Methyl 4-chloro-3-methoxybenzoate
Description
Properties
IUPAC Name |
methyl 4-chloro-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSUADSADIJLGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661247 | |
| Record name | Methyl 4-chloro-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116022-18-5 | |
| Record name | Methyl 4-chloro-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical properties of "Methyl 4-chloro-3-methoxybenzoate"
An In-depth Technical Guide to the Physical Properties of Methyl 4-chloro-3-methoxybenzoate
Introduction
This compound is a substituted aromatic ester, a class of compounds frequently utilized as building blocks in organic synthesis. The precise arrangement of the chloro, methoxy, and methyl ester groups on the benzene ring imparts specific chemical reactivity and physical characteristics that are crucial for its application in the synthesis of more complex molecules, including pharmaceutical intermediates and functional materials.[1][2] Understanding the fundamental physical properties of this compound is a prerequisite for its effective use in a research and development setting, enabling accurate identification, purity assessment, and the design of appropriate reaction and purification conditions.
This guide provides a comprehensive overview of the key physical and spectroscopic properties of this compound, grounded in available data and established scientific principles. It is designed to be a practical resource for laboratory professionals, offering not only core data but also the rationale behind the analytical methods used for its characterization.
Chemical Identity and Core Properties
Accurate identification is the foundation of all chemical research. The fundamental identifiers and key physical properties for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 116022-18-5 | [2][3] |
| Molecular Formula | C₉H₉ClO₃ | [1][3] |
| Molecular Weight | 200.62 g/mol | [1][3] |
| IUPAC Name | This compound | [4] |
| Physical Form | Solid, crystalline powder, or lumps | [4] |
| Melting Point | 58-59 °C | |
| Boiling Point | 268.9 ± 20.0 °C at 760 mmHg (Predicted) | |
| Storage | Sealed in a dry environment at room temperature or 2-8°C | [3] |
Chemical Structure
The arrangement of functional groups on the aromatic ring dictates the compound's properties.
Solubility Profile
While quantitative solubility data is not widely published, a qualitative assessment can be made based on the compound's molecular structure. As a substituted methyl benzoate, it is a moderately polar molecule but lacks hydrogen bond-donating capabilities.
-
Aqueous Solubility : Expected to be very low to insoluble in water.
-
Organic Solubility : Expected to be soluble in common organic solvents such as chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, THF), esters (ethyl acetate), and alcohols (methanol, ethanol).
This profile is critical when selecting solvent systems for chemical reactions, extractions, and chromatographic purification.
Spectroscopic & Analytical Data
Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. While experimental spectra for this specific compound are not publicly available, this section details the expected spectroscopic characteristics based on its structure and established principles of chemical analysis. Chemical suppliers confirm that this characterization data is available via a Certificate of Analysis (COA) upon purchase.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Expected ¹H NMR (Proton NMR) Spectrum:
-
Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (typically ~7.0-8.0 ppm). Due to their substitution pattern, they will exhibit a specific set of splitting patterns (multiplicities).
-
One proton will likely appear as a doublet.
-
Another proton will appear as a doublet of doublets.
-
The third aromatic proton will appear as a doublet.
-
-
Methoxy Protons (3H, -OCH₃): The protons of the methoxy group attached directly to the ring are expected to appear as a sharp singlet at approximately 3.9-4.0 ppm.
-
Ester Methyl Protons (3H, -COOCH₃): The protons of the methyl ester group are also expected to be a sharp singlet, typically found at a similar chemical shift, around 3.8-3.9 ppm.
Expected ¹³C NMR (Carbon-13 NMR) Spectrum:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to have a chemical shift in the range of 165-170 ppm.
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (~110-160 ppm).
-
The carbon bearing the ester group.
-
The carbon bearing the methoxy group.
-
The carbon bearing the chlorine atom.
-
The three carbons bearing hydrogen atoms.
-
-
Methoxy Carbon (-OCH₃): The methoxy carbon signal should appear around 55-60 ppm.
-
Ester Methyl Carbon (-COOCH₃): The methyl ester carbon signal is expected around 51-53 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3100-3000 | Aromatic C-H | Stretch |
| ~2950-2850 | Aliphatic C-H (in -OCH₃) | Stretch |
| ~1730-1715 | Ester C=O | Stretch (Strong, Sharp) |
| ~1600, ~1475 | Aromatic C=C | Stretch |
| ~1250-1200 | Aryl-O (ester) | Asymmetric Stretch |
| ~1100-1000 | Aryl-O (ether) & C-O (ester) | Stretch |
| ~850-750 | C-Cl | Stretch |
The most prominent and diagnostic peak in the IR spectrum would be the strong, sharp absorption from the ester carbonyl (C=O) stretch.
Experimental Methodologies
To ensure scientific integrity, physical properties must be determined using validated, reproducible methods. The following sections detail standard operating procedures for acquiring the key data presented in this guide.
Workflow for Melting Point Determination
The melting point is a robust indicator of purity. Impurities typically depress and broaden the melting range. The capillary method is a standard and reliable technique.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the solid sample is completely dry and finely powdered. If necessary, crush larger crystals using a mortar and pestle.
-
Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample into the sealed end. The final packed sample height should be 2-3 mm.
-
Instrument Setup: Place the loaded capillary into the heating block of a melting point apparatus.
-
Heating:
-
For an unknown sample, perform a rapid determination by heating quickly to find an approximate melting range.
-
For a known sample, heat rapidly to about 20°C below the expected melting point.
-
Then, slow the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.
-
-
Observation & Recording:
-
Observe the sample through the magnifying lens.
-
Record the temperature (T₁) at which the first droplet of liquid appears.
-
Record the temperature (T₂) at which the last solid crystal melts, resulting in a completely clear liquid.
-
-
Reporting: Report the result as a melting range (T₁ - T₂). A pure compound will typically have a sharp range of ≤1°C.
Workflow for Spectroscopic Analysis
The complementary nature of NMR and IR spectroscopy provides a powerful method for unambiguous structure elucidation.
Step-by-Step Protocol (NMR):
-
Sample Preparation: Accurately weigh 10-50 mg of the compound. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
-
Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube.
-
Spectrometer Setup: Insert the tube into the NMR spectrometer. The instrument will then be "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.
-
Acquisition: Run the desired NMR experiments (e.g., standard ¹H, ¹³C, and potentially 2D experiments like COSY or HSQC for more complex structures). The number of scans will depend on the sample concentration.
-
Processing: The resulting Free Induction Decay (FID) signal is converted into a spectrum via a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).
Step-by-Step Protocol (FT-IR):
-
Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty and clean. Run a background scan to measure the spectrum of the ambient atmosphere (primarily CO₂ and water vapor), which will be subtracted from the sample spectrum.
-
Sample Preparation (Solid):
-
KBr Pellet Method: Mix ~1 mg of the finely ground sample with ~100-200 mg of dry KBr powder. Press the mixture in a die under high pressure to form a transparent or translucent pellet. This is often the preferred method for high-quality spectra of solids.
-
Thin Film Method: If the compound has a low melting point, a small amount can be melted between two salt plates (e.g., NaCl or KBr) and allowed to cool to form a thin solid film.
-
-
Acquisition: Place the prepared sample (e.g., the KBr pellet in a holder) into the spectrometer's sample compartment.
-
Scan: Acquire the sample spectrum. The instrument measures an interferogram, which is then mathematically converted to the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).
Safety and Handling
Based on available safety data, this compound should be handled with appropriate care in a laboratory setting.
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statement: H302 - Harmful if swallowed
-
Precautionary Measures:
-
Use in a well-ventilated area or fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
-
PubChem. Methyl 4-(3-chloropropoxy)-3-methoxybenzoate. National Center for Biotechnology Information. Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
-
NIST. Methyl 4-chloro-3-methylbenzoate. NIST Chemistry WebBook. Available at: [Link]
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Crysdot LLC. This compound. Available at: [Link]
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PubChem. Methyl 4-chloro-3-nitrobenzoate. National Center for Biotechnology Information. Available at: [Link]
-
Chemsrc. 1-Chloro-2-methoxy-4-methylbenzene | CAS#:73909-16-7. Available at: [Link]
-
Wired Chemist. methyl 4-methoxybenzoate Proton Full Spectrum. Available at: [Link]
-
Human Metabolome Database. Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). Available at: [Link]
-
PubChem. Methyl 3-hydroxy-4-methoxybenzoate. National Center for Biotechnology Information. Available at: [Link]
-
Solubility of Things. 4-Chloro-3-nitrobenzoic acid. Available at: [Link]
Sources
solubility of "Methyl 4-chloro-3-methoxybenzoate" in organic solvents
An In-depth Technical Guide to the Solubility of Methyl 4-chloro-3-methoxybenzoate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 116022-18-5). Given the limited availability of specific quantitative solubility data in public literature, this document emphasizes a foundational understanding based on physicochemical principles and provides a robust experimental framework for researchers, scientists, and drug development professionals. The guide details the theoretical underpinnings of solubility, offers predictions based on molecular structure, and presents a detailed, self-validating protocol for the empirical determination of solubility in various organic solvents.
Introduction: Understanding this compound
This compound is a substituted aromatic ester with the molecular formula C₉H₉ClO₃.[1] Its structure, featuring a benzene ring with chloro, methoxy, and methyl ester functional groups, makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex molecules. The precise control of reaction conditions, purification processes (such as crystallization), and formulation development hinges on a thorough understanding of its solubility profile. This guide serves as a primary resource for predicting and determining this critical parameter.
Key Physicochemical Properties:
-
CAS Number: 116022-18-5[2]
-
Molecular Formula: C₉H₉ClO₃[1]
-
Molecular Weight: 200.62 g/mol [1]
-
Physical Form: Solid[2]
Foundational Principles: The Science of Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For this compound, the key factors are polarity, hydrogen bonding capacity, and molecular structure.
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Polarity: The molecule possesses significant polarity due to the presence of the ester (C=O and C-O bonds) and methoxy (C-O) functional groups, as well as the electronegative chlorine atom. The ester group, in particular, creates a dipole moment. This inherent polarity suggests a higher affinity for polar solvents.
-
Hydrogen Bonding: The ester and methoxy groups contain oxygen atoms that can act as hydrogen bond acceptors. However, the molecule lacks a hydrogen bond donor (like an -OH or -NH group). Therefore, it will dissolve best in solvents that are either hydrogen bond donors (e.g., alcohols) or polar aprotic solvents that can engage in strong dipole-dipole interactions.
-
Aromatic System: The benzene ring is a nonpolar, hydrophobic feature. This can contribute to solubility in solvents with some nonpolar character or those that can engage in π-π stacking interactions.
The balance between the polar functional groups and the less polar aromatic ring will dictate the optimal solvent for dissolution.
Predicted Solubility Profile
Based on the structural analysis, we can predict the qualitative solubility of this compound in common classes of organic solvents. The following table provides these predictions, which serve as a starting point for experimental verification.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, DMSO, DMF | High | Strong dipole-dipole interactions between the solvent and the polar ester and chloro groups of the solute are expected to lead to effective solvation. |
| Chlorinated | Dichloromethane, Chloroform | High | The presence of the chloro-substituent on the solute and the overall polarizability of these solvents should facilitate dissolution. |
| Polar Protic | Methanol, Ethanol | Moderate to High | The solvent's ability to act as a hydrogen bond donor to the solute's ester and methoxy oxygens will promote solubility. |
| Ethers | Diethyl Ether, THF | Moderate | These solvents have moderate polarity and can act as hydrogen bond acceptors, but their interactions may be weaker than those with more polar solvents. |
| Esters | Ethyl Acetate | Moderate | "Like dissolves like" applies here due to the shared ester functionality, suggesting favorable dipole-dipole interactions. |
| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | The aromatic rings of the solvent and solute can engage in favorable π-π stacking interactions, but this may not be sufficient to overcome the solute's polar nature. |
| Nonpolar Aliphatic | Hexane, Heptane | Low / Insoluble | The significant mismatch in polarity between the polar solute and the nonpolar solvent will likely result in poor solubility. |
| Aqueous | Water | Insoluble | The molecule's large, nonpolar aromatic core and lack of strong hydrogen bond donating groups make it hydrophobic and unlikely to dissolve in water.[3][4] |
Experimental Determination of Solubility: A Validated Protocol
Since published quantitative data is scarce, empirical determination is essential. The following protocol, based on the isothermal equilibrium method, provides a reliable system for quantifying the solubility of this compound.[5]
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.1 mg)
-
Vials with PTFE-lined screw caps (e.g., 4 mL or 20 mL)
-
Constant temperature shaker bath or incubator
-
Syringes (glass, gas-tight)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Step-by-Step Methodology
-
Preparation of Saturated Solutions: a. Add an excess amount of this compound to a pre-weighed vial. The excess should be sufficient to ensure undissolved solid remains at equilibrium. b. Record the total mass of the vial and solute. c. Add a known volume or mass of the desired organic solvent to the vial. d. Securely cap the vial to prevent solvent evaporation.
-
Equilibration: a. Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C). b. Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24-48 hours is typically recommended. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.
-
Sample Collection and Preparation: a. After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to permit the undissolved solid to settle. b. Carefully withdraw a known volume of the clear supernatant using a syringe. c. Immediately pass the solution through a 0.22 µm syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove all particulate matter. d. Dilute the filtered sample to a known final volume with the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.
-
Quantification (HPLC/UV-Vis): a. Method Development: Develop an analytical method to quantify the concentration of the solute. For HPLC, this involves selecting an appropriate column and mobile phase to achieve good peak shape and separation. For UV-Vis, the wavelength of maximum absorbance (λmax) must be determined. b. Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. c. Measure the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) for each standard. d. Plot a calibration curve of response versus concentration and determine the linear regression equation. e. Sample Analysis: Analyze the diluted sample from step 3c and use its response to calculate its concentration from the calibration curve.
-
Calculation of Solubility: a. Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. b. Express solubility in desired units, such as g/100 mL or mol/L.
The logical flow of this experimental protocol is visualized below.
Caption: Experimental workflow for determining the solubility of this compound.
Factors Influencing Solubility
-
Temperature: The solubility of solids in liquids generally increases with temperature. For recrystallization procedures, this is a critical parameter. It is recommended to determine solubility at various temperatures relevant to the intended application.
-
Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly alter the solubility of a compound. Always use high-purity, dry solvents for accurate and reproducible results.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used to ensure consistency.
Visualization of Solute-Solvent Interactions
The following diagram illustrates the "like dissolves like" principle by visualizing the potential interactions between this compound and different solvent types.
Caption: Predicted interactions and solubility based on the "like dissolves like" principle.
Safety and Handling
While a specific, detailed safety data sheet for this compound is not widely available, GHS information from suppliers indicates a "Warning" signal word with the GHS07 pictogram (exclamation mark).[2] This suggests potential for skin and eye irritation. General safe handling practices for chemical reagents should be strictly followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound and solvents.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Consult the specific Safety Data Sheet (SDS) from your supplier before use.
Conclusion
While direct quantitative solubility data for this compound is not readily found in scientific literature, a robust prediction of its behavior can be made based on its molecular structure. It is anticipated to be highly soluble in polar aprotic and chlorinated solvents, with moderate to good solubility in polar protic solvents, and poor solubility in nonpolar and aqueous media. This guide provides the necessary theoretical foundation and a detailed, validated experimental protocol to empower researchers to determine precise solubility values tailored to their specific applications, ensuring process efficiency, purity, and safety.
References
- Vertex AI Search. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Scribd. Procedure For Determining Solubility of Organic Compounds | PDF.
- Vertex AI Search. Experiment: Solubility of Organic & Inorganic Compounds.
- YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
- TCI Chemicals. SAFETY DATA SHEET.
Sources
- 1. 116022-18-5 | methyl 4-chloro-3-methoxy-benzoate - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. This compound | 116022-18-5 [sigmaaldrich.com]
- 3. Methyl 4-(3-chloropropoxy)-3-methoxybenzoate | C12H15ClO4 | CID 14407173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
"Methyl 4-chloro-3-methoxybenzoate" melting point and boiling point
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Analyzing Isomer Properties
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An In-depth Technical Guide to the Synthesis of Methyl 4-chloro-3-methoxybenzoate
Executive Summary
Methyl 4-chloro-3-methoxybenzoate is a pivotal chemical intermediate, serving as a foundational building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its substituted benzene ring, featuring chloro, methoxy, and methyl ester functionalities, offers a versatile scaffold for constructing more complex molecular architectures. This guide provides an in-depth analysis of the primary synthetic routes to this key intermediate, focusing on the underlying chemical principles, procedural rationale, and comparative analysis of starting materials. The content herein is tailored for researchers, chemists, and process development professionals, offering actionable insights grounded in established chemical literature to facilitate laboratory synthesis and scale-up considerations.
Introduction: Strategic Importance of the Target Molecule
The precise arrangement of substituents on the this compound ring makes it a valuable precursor. The chloro and methoxy groups, for instance, play crucial roles in modulating the electronic and steric properties of drug candidates, influencing their binding affinity to biological targets.[1] As an intermediate, its applications are noted in the development of therapeutic agents such as anti-inflammatory drugs and analgesics.[2][3] A robust and efficient synthesis is therefore paramount. This document critically evaluates the most prevalent and logical synthetic pathways, empowering scientists to make informed decisions based on precursor availability, cost, yield, and safety.
Retrosynthetic Analysis & Core Synthetic Strategies
A logical deconstruction of this compound points to two primary starting materials and corresponding synthetic strategies. The core challenge lies in the regioselective introduction of the chloro group onto a methoxy-substituted benzoic acid framework.
Key Disconnections:
-
C-Cl bond: This suggests an electrophilic chlorination of a methoxybenzoic acid precursor.
-
Ester C-O bond: This points to an esterification of the corresponding carboxylic acid.
These disconnections lead to two logical forward-synthesis pathways, which will be explored in detail:
-
Pathway A: Chlorination followed by Esterification. Starting with 3-methoxybenzoic acid.
-
Pathway B: Esterification followed by Chlorination. Starting with 3-methoxybenzoic acid or its precursors like 3-hydroxybenzoic acid.
A common industrial precursor for related structures is vanillic acid (4-hydroxy-3-methoxybenzoic acid), which can be adapted for this synthesis, although it requires an additional de-hydroxylation step, adding complexity.[4] Therefore, this guide will focus on the more direct routes from 3-methoxybenzoic acid.
Synthesis Pathway A: Electrophilic Chlorination of 3-Methoxybenzoic Acid
This pathway prioritizes the challenging chlorination step first, followed by a standard esterification. The directing effects of the substituents on the aromatic ring are the critical consideration in this route.
Mechanistic Considerations: Directing Group Effects
The starting material, 3-methoxybenzoic acid, possesses two substituents with competing directing effects:
-
Methoxy Group (-OCH₃): A strongly activating, ortho-, para- directing group due to resonance electron donation.
-
Carboxylic Acid Group (-COOH): A deactivating, meta- directing group due to inductive electron withdrawal.
The powerful activating nature of the methoxy group dominates, directing the incoming electrophile (Cl+) to the positions ortho and para to it (positions 2, 4, and 6). The carboxylic acid group at position 3 deactivates the ring, but its meta-directing influence reinforces substitution at positions 2 and 4. Steric hindrance from the adjacent -COOH group can disfavor substitution at the 2-position. Consequently, chlorination is expected to yield a mixture of products, with the primary product being 4-chloro-3-methoxybenzoic acid.[5]
Experimental Workflow: Pathway A
Caption: Workflow for Pathway A: Chlorination followed by Esterification.
Step 1: Chlorination of 3-Methoxybenzoic Acid The choice of chlorinating agent is critical for achieving high regioselectivity and yield.
-
N-Chlorosuccinimide (NCS): A mild and effective chlorinating agent often used with a catalyst in a suitable solvent like DMF or acetonitrile.[6][7] This method offers good control and is common in laboratory settings.[8]
-
Sulfuryl Chloride (SO₂Cl₂): A more reactive agent that can provide efficient chlorination, often without a catalyst, but may lead to more side products if not carefully controlled.
Step 2: Esterification of 4-Chloro-3-methoxybenzoic Acid The intermediate acid is converted to the final methyl ester.
-
Fischer Esterification: This is a classic, equilibrium-driven method involving heating the carboxylic acid in an excess of methanol with a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH).[9][10] Using a large excess of methanol helps drive the equilibrium towards the product ester.[9]
-
Conversion to Acid Chloride: A higher-yielding, non-equilibrium alternative involves converting the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. This method avoids the use of strong acid and the production of water.[11]
Synthesis Pathway B: Esterification Followed by Chlorination
This alternative route reverses the order of operations. Protecting the carboxylic acid as a methyl ester first can alter the electronic properties of the ring and potentially improve the selectivity of the subsequent chlorination step.
Mechanistic Considerations
By converting the -COOH group to a methyl ester (-COOCH₃), its deactivating effect is slightly attenuated, though it remains a meta-director. The dominant ortho-, para- directing influence of the methoxy group is unchanged. Therefore, the regiochemical outcome of the chlorination is expected to be similar to Pathway A, primarily yielding the desired 4-chloro product. The primary advantage may lie in improved solubility or simplified purification of the intermediate.
Experimental Workflow: Pathway B
Caption: Workflow for Pathway B: Esterification followed by Chlorination.
Step 1: Esterification of 3-Methoxybenzoic Acid This step is identical to the esterification described in Pathway A, converting 3-methoxybenzoic acid into Methyl 3-methoxybenzoate. Fischer esterification is a common and cost-effective choice.[12]
Step 2: Chlorination of Methyl 3-methoxybenzoate With the ester in place, electrophilic chlorination is performed. A patent describes the use of N-chlorosuccinimide (NCS) in DMF at elevated temperatures (65-75°C) for a similar substrate, achieving high yields.[6] The reaction mixture is then typically quenched in ice water to precipitate the product.[6]
Comparative Analysis and Protocol Selection
Both pathways are chemically sound and capable of producing the target molecule. The optimal choice often depends on laboratory-specific factors.
| Feature | Pathway A (Chlorinate -> Esterify) | Pathway B (Esterify -> Chlorinate) | Rationale & Field Insights |
| Key Challenge | Potential for multiple chlorinated isomers from the free acid. | Handling and purification of the intermediate liquid ester. | The free acid in Pathway A can sometimes lead to purification challenges (e.g., via recrystallization) if selectivity is poor. Pathway B's intermediate ester is often a liquid, which may require distillation. |
| Purification | Intermediate acid is a solid, often purified by recrystallization. | Final product is a solid, purified by recrystallization. | Recrystallization is generally preferred for its efficiency at scale. Both pathways culminate in a solid product, making this a neutral point of comparison. |
| Overall Yield | Highly dependent on chlorination selectivity. | Can be very high, with reported yields for analogous chlorinations >85%.[6] | Pathway B often offers a cleaner chlorination reaction, potentially leading to a higher overall isolated yield of the final product. |
| Material Handling | Involves handling a chlorinated carboxylic acid intermediate. | Involves handling a liquid ester intermediate. | Both pathways involve corrosive reagents (e.g., H₂SO₄, SOCl₂, NCS). The choice may depend on available equipment for handling solids vs. liquids. |
Detailed Experimental Protocol (Pathway B)
This protocol is a representative procedure based on established methodologies for esterification and regioselective chlorination.[6][9][11]
Step 1: Synthesis of Methyl 3-methoxybenzoate (Esterification)
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methoxybenzoic acid (15.2 g, 0.1 mol) and methanol (100 mL).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2 mL, ~0.037 mol) dropwise. The mixture will warm slightly.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.[13]
-
Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Extraction: Transfer the remaining solution to a separatory funnel containing 150 mL of water and 100 mL of ethyl acetate. Shake and separate the layers. Extract the aqueous layer with an additional 50 mL of ethyl acetate.
-
Neutralization & Drying: Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution) and 100 mL of brine.[11] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-methoxybenzoate as an oil. The crude product is often of sufficient purity for the next step.
Step 2: Synthesis of this compound (Chlorination)
-
Reagent Setup: In a 250 mL round-bottom flask, dissolve the crude Methyl 3-methoxybenzoate (0.1 mol theoretical) in N,N-dimethylformamide (DMF, 100 mL).
-
Chlorinating Agent: Add N-chlorosuccinimide (NCS) (14.0 g, 0.105 mol, 1.05 eq) to the solution.
-
Reaction: Heat the reaction mixture to 65-70°C and stir for 3-5 hours.[6] Monitor the reaction by TLC for the disappearance of the starting ester.
-
Precipitation: Once the reaction is complete, cool the flask slightly and pour the warm reaction mixture into 500 mL of ice-cold water with vigorous stirring. A white solid should precipitate.
-
Isolation & Purification: Stir the slurry for 30 minutes in the ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water to remove DMF and succinimide.
-
Drying: Dry the solid product under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or isopropanol. The final product should be a white crystalline solid.
Safety and Handling
-
Sulfuric Acid: Highly corrosive. Always add acid to solvent slowly and with cooling. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
N-Chlorosuccinimide (NCS): An irritant and moisture-sensitive. Handle in a fume hood and store in a desiccator.
-
N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Handle exclusively in a fume hood with appropriate gloves.
-
Chlorination Reaction: The reaction with NCS can be exothermic. Maintain careful temperature control.
This guide provides a comprehensive framework for the synthesis of this compound. By understanding the chemical principles and comparing the strategic pathways, researchers can effectively produce this valuable intermediate for applications in drug discovery and development.
References
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Jai Swaminarayan Multichem. (2023, November 24). All about the 3-Methoxy 4-Methyl Methyl Benzoate. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of Methyl 4-chloro-3-hydroxybenzoate in Chemical Synthesis. Retrieved from [Link]
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Brainly.com. (2023, March 17). Draw the major product(s) of the electrophilic chlorination of m-methoxybenzoic acid. Retrieved from [Link]
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Sciencemadness.org. (2016, January 1). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]
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International Journal of Scientific & Technology Research. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Research. (2024, June 30). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Retrieved from [Link]
-
MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
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-
Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]
-
Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]
-
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chemical structure of "Methyl 4-chloro-3-methoxybenzoate"
An In-Depth Technical Guide to Methyl 4-chloro-3-methoxybenzoate: Structure, Synthesis, and Applications in Drug Discovery
Introduction
This compound is a substituted aromatic ester that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a chlorine atom and a methoxy group on the benzene ring, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of these functional groups allows for a variety of chemical transformations, making it a key component in the discovery and development of novel compounds. This guide provides a comprehensive overview of the chemical structure, synthesis, and applications of this compound, with a focus on its relevance to researchers and professionals in drug development.
Part 1: Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This section details the key properties of this compound and discusses the analytical techniques used for its structural elucidation.
Key Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 116022-18-5 | [1] |
| Molecular Formula | C9H9ClO3 | [1] |
| Molecular Weight | 200.62 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 93-97 °C (Predicted) | [2] |
| Boiling Point | 289.0±20.0 °C (Predicted) | [2] |
| Density | 1.228±0.06 g/cm3 (Predicted) | [2] |
| SMILES | O=C(OC)C1=CC=C(Cl)C(OC)=C1 | [1] |
Chemical Structure
The chemical structure of this compound is characterized by a benzene ring substituted with a methyl ester group at position 1, a methoxy group at position 3, and a chlorine atom at position 4.
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques. While specific spectra are proprietary, a typical analysis would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methoxy protons, and the methyl ester protons. The aromatic region would display a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the methyl ester carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong absorption band corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), as well as C-O stretching bands for the ester and ether linkages, and C-Cl stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely show losses of the methoxy and methyl ester groups. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.
Part 2: Synthesis and Mechanistic Insights
The synthesis of this compound can be achieved through several routes. A common and efficient method involves the esterification of 4-chloro-3-methoxybenzoic acid.
Proposed Synthetic Route: Fischer Esterification
A plausible and straightforward synthesis is the Fischer esterification of 4-chloro-3-methoxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Sources
An In-depth Technical Guide to Methyl 4-chloro-3-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chloro-3-methoxybenzoate is a halogenated aromatic ester that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a chloro, a methoxy, and a methyl ester group on the benzene ring, provides multiple reactive sites for further chemical modifications. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications, particularly in the realm of medicinal chemistry and drug discovery. The strategic placement of the chloro and methoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, making this reagent a molecule of interest for the development of novel therapeutics.
Chemical Identity and Properties
The accurate identification and understanding of the physicochemical properties of a chemical compound are fundamental for its effective and safe use in a research and development setting.
IUPAC Name: this compound[1]
Synonyms:
-
Benzoic acid, 4-chloro-3-methoxy-, methyl ester[2]
-
Methyl 4-chloro-3-(methyloxy)benzoate[3]
-
4-Chloro-3-methoxybenzoic acid methyl ester
Key Identifiers:
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Appearance | White to off-white solid | [2] |
| Melting Point | 58-59 °C | [8] |
| Boiling Point | 268.9 ± 20.0 °C at 760 mmHg | [8] |
| Purity | Typically ≥97% | [5] |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 4-chloro-3-methoxybenzoic acid, with methanol in the presence of an acid catalyst. This is a well-established and high-yielding reaction in organic chemistry.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes the esterification of 4-chloro-3-methoxybenzoic acid to yield this compound.
Materials:
-
4-chloro-3-methoxybenzoic acid
-
Methanol (analytical grade, anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-methoxybenzoic acid (1 equivalent).
-
Add an excess of methanol (10-20 equivalents) to the flask. The excess methanol serves as both a reactant and a solvent.
-
While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of both a chloro and a methoxy group on the aromatic ring allows for diverse synthetic transformations.
-
Intermediate for Active Pharmaceutical Ingredients (APIs): This compound can serve as a precursor in the multi-step synthesis of various drug candidates. A related compound, Methyl 4-chloro-3-hydroxybenzoate, is a known intermediate in the synthesis of antidepressants, suggesting that this compound could be utilized in similar synthetic pathways.[9]
-
Scaffold for Medicinal Chemistry: The aromatic ring of this compound can be further functionalized through reactions such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and modifications of the ester group. These transformations allow for the generation of libraries of compounds for screening against various biological targets.
-
Functional Material Synthesis: Beyond pharmaceuticals, this compound is also suitable for the synthesis of functional materials where the specific electronic and steric properties imparted by the chloro and methoxy substituents are desired.[5]
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. While specific spectra are often proprietary or found in specialized databases, the expected characteristics are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl ester protons, with chemical shifts and coupling patterns consistent with the substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methoxy and methyl ester groups.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (200.62 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester group (around 1720 cm⁻¹), C-O stretching of the ester and ether groups, and C-H stretching of the aromatic and methyl groups.
Researchers can obtain detailed spectroscopic data, including NMR, HPLC, and LC-MS, from various chemical suppliers.[4]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information. General safety guidelines include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
References
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Royal Society of Chemistry. Supporting Information for: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Versatile Applications of Methyl 4-chloro-3-hydroxybenzoate in Chemical Synthesis. [Link]
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NIST WebBook. Methyl 4-chloro-3-methylbenzoate. [Link]
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PubChem. Methyl 4-acetamido-5-chloro-2-methoxybenzoate. [Link]
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PubChem. Methyl 4-chloro-3-nitrobenzoate. [Link]
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HMDB. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029686). [Link]
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Win-Win Chemical. 116022-18-5 this compound. [Link]
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MySkinRecipes. This compound. [Link]
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National Institutes of Health. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]
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International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]
-
National Institutes of Health. Methyl 4-(benzyloxy)-3-methoxybenzoate. [Link]
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Indo American Journal of Pharmaceutical Research. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. [Link]
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Crysdot LLC. This compound. [Link]
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An In-depth Technical Guide to the Electrophilic Substitution Reactions of Methyl 4-chloro-3-methoxybenzoate
Abstract: This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of Methyl 4-chloro-3-methoxybenzoate. Intended for researchers, synthetic chemists, and drug development professionals, this document elucidates the theoretical principles governing the regioselectivity of this polysubstituted benzene derivative. We delve into the synergistic and antagonistic electronic effects of the methoxy, chloro, and methyl ester substituents, providing a predictive framework for reaction outcomes. This guide includes detailed, field-proven protocols for key EAS reactions such as nitration, halogenation, and sulfonation, while also addressing the inherent limitations concerning Friedel-Crafts reactions. The content is grounded in established chemical principles, supported by authoritative references, and visualized through mechanistic diagrams and experimental workflows to ensure both scientific rigor and practical utility.
Theoretical Framework: Predicting Regioselectivity
The reactivity and orientation of electrophilic attack on the this compound ring are governed by the interplay of the three substituents. A thorough understanding of their individual and collective electronic effects is paramount for predicting the site of substitution.[1][2]
Analysis of Substituent Electronic Effects
The benzene ring of the target molecule is substituted with a methoxy group (-OCH₃) at C3, a chloro group (-Cl) at C4, and a methyl ester group (-COOCH₃) at C1.
-
Methoxy Group (-OCH₃): This is a strongly activating group. It exerts a strong, electron-donating resonance effect (+R or +M) by delocalizing a lone pair of electrons from the oxygen atom into the π-system of the ring.[3][4][5] This effect significantly increases the electron density at the positions ortho (C2, C4) and para (C6) to it, making these sites highly nucleophilic.[6] The methoxy group also has a weak, electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom, but the resonance effect is dominant.[7] Therefore, the -OCH₃ group is a powerful ortho, para-director.
-
Chloro Group (-Cl): Halogens are a unique class of substituents. The chloro group is deactivating overall due to its strong electron-withdrawing inductive effect (-I), which lowers the overall reactivity of the ring compared to benzene.[7][8] However, it also possesses a lone pair of electrons that can be donated into the ring via a weak resonance effect (+R). This resonance donation, while outweighed by induction, is sufficient to direct incoming electrophiles to the ortho (C3, C5) and para (C1) positions.[7][8] Thus, the -Cl group is a deactivating ortho, para-director.
-
Methyl Ester Group (-COOCH₃): The carbomethoxy group is a moderately deactivating substituent. It exerts both a strong electron-withdrawing resonance effect (-R or -M) and an inductive effect (-I).[3][9] The π-bond of the carbonyl group pulls electron density out of the aromatic ring, creating a partial positive charge at the ortho and para positions.[10] This deactivation makes substitution at these positions unfavorable, thereby directing incoming electrophiles to the meta positions (C3, C5).[7][11]
Consolidated Directing Effects and Regiochemical Prediction
The final regiochemical outcome is determined by the dominant directing group. In this molecule, the substituents' effects are as follows:
-
-OCH₃ (at C3): Strongly directs to C2, C4 (blocked), and C6.
-
-Cl (at C4): Weakly directs to C3 (blocked), C5, and C1 (blocked).
-
-COOCH₃ (at C1): Moderately directs to C3 (blocked) and C5.
The methoxy group is the most powerful activating and directing group on the ring.[12][13] Its strong activating influence will overwhelmingly dictate the position of electrophilic attack. It strongly activates positions C2 and C6.
-
Position C6: This position is para to the strongly activating -OCH₃ group and ortho to the deactivating -COOCH₃ group.
-
Position C2: This position is ortho to the strongly activating -OCH₃ group and ortho to the deactivating -COOCH₃ group. It is also sterically hindered, being situated between two substituents.
-
Position C5: This position is directed by both the deactivating -Cl and -COOCH₃ groups, making it significantly less nucleophilic than the positions activated by the methoxy group.
Prediction: Electrophilic substitution will occur preferentially at the positions activated by the methoxy group. Due to reduced steric hindrance, the primary site of electrophilic attack is predicted to be C6 . Substitution at C2 is a possible minor product, while substitution at C5 is highly unlikely.
Caption: Analysis of substituent effects and predicted regioselectivity.
Key Electrophilic Substitution Reactions & Protocols
Based on the theoretical analysis, the following sections detail the protocols for common EAS reactions. The conditions provided are based on established procedures for similarly substituted aromatic compounds.
Nitration
Nitration introduces a nitro (-NO₂) group onto the aromatic ring. The electrophile is the nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric and sulfuric acids.[9] Given the directing effects, the expected major product is Methyl 4-chloro-3-methoxy-6-nitrobenzoate .
Experimental Protocol:
-
Reagent Preparation: Prepare a nitrating mixture by slowly adding 1.2 equivalents of concentrated nitric acid (HNO₃) to a cooled (0-5 °C) vessel containing 2.5 equivalents of concentrated sulfuric acid (H₂SO₄). Maintain the temperature below 10 °C.
-
Reaction Setup: In a separate flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of this compound in a minimal amount of concentrated sulfuric acid and cool the solution to 0-5 °C in an ice bath.
-
Addition: Add the prepared nitrating mixture dropwise to the substrate solution over 30-45 minutes. The causality for this slow, cold addition is to control the exothermic reaction and prevent the formation of dinitrated or oxidized byproducts.[14][15] The temperature must be rigorously maintained below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto a stirred mixture of crushed ice and water. This step quenches the reaction and precipitates the solid nitro-product.[15][16]
-
Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water until the filtrate is neutral to remove residual acids. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or methanol.
Caption: Experimental workflow for the nitration of the title compound.
Halogenation (Chlorination)
Chlorination introduces a chlorine (-Cl) atom. While the ring already contains a chlorine, further halogenation is possible. A common method involves using N-Chlorosuccinimide (NCS) with an acid catalyst.[17] The expected major product is Methyl 2,4-dichloro-3-methoxybenzoate or Methyl 4,6-dichloro-3-methoxybenzoate , depending on whether substitution occurs at C2 or C6. Based on our prediction, Methyl 4-chloro-6-chloro-3-methoxybenzoate (Methyl 4,6-dichloro-3-methoxybenzoate) is the more likely product.
Experimental Protocol:
-
Reaction Setup: Dissolve 1.0 equivalent of this compound in a suitable solvent such as dichloromethane (DCM) or acetonitrile (CH₃CN) in a round-bottom flask.
-
Reagent Addition: Add 1.1 equivalents of N-Chlorosuccinimide (NCS).
-
Catalysis: Add a catalytic amount of a Lewis acid (e.g., FeCl₃, AlCl₃) or a protic acid (e.g., H₂SO₄). The choice of an acid catalyst is crucial as it polarizes the N-Cl bond in NCS, generating a more potent electrophilic chlorine species ("Cl⁺").[17][18]
-
Reaction Conditions: Stir the mixture at room temperature. The reaction is typically slower than nitration and may require gentle heating (40-50 °C) or extended reaction times (12-24 hours). Monitor progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with an aqueous sodium thiosulfate solution (to quench any remaining NCS), water, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Sulfonation
Sulfonation introduces a sulfonic acid (-SO₃H) group. The electrophile is sulfur trioxide (SO₃) or its equivalent, generated from fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). The expected major product is Methyl 4-chloro-3-methoxy-6-sulfobenzoate . This reaction can also be performed with chlorosulfonic acid (ClSO₃H) to yield the sulfonyl chloride derivative directly.[19]
Experimental Protocol (using Chlorosulfonic Acid):
-
Reaction Setup: In a flask equipped for gas absorption (to trap HCl gas byproduct), cool 3-4 equivalents of chlorosulfonic acid (ClSO₃H) to 0-5 °C.
-
Addition: Slowly add 1.0 equivalent of this compound in small portions, ensuring the temperature does not exceed 10 °C. This controlled addition is a critical safety and selectivity measure.
-
Reaction Conditions: Stir the mixture at a low temperature (5-10 °C) for 2-4 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The sulfonyl chloride product, being insoluble in the acidic aqueous medium, will precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with ice-cold water, and dry under vacuum. The resulting Methyl 6-(chlorosulfonyl)-4-chloro-3-methoxybenzoate can be used for subsequent reactions, such as sulfonamide synthesis.
| Reaction | Electrophile | Reagents | Predicted Major Product |
| Nitration | NO₂⁺ | Conc. HNO₃ / Conc. H₂SO₄ | Methyl 4-chloro-3-methoxy-6-nitrobenzoate |
| Chlorination | "Cl⁺" | N-Chlorosuccinimide (NCS) / Catalyst | Methyl 4,6-dichloro-3-methoxybenzoate |
| Sulfonation | SO₃ / ClSO₂⁺ | Fuming H₂SO₄ or ClSO₃H | Methyl 4-chloro-3-methoxy-6-sulfobenzoate |
Limitations: The Challenge of Friedel-Crafts Reactions
The Friedel-Crafts alkylation and acylation are powerful C-C bond-forming EAS reactions.[20] However, they have significant limitations. These reactions typically fail on aromatic rings that are moderately or strongly deactivated.[21]
The substrate, this compound, contains two deactivating groups: the chloro group and the methyl ester group. Although the methoxy group is activating, the cumulative deactivating effect of the other two substituents renders the ring insufficiently nucleophilic to attack the carbocation or acylium ion intermediates generated under Friedel-Crafts conditions.[2] Furthermore, the Lewis acid catalyst (e.g., AlCl₃) required for the reaction can coordinate with the lone pairs on the methoxy oxygen or the carbonyl oxygen, leading to further deactivation of the ring.
Conclusion
The electrophilic substitution reactions of this compound are dictated primarily by the powerful activating and ortho, para-directing methoxy group. This leads to a strong preference for substitution at the C6 position, which is para to the methoxy group and offers less steric hindrance than the C2 position. Standard protocols for nitration, halogenation, and sulfonation can be successfully applied to yield the corresponding 6-substituted derivatives. However, the presence of two deactivating groups on the ring effectively precludes the use of Friedel-Crafts reactions. This guide provides the foundational understanding and practical protocols necessary for researchers to effectively utilize this versatile chemical building block in complex synthetic endeavors.
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An In-Depth Technical Guide to Nucleophilic Substitution on Methyl 4-chloro-3-methoxybenzoate
<_ an_in-depth_technical_guide_on_the_core_>
Abstract
This guide provides a comprehensive technical overview of nucleophilic substitution reactions involving methyl 4-chloro-3-methoxybenzoate, a key intermediate in the synthesis of various fine chemicals and pharmaceutical agents. We will delve into the mechanistic underpinnings of these transformations, explore the critical experimental parameters that govern their success, and provide detailed, field-tested protocols for common nucleophilic substitution pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
This compound is a substituted aromatic compound of significant interest in organic synthesis. Its structure incorporates several key features that make it a valuable precursor:
-
An Activated Aromatic Ring: The presence of a chlorine atom, a good leaving group, on the aromatic ring allows for nucleophilic substitution.
-
Modulating Substituents: The electron-withdrawing methyl ester group and the electron-donating methoxy group influence the reactivity of the aromatic ring, providing a nuanced electronic environment.
-
A Versatile Handle: The methyl ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, offering a site for further chemical modification.[1][2][3][4]
These characteristics make this compound a valuable starting material for the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials with novel properties.
Mechanistic Foundations: Understanding Nucleophilic Aromatic Substitution (SNAr)
The primary pathway for nucleophilic substitution on this compound is the Nucleophilic Aromatic Substitution (SNAr) mechanism.[5][6][7] This is in contrast to the SN1 and SN2 reactions commonly observed with alkyl halides.[5][8][9] Aryl halides are generally unreactive towards SN1 and SN2 mechanisms due to the high energy of the aryl cation intermediate and the steric hindrance preventing backside attack, respectively.[5][9][10]
The SNAr reaction proceeds via a two-step addition-elimination mechanism:[6][8]
-
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[9][10][11]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (in this case, the chloride ion).
The rate-determining step is typically the formation of the Meisenheimer complex.[5] The stability of this intermediate is crucial for the reaction to proceed efficiently.
The Role of Substituents in Activating the Ring
Electron-withdrawing groups (EWGs) are essential for activating the aromatic ring towards nucleophilic attack.[5][6][7][11] They achieve this in two ways:
-
Increasing Electrophilicity: EWGs withdraw electron density from the aromatic ring, making the carbon atom attached to the leaving group more electrophilic and thus more susceptible to nucleophilic attack.[11]
-
Stabilizing the Meisenheimer Complex: EWGs, particularly those positioned ortho or para to the leaving group, can delocalize the negative charge of the Meisenheimer complex through resonance, thereby stabilizing it.[6][8][9][11]
In this compound, the methyl ester group (-COOCH₃) acts as a moderate electron-withdrawing group, activating the ring for SNAr reactions. The methoxy group (-OCH₃) is an electron-donating group, which would typically deactivate the ring towards nucleophilic attack. However, its position meta to the chlorine atom means its deactivating resonance effect does not directly counteract the activation provided by the para methyl ester group.
Caption: The two-step addition-elimination mechanism of SNAr.
Key Nucleophilic Substitution Reactions and Protocols
This section details common nucleophilic substitution reactions performed on this compound, providing both the theoretical background and practical, step-by-step protocols.
Amination: Synthesis of Aryl Amines
The introduction of a nitrogen-containing functional group is a frequent objective in medicinal chemistry. This can be achieved through direct amination or via transition metal-catalyzed cross-coupling reactions.
Under suitable conditions, primary and secondary amines can directly displace the chloride in this compound.
-
Causality behind Experimental Choices:
-
Nucleophile: The choice of amine will determine the final product. Primary amines will yield secondary anilines, while secondary amines will produce tertiary anilines.
-
Solvent: A polar aprotic solvent such as DMF or DMSO is often used to dissolve the reactants and facilitate the reaction.
-
Base: A non-nucleophilic base is typically added to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile.
-
Temperature: Elevated temperatures are often required to overcome the activation energy barrier of the reaction.
-
Protocol: Synthesis of Methyl 4-amino-3-methoxybenzoate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent (e.g., DMSO).
-
Addition of Reagents: Add the desired amine (e.g., ammonia or a primary amine, 1.2-2.0 eq) and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 1.5-2.5 eq).
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 100-150 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
For less reactive amines or when milder reaction conditions are desired, the Buchwald-Hartwig amination is a powerful alternative.[12][13] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance.[12][14][15]
-
Causality behind Experimental Choices:
-
Catalyst System: A palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., XPhos, SPhos, or a benzimidazolyl phosphine) are essential components of the catalytic cycle.[14][16] The choice of ligand is critical and often substrate-dependent.[13]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is commonly used.
-
Solvent: Anhydrous, deoxygenated toluene or dioxane is the typical solvent of choice.
-
Protocol: Buchwald-Hartwig Amination of this compound [16]
-
Inert Atmosphere: Perform the entire procedure under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To a dry, 2-necked flask, add the palladium precursor (e.g., 1.5 mol%), the phosphine ligand (e.g., 3.0 mol%), and the base (e.g., 2.0 eq).
-
Solvent Addition: Add anhydrous, deoxygenated toluene.
-
Stirring: Stir the mixture at room temperature for 5-10 minutes.
-
Addition of Reactants: Add this compound (1.0 eq) and the amine (1.5 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Caption: Workflow for the amination of this compound.
Etherification: Synthesis of Aryl Ethers
The formation of an aryl ether linkage can be accomplished through a Williamson-type ether synthesis or a copper-catalyzed Ullmann condensation.
This method involves the reaction of this compound with an alkoxide or phenoxide nucleophile.
-
Causality behind Experimental Choices:
-
Nucleophile: The alkoxide or phenoxide is typically generated in situ by reacting the corresponding alcohol or phenol with a strong base (e.g., NaH or K₂CO₃).
-
Solvent: A polar aprotic solvent like DMF or DMSO is preferred.
-
Temperature: Heating is generally required to drive the reaction to completion.
-
Protocol: Synthesis of a Methyl 4-alkoxy-3-methoxybenzoate
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.1 eq) and a suitable solvent (e.g., anhydrous DMF).
-
Base Addition: Carefully add a strong base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.
-
Stirring: Allow the mixture to stir at room temperature for 30 minutes.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in the same solvent.
-
Reaction: Heat the reaction mixture (e.g., 80-120 °C) until the starting material is consumed (monitor by TLC).
-
Work-up and Purification: Cool the reaction, quench with water, and extract with an organic solvent. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.
The Ullmann condensation is a copper-catalyzed reaction that is particularly useful for forming C-O bonds.[17][18] Modern protocols often utilize soluble copper catalysts and ligands, allowing for milder reaction conditions compared to traditional methods.[17][19][20][21]
-
Causality behind Experimental Choices:
-
Catalyst: A copper(I) salt, such as CuI, is a common catalyst.
-
Ligand: The use of a ligand, such as 1,10-phenanthroline or an N,N-dimethylglycine, can significantly improve the reaction rate and yield.
-
Base: A base like K₂CO₃ or Cs₂CO₃ is required.
-
Solvent: High-boiling polar solvents such as DMF, NMP, or pyridine are typically used.
-
Protocol: Ullmann Condensation for C-O Bond Formation
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq), the alcohol or phenol (1.5 eq), the copper catalyst (e.g., CuI, 10-20 mol%), the ligand (e.g., 1,10-phenanthroline, 20-40 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a high-boiling polar solvent (e.g., DMF).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Reaction: Heat the reaction mixture to a high temperature (e.g., 120-160 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up and Purification: Cool the mixture, dilute with an organic solvent, and filter through a pad of Celite. Wash the filtrate with aqueous ammonia and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.
Hydrolysis of the Methyl Ester
The methyl ester group in the products of nucleophilic substitution can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for further synthetic transformations, such as amide bond formation.
-
Causality behind Experimental Choices:
-
Reaction Type: Saponification, or base-catalyzed hydrolysis, is the most common method for hydrolyzing esters.[2]
-
Base: A strong base like NaOH or LiOH is used.[1]
-
Solvent: A mixture of water and a water-miscible organic solvent like methanol or THF is often employed to ensure the solubility of the ester.
-
Acidification: After the hydrolysis is complete, the reaction mixture is acidified to protonate the carboxylate salt and precipitate the carboxylic acid.
-
Protocol: Hydrolysis of a Substituted Methyl Benzoate [1]
-
Reaction Setup: Dissolve the methyl ester (1.0 eq) in a mixture of methanol, THF, and water.
-
Base Addition: Add an aqueous solution of a base (e.g., LiOH, 2-5 eq).
-
Reaction: Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).
-
Solvent Removal: Remove the organic solvents under reduced pressure.
-
Acidification: Dilute the residue with water and acidify to pH 2-3 with a strong acid (e.g., 2N HCl).
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the carboxylic acid.
Data Summary
| Reaction Type | Nucleophile | Catalyst/Reagents | Typical Conditions | Product |
| Direct Amination | R¹R²NH | K₂CO₃, DMSO | 100-150 °C | Methyl 4-(N-R¹,R²)-3-methoxybenzoate |
| Buchwald-Hartwig | R¹R²NH | Pd catalyst, phosphine ligand, NaOtBu, Toluene | 80-110 °C | Methyl 4-(N-R¹,R²)-3-methoxybenzoate |
| Williamson Ether | ROH | NaH, DMF | 80-120 °C | Methyl 4-(alkoxy)-3-methoxybenzoate |
| Ullmann Condensation | ROH | CuI, ligand, K₂CO₃, DMF | 120-160 °C | Methyl 4-(alkoxy)-3-methoxybenzoate |
| Ester Hydrolysis | H₂O | LiOH, THF/MeOH/H₂O | Room Temperature | 4-(substituted)-3-methoxybenzoic acid |
Conclusion
This compound is a highly valuable and versatile substrate for nucleophilic aromatic substitution reactions. A thorough understanding of the underlying SNAr mechanism and the influence of substituents is paramount for designing successful synthetic strategies. By carefully selecting the appropriate nucleophile, reaction conditions, and, when necessary, catalyst system, a diverse range of substituted benzoic acid derivatives can be accessed efficiently. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this important building block.
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The Strategic Utility of Methyl 4-chloro-3-methoxybenzoate in Complex Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Intermediate
In the intricate landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 4-chloro-3-methoxybenzoate, a seemingly unassuming substituted aromatic ester, has emerged as a key intermediate with significant utility in the pharmaceutical and agrochemical industries. Its unique arrangement of functional groups—a reactive chloro substituent, an electron-donating methoxy group, and a readily modifiable methyl ester—provides a versatile platform for a diverse array of chemical transformations. This guide, intended for the discerning researcher and development scientist, delves into the core chemical principles and practical applications of this valuable synthetic tool. We will explore its synthesis, key reactions, and role in the creation of high-value molecules, moving beyond a mere recitation of facts to provide a deeper understanding of the causality behind its synthetic utility.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties of a chemical intermediate is fundamental to its safe and effective use in the laboratory and in scale-up operations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 116022-18-5 | [1] |
| Molecular Formula | C₉H₉ClO₃ | [2] |
| Molecular Weight | 200.62 g/mol | [2] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥99% | [3] |
Safety and Handling
As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.
Hazard Identification and Precautionary Measures: [2]
-
GHS Classification: Acute toxicity, oral (Category 4).[2]
-
Signal Word: Warning.[2]
-
Hazard Statement: H302 Harmful if swallowed.[2]
-
Precautionary Statements:
First Aid Measures: [2]
-
Eye Contact: Immediately flush eyes with plenty of water after removing contact lenses. Seek prompt medical attention.[2]
-
Skin Contact: Rinse skin thoroughly with water and remove contaminated clothing.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR).[2]
Storage and Handling: [2]
-
Store at room temperature in a dry, well-ventilated area.[2]
-
Avoid inhalation, and contact with skin and eyes.[2]
-
Use in an area with adequate exhaust ventilation.[2]
Synthesis of this compound
The primary and most direct route to this compound is through the esterification of its corresponding carboxylic acid, 4-chloro-3-methoxybenzoic acid. This transformation is a classic example of Fischer-Speier esterification.
Fischer-Speier Esterification: A Reliable and Scalable Method
The reaction involves treating 4-chloro-3-methoxybenzoic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid or thionyl chloride. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Workflow for the Synthesis of this compound:
Caption: Synthesis of this compound via Fischer-Speier Esterification.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-3-methoxybenzoic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
The Synthetic Versatility of this compound
The true value of this compound lies in its ability to serve as a versatile scaffold for the construction of more complex molecules. The chloro, methoxy, and methyl ester functionalities each offer distinct opportunities for chemical modification.
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Amines
The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, particularly with amine nucleophiles. The electron-donating methoxy group at the 3-position can influence the reactivity and regioselectivity of this reaction.
General Protocol for SNAr with Amines:
-
Reaction Setup: In a sealed vessel, combine this compound with the desired amine (primary or secondary) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Base: The addition of a base, such as potassium carbonate or a non-nucleophilic organic base, may be required to scavenge the HCl generated during the reaction. In some cases, an excess of the amine nucleophile can serve as the base.[4]
-
Heating: Heat the reaction mixture to an elevated temperature (e.g., 120-150 °C), often facilitated by microwave irradiation for shorter reaction times.[4]
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with water to precipitate the product or extracted with an organic solvent. Purification is then achieved through recrystallization or column chromatography.
Workflow for Nucleophilic Aromatic Substitution:
Caption: General workflow for the SNAr reaction of this compound.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds
The chloro substituent also serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction allows for the introduction of a wide variety of aryl and heteroaryl groups.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, combine this compound, an arylboronic acid or ester (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).[5]
-
Solvent: A degassed solvent system, often a mixture of an organic solvent (like toluene, dioxane, or DMF) and an aqueous solution of the base, is used.[5]
-
Inert Atmosphere: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst.
-
Heating: The reaction mixture is heated to an elevated temperature (typically 80-120 °C) until the starting materials are consumed.
-
Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.
Modification of the Ester and Methoxy Groups
The methyl ester and methoxy groups provide further avenues for derivatization. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or other functional groups. The methoxy group can potentially be cleaved to a phenol, opening up another site for modification.
Application in the Synthesis of Bioactive Molecules
The synthetic utility of this compound is best illustrated through its application in the synthesis of high-value targets in the pharmaceutical and agrochemical sectors.
Pharmaceutical Intermediate: The Synthesis of Gefitinib
A notable application of a closely related analogue of this compound is in the synthesis of Gefitinib, an anilinoquinazoline derivative that acts as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of certain cancers.[6][7] While the cited synthesis starts with methyl 3-hydroxy-4-methoxybenzoate, the reaction sequence highlights the types of transformations for which this structural motif is well-suited.
The synthesis involves a series of steps including alkylation, nitration, reduction of the nitro group to an amine, cyclization to form the quinazoline core, chlorination, and finally a nucleophilic aromatic substitution to introduce the aniline moiety.[6]
Agrochemical Intermediates: A Platform for Herbicides and Fungicides
The substituted benzoic acid scaffold is a common feature in a number of herbicides and fungicides. For instance, the herbicide Dicamba is a dichlorinated methoxybenzoic acid derivative.[8] While direct synthesis of commercial agrochemicals from this compound is not widely documented in publicly available literature, its structural features make it an attractive starting point for the synthesis of novel agrochemical candidates. The chloro and methoxy substituents can be varied to fine-tune the biological activity and physical properties of the target molecules. For example, the chloro group can be displaced by other functional groups through nucleophilic substitution to generate a library of analogues for structure-activity relationship (SAR) studies.
Conclusion and Future Outlook
This compound is a valuable and versatile chemical intermediate with a well-established role in organic synthesis. Its utility is derived from the presence of multiple, strategically positioned functional groups that can be selectively manipulated to build molecular complexity. From its application in the synthesis of life-saving pharmaceuticals to its potential as a scaffold for the development of new agrochemicals, this compound continues to be a relevant and important tool for the synthetic chemist. As the demand for novel, complex molecules grows, the strategic application of versatile intermediates like this compound will undoubtedly continue to play a crucial role in advancing the fields of medicine and agriculture.
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El-Sayed, M., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 684. Available at: [Link]
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XiXisys. GHS 11 (Rev.11) SDS Word: this compound. Retrieved from [Link]
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Zhengzhou Alfa Chemical Co., Ltd. Ester Derivative. Retrieved from [Link]
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Li, M. D., Zheng, Y. G., & Ji, M. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673–680. Available at: [Link]
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PubMed. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Retrieved from [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
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Serebryany, V., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7179. Available at: [Link]
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ResearchGate. Synthetic route of the key intermediate 1. Reagents and conditions. Retrieved from [Link]
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Organic & Biomolecular Chemistry. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Retrieved from [Link]
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ResearchGate. Efficient synthesis of chloromethylthiocyanate for use in fungicide production. Retrieved from [Link]
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PubMed Central. Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. Retrieved from [Link]
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PubMed Central. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
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ScienceDirect. An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine. Retrieved from [Link]
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PubMed. Discovery of cyclic guanidine-linked sulfonamides as inhibitors of LMTK3 kinase. Retrieved from [Link]
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ResearchGate. A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: The Strategic Use of Methyl 4-chloro-3-methoxybenzoate in Pharmaceutical Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
Methyl 4-chloro-3-methoxybenzoate is a polysubstituted aromatic compound that serves as a highly versatile and strategic building block in modern pharmaceutical synthesis. Its distinct arrangement of functional groups—a reactive chloro moiety, a hydrolyzable methyl ester, and an electron-donating methoxy group—provides medicinal chemists with multiple avenues for molecular elaboration. This guide provides an in-depth analysis of its chemical reactivity, outlines key synthetic transformations, and offers detailed, field-proven protocols for its application in constructing complex pharmaceutical intermediates. The focus is on causality, explaining not just the procedural steps but the chemical reasoning that underpins them, ensuring robust and reproducible outcomes for researchers in drug discovery and development.
Introduction: The Chemical Versatility of this compound
In the landscape of medicinal chemistry, starting materials are chosen for their synthetic potential and structural features. This compound (CAS No: 116022-18-5) is a prime example of a scaffold that offers predictable reactivity at multiple sites.[1] The molecule's value lies in the orthogonal reactivity of its functional groups, allowing for sequential and controlled modifications.
-
The Aryl Chloride : This group is an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct biaryl systems prevalent in many drug classes.[2][3]
-
The Methyl Ester : This group can be readily hydrolyzed to the corresponding carboxylic acid, which is a crucial precursor for forming amide bonds—one of the most common linkages in pharmaceutical agents.[4][5] Alternatively, it can undergo transesterification or be reduced.
-
The Methoxy Group and Aromatic Ring : The methoxy group acts as an ortho-, para-director, influencing the regioselectivity of any further electrophilic aromatic substitution reactions, should they be required.
This trifecta of functionality makes this compound a cost-effective and efficient starting point for synthesizing diverse molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 116022-18-5 | [1] |
| Molecular Formula | C₉H₉ClO₃ | [6] |
| Molecular Weight | 200.62 g/mol | [6] |
| Appearance | White to off-white solid/powder | [7][8] |
| Category | Organic Building Block, Ester, Ether, Chloride | [1] |
Core Synthetic Pathways & Mechanistic Rationale
The strategic application of this compound hinges on leveraging its functional groups in a logical sequence. The diagram below illustrates the primary synthetic routes emanating from this key intermediate.
Caption: Key synthetic transformations of this compound.
C-C Bond Formation: The Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance and mild reaction conditions.[2] For this compound, the aryl chloride is the electrophilic partner. The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[9]
-
Causality : The choice of catalyst, ligand, base, and solvent system is critical. Electron-rich phosphine ligands enhance the rate of oxidative addition to the relatively unreactive aryl chloride.[3] The base is required to activate the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step.[3]
Amide Bond Synthesis: A Two-Step Approach
The amide bond is present in approximately 25% of all commercial pharmaceuticals.[5] A common and robust method to synthesize amides from this compound involves a two-step sequence: saponification of the methyl ester followed by a coupling reaction.
-
Step 1: Hydrolysis : The ester is converted to a carboxylate salt using a base like lithium hydroxide or sodium hydroxide, followed by acidic workup to yield the free carboxylic acid. This step is typically high-yielding and straightforward.
-
Step 2: Amide Coupling : The resulting carboxylic acid is activated in situ using a coupling reagent. Carbodiimides (e.g., EDC, DIC) and aminium/phosphonium salts (e.g., HATU, HBTU) are widely used.[10] These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive intermediate that is readily attacked by an amine nucleophile to form the stable amide bond.[10]
Experimental Protocols
Safety Precaution : Before beginning any experimental work, consult the Safety Data Sheet (SDS) for all reagents.[8][11][12] this compound may cause skin and eye irritation.[8] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Synthesis of Methyl 4-(4-methoxyphenyl)-3-methoxybenzoate via Suzuki-Miyaura Coupling
This protocol details the cross-coupling of this compound with 4-methoxyphenylboronic acid.
Caption: Workflow for Suzuki-Miyaura cross-coupling protocol.
Materials & Reagents:
| Reagent | MW | Amount | Moles | Eq. |
| This compound | 200.62 | 1.00 g | 4.99 mmol | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 0.91 g | 5.98 mmol | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.29 g | 0.25 mmol | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 14.96 mmol | 3.0 |
| Toluene | - | 20 mL | - | - |
| Ethanol | - | 5 mL | - | - |
| Deionized Water | - | 5 mL | - | - |
Step-by-Step Methodology:
-
Vessel Preparation : To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g, 4.99 mmol), 4-methoxyphenylboronic acid (0.91 g, 5.98 mmol), and potassium carbonate (2.07 g, 14.96 mmol).
-
Inert Atmosphere : Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.[9]
-
Catalyst Addition : Under a positive flow of nitrogen, add the tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol) to the flask.
-
Solvent Addition : Add the degassed solvent mixture of toluene (20 mL), ethanol (5 mL), and deionized water (5 mL) via cannula or syringe. The solvent mixture must be degassed beforehand by bubbling with nitrogen for at least 30 minutes.
-
Reaction : Place the flask in a preheated oil bath at 90 °C and stir vigorously under the nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS (typically complete in 12-16 hours).
-
Work-up : After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL). Transfer to a separatory funnel and wash sequentially with water (2 x 30 mL) and brine (30 mL).
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the pure biaryl product.
Protocol 2: Synthesis of N-(4-fluorophenyl)-4-chloro-3-methoxybenzamide
This protocol involves the initial hydrolysis of the ester followed by amide coupling with 4-fluoroaniline.
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The Versatile Building Block: Methyl 4-chloro-3-methoxybenzoate in Heterocyclic Synthesis
Introduction: Unlocking the Potential of a Key Intermediate
In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in a vast array of pharmaceuticals, agrochemicals, and functional materials. A key to unlocking new chemical space lies in the strategic utilization of versatile building blocks. Methyl 4-chloro-3-methoxybenzoate, a readily available substituted benzoic acid derivative, has emerged as a valuable and adaptable starting material for the construction of a variety of medicinally relevant heterocyclic scaffolds. Its unique substitution pattern, featuring a reactive chloro group, an electron-donating methoxy group, and an ester functionality, provides multiple handles for synthetic manipulation, enabling the regioselective synthesis of complex molecules.
This comprehensive guide provides detailed application notes and protocols for the use of this compound in the synthesis of two important classes of N-heterocycles: quinazolinones and benzoxazinones. These protocols are designed for researchers, scientists, and professionals in drug development, offering not just step-by-step instructions but also the underlying scientific rationale for each procedural choice, ensuring both reproducibility and a deeper understanding of the chemical transformations.
Core Synthetic Strategy: From Benzoate to Anthranilic Acid Precursor
The primary strategic consideration for utilizing this compound in the synthesis of quinazolinones and benzoxazinones is its conversion to a suitable 2-aminobenzoic acid (anthranilic acid) derivative. The amino group is essential for the subsequent cyclization reactions that form the heterocyclic ring. While direct amination of the chloro position can be challenging, a robust and well-documented two-step approach involving hydrolysis followed by amination provides a reliable pathway to the key intermediate, 4-amino-3-methoxybenzoic acid.
Caption: General synthetic workflow from the starting material to target heterocycles.
Part 1: Synthesis of 7-Chloro-6-methoxy-substituted Quinazolin-4(3H)-ones
Quinazolinones are a prominent class of fused heterocyclic compounds that form the core structure of numerous bioactive molecules with a wide range of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The following protocol details the synthesis of 7-chloro-6-methoxy-2-substituted-quinazolin-4(3H)-ones, leveraging this compound as the foundational starting material.
Reaction Scheme:
Mechanistic Insights: A Stepwise Approach to Ring Formation
The synthesis of the quinazolinone core from the anthranilic acid derivative proceeds through a cyclocondensation reaction. The initial step involves the acylation of the amino group of 4-amino-3-methoxybenzoic acid with an appropriate acyl chloride, forming an N-acylanthranilic acid intermediate. Subsequent heating in the presence of a dehydrating agent, such as acetic anhydride, or reaction with an amine source, like formamide, facilitates the cyclization and formation of the quinazolinone ring system. The regiochemistry of the final product is dictated by the substitution pattern of the starting anthranilic acid.
Detailed Experimental Protocol:
Step 1: Hydrolysis of this compound
This initial step saponifies the methyl ester to the corresponding carboxylic acid, which is crucial for the subsequent amination and cyclization steps.
-
Materials:
-
This compound
-
Methanol
-
Sodium hydroxide (NaOH) pellets
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in methanol.
-
Add a solution of sodium hydroxide (2.5 equivalents) in deionized water to the flask.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the residue with deionized water and acidify to pH 2-3 with concentrated HCl, which will precipitate the product.
-
Filter the white solid, wash thoroughly with cold deionized water, and dry under vacuum to yield 4-chloro-3-methoxybenzoic acid.
-
Step 2: Amination of 4-Chloro-3-methoxybenzoic acid (Buchwald-Hartwig Amination)
This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds and is employed here to introduce the key amino group.[1][2][3][4][5]
-
Materials:
-
4-Chloro-3-methoxybenzoic acid
-
Ammonia source (e.g., benzophenone imine, followed by hydrolysis, or aqueous ammonia)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos or a suitable Buchwald ligand)
-
Strong base (e.g., sodium tert-butoxide)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the strong base.
-
Add a solution of 4-chloro-3-methoxybenzoic acid and the ammonia source in the anhydrous solvent.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-amino-3-methoxybenzoic acid.
-
Step 3: Cyclization to form 7-Chloro-6-methoxy-2-phenyl-4(3H)-quinazolinone
This final step constructs the quinazolinone ring system through a condensation and cyclization sequence.
-
Materials:
-
4-Amino-3-methoxybenzoic acid
-
Benzoyl chloride
-
Pyridine
-
Ammonium acetate
-
Acetic acid
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-amino-3-methoxybenzoic acid in pyridine and cool the solution in an ice bath.
-
Slowly add benzoyl chloride dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into ice-water and acidify with HCl to precipitate the N-benzoyl intermediate. Filter and dry the solid.
-
Combine the N-benzoyl intermediate with ammonium acetate in glacial acetic acid.
-
Heat the mixture to reflux for 4-8 hours.
-
Cool the reaction mixture, pour it into ice-water, and collect the precipitated solid by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 7-chloro-6-methoxy-2-phenyl-4(3H)-quinazolinone.
-
| Compound | Starting Material | Key Reagents | Yield (%) | Melting Point (°C) |
| 4-Chloro-3-methoxybenzoic acid | This compound | NaOH, HCl | >95 | 180-182 |
| 4-Amino-3-methoxybenzoic acid | 4-Chloro-3-methoxybenzoic acid | Pd₂(dba)₃, Xantphos, NaOtBu | 60-75 | 186-188 |
| 7-Chloro-6-methoxy-2-phenyl-4(3H)-quinazolinone | 4-Amino-3-methoxybenzoic acid | Benzoyl chloride, NH₄OAc | 70-85 | 295-297 |
Part 2: Synthesis of 7-Chloro-6-methoxy-4H-3,1-benzoxazin-4-ones
Benzoxazinones are another class of heterocyclic compounds with significant biological activities, including anti-inflammatory and enzyme inhibitory properties. The synthesis of 7-chloro-6-methoxy-4H-3,1-benzoxazin-4-one from our key anthranilic acid intermediate is a straightforward and efficient process.
Reaction Scheme:
Mechanistic Insights: Intramolecular Cyclization
The formation of the benzoxazinone ring from an N-acylanthranilic acid proceeds via an intramolecular nucleophilic acyl substitution. The carboxylic acid group, after activation (e.g., by acetic anhydride), is attacked by the amide oxygen, leading to cyclization and the elimination of a molecule of water (or acetic acid) to form the stable benzoxazinone ring.
Caption: Key steps in the formation of the benzoxazinone ring.
Detailed Experimental Protocol:
Step 1 & 2: Synthesis of 4-Amino-3-methoxybenzoic acid
Follow the protocol as detailed in Part 1, Steps 1 and 2.
Step 3: Acylation and Cyclization to form 7-Chloro-6-methoxy-2-phenyl-4H-3,1-benzoxazin-4-one
This one-pot procedure combines the acylation of the anthranilic acid and the subsequent cyclization to the benzoxazinone.
-
Materials:
-
4-Amino-3-methoxybenzoic acid
-
Benzoyl chloride
-
Pyridine
-
-
Procedure:
-
Suspend 4-amino-3-methoxybenzoic acid in pyridine in a round-bottom flask equipped with a stirrer and a dropping funnel.
-
Cool the mixture in an ice bath and add benzoyl chloride dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into a mixture of crushed ice and concentrated HCl.
-
A solid precipitate will form. Collect the solid by filtration, wash it thoroughly with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 7-chloro-6-methoxy-2-phenyl-4H-3,1-benzoxazin-4-one.
-
| Compound | Starting Material | Key Reagents | Yield (%) | Melting Point (°C) |
| 7-Chloro-6-methoxy-2-phenyl-4H-3,1-benzoxazin-4-one | 4-Amino-3-methoxybenzoic acid | Benzoyl chloride, Pyridine | 80-90 | 184-186 |
Conclusion and Future Perspectives
This compound serves as an exemplary building block for the efficient synthesis of complex heterocyclic structures. The protocols detailed herein for the preparation of quinazolinones and benzoxazinones highlight its utility and provide a solid foundation for further synthetic explorations. The strategic positioning of the chloro, methoxy, and ester groups allows for a multitude of subsequent functionalizations, opening avenues for the creation of diverse chemical libraries for drug discovery and materials science. Future work could explore palladium-catalyzed cross-coupling reactions at the chloro position either before or after heterocycle formation, further expanding the chemical diversity accessible from this versatile starting material.
References
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Nolan, S. P., et al. (2017). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 117(19), 12341-12419.
-
NPTEL-NOC IITM. (2021). mod02lec14 - Nucleophilic aromatic substitution - Part 02 [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
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Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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University of Scranton. (n.d.). Advanced Organic Module | English | Green Chemistry. Retrieved from [Link]
- Pellón, R. F., Docampo, M. L., & Fascio, M. L. (2007). Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation.
-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]
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Application Notes & Protocols: A Detailed Guide to the Synthesis of Gefitinib from Benzoate Derivatives
Introduction
Gefitinib (marketed as Iressa®) is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC).[1] As a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Gefitinib competitively blocks the ATP binding site of the EGFR, thereby inhibiting the autophosphorylation process that triggers downstream signaling pathways responsible for cell proliferation and survival.[1][2] The synthesis of this complex molecule is a significant topic in medicinal and process chemistry, with various routes developed to optimize yield, purity, and cost-effectiveness.
This document provides a comprehensive guide to a well-established synthetic route for Gefitinib, starting from a substituted benzoic acid derivative. While the core principles can be adapted, we will focus on a scientifically vetted pathway that exemplifies the key chemical transformations required to construct the 4-anilinoquinazoline scaffold of Gefitinib.
Synthetic Strategy and Retrosynthesis
The core structure of Gefitinib is a quinazoline ring, substituted at the 4-position with a 3-chloro-4-fluoroaniline group and at the 6- and 7-positions with alkoxy side chains. A logical retrosynthetic analysis breaks the molecule down into key building blocks.
Figure 1: Retrosynthetic analysis of Gefitinib.
The chosen synthetic route begins with a readily available benzoic acid derivative, specifically Methyl 3-hydroxy-4-methoxybenzoate . This starting material is strategically selected as it contains the requisite oxygenation pattern that will become the 6- and 7-positions of the final quinazoline ring, thereby avoiding potentially low-yield demethylation steps required in other synthetic approaches.[1][3] While a synthesis starting from "Methyl 4-chloro-3-methoxybenzoate" is conceptually plausible, it would necessitate a challenging late-stage nucleophilic aromatic substitution to install the morpholinopropoxy side chain at a less activated position. The route detailed below represents a more established and efficient pathway.[3][4][5]
Overall Synthetic Workflow
The forward synthesis involves a multi-step sequence to build the target molecule.
Figure 2: Step-by-step synthetic workflow for Gefitinib.
Detailed Experimental Protocols
Step 1: O-Alkylation of Methyl 3-hydroxy-4-methoxybenzoate
-
Reaction: Methyl 3-hydroxy-4-methoxybenzoate → Methyl 5-(3-chloropropoxy)-4-methoxybenzoate
-
Causality: This initial step introduces the three-carbon chain with a terminal chloride, which will later be converted to the morpholine side chain. The use of 1-bromo-3-chloropropane allows for selective alkylation of the more nucleophilic phenolic hydroxyl group. Potassium carbonate serves as a mild base to deprotonate the phenol, and the reaction is typically performed in a polar aprotic solvent like DMF or acetone to facilitate the SN2 reaction.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (g) | Volume (mL) |
| Methyl 3-hydroxy-4-methoxybenzoate | 1.0 | 182.17 | 18.2 | - |
| 1-Bromo-3-chloropropane | 1.2 | 157.44 | 22.7 | 15.2 |
| Potassium Carbonate (anhydrous) | 2.0 | 138.21 | 27.6 | - |
| Acetone | - | - | - | 200 |
Protocol:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 3-hydroxy-4-methoxybenzoate (18.2 g, 0.1 mol), anhydrous potassium carbonate (27.6 g, 0.2 mol), and acetone (200 mL).
-
Stir the suspension vigorously and add 1-bromo-3-chloropropane (22.7 g, 0.12 mol) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 60°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from ethanol to yield methyl 5-(3-chloropropoxy)-4-methoxybenzoate as a white solid.
-
Expected Yield: 90-95%.[3]
Step 2: Nitration
-
Reaction: Methyl 5-(3-chloropropoxy)-4-methoxybenzoate → Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate
-
Causality: This step is crucial for introducing the second nitrogen atom required for the quinazoline ring. The nitration occurs at the C2 position (ortho to the methoxy group and meta to the ester), which is activated by the electron-donating alkoxy groups. A mixture of nitric acid and acetic acid is a common nitrating agent for activated aromatic rings. The reaction is performed at low temperatures (0-5°C) to control the exothermic reaction and prevent over-nitration.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (g) | Volume (mL) |
| Methyl 5-(3-chloropropoxy)-4-methoxybenzoate | 1.0 | 258.70 | 25.9 | - |
| Acetic Acid (glacial) | - | - | - | 100 |
| Nitric Acid (70%) | 1.5 | 63.01 | 9.5 | 6.7 |
Protocol:
-
Dissolve methyl 5-(3-chloropropoxy)-4-methoxybenzoate (25.9 g, 0.1 mol) in glacial acetic acid (100 mL) in a three-necked flask equipped with a dropping funnel and thermometer.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add nitric acid (6.7 mL) dropwise while maintaining the internal temperature below 10°C.
-
After the addition is complete, stir the mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice-water (500 mL) with stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with water until the washings are neutral, and dry under vacuum.
Step 3: Reduction of the Nitro Group
-
Reaction: Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate → Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate
-
Causality: The nitro group is reduced to an amine, which will subsequently participate in the cyclization to form the quinazoline ring. Catalytic hydrogenation can be used, but reduction with powdered iron in acetic acid is a cost-effective and efficient method for this transformation on a laboratory scale.[3] The iron acts as the reducing agent, being oxidized from Fe(0) to Fe(II)/Fe(III), while the acetic acid provides a protic medium.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (g) | Volume (mL) |
| Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | 1.0 | 303.70 | 30.4 | - |
| Iron Powder | 3.0 | 55.84 | 16.8 | - |
| Acetic Acid (glacial) | - | - | - | 150 |
| Methanol | - | - | - | 100 |
Protocol:
-
Add iron powder (16.8 g, 0.3 mol) to glacial acetic acid (150 mL) in a round-bottom flask and stir the suspension at 50°C for 15 minutes.
-
Add a solution of the nitro compound (30.4 g, 0.1 mol) in methanol (100 mL) dropwise to the stirred suspension.
-
Maintain the reaction temperature at 50-60°C for 1 hour after the addition is complete.
-
Filter the hot reaction mixture to remove the iron salts and wash the filter cake with hot methanol.
-
Combine the filtrates and evaporate the solvents under reduced pressure.
-
Pour the residue into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, then with brine, dry over anhydrous sodium sulfate, and concentrate to yield the amino compound.
-
Expected Yield: 75-80%.[3]
Step 4 & 5: Cyclization and Chlorination
-
Reactions:
-
Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate → 7-(3-chloropropoxy)-6-methoxyquinazolin-4(3H)-one
-
7-(3-chloropropoxy)-6-methoxyquinazolin-4(3H)-one → 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinazoline
-
-
Causality: This two-step, one-pot sequence first builds the quinazolinone ring and then converts it to the reactive 4-chloroquinazoline intermediate.
-
Cyclization: Formamidine acetate serves as the source for the C2 and N3 atoms of the quinazoline ring, reacting with the anthranilate derivative to form the heterocyclic core.
-
Chlorination: The 4-oxo group of the quinazolinone is converted to a 4-chloro group using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[3][6] This step is critical as it activates the 4-position for the subsequent nucleophilic aromatic substitution. A catalytic amount of DMF is often used with SOCl₂ to form the Vilsmeier reagent in situ, which is the active chlorinating species.
-
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (g) | Volume (mL) |
| Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate | 1.0 | 273.72 | 27.4 | - |
| Formamidine Acetate | 3.0 | 104.11 | 31.2 | - |
| Ethanol | - | - | - | 200 |
| Thionyl Chloride (SOCl₂) | 5.0 | 118.97 | 59.5 | 36.3 |
| Dimethylformamide (DMF) | cat. | - | - | 1.0 |
Protocol:
-
Combine the amino compound (27.4 g, 0.1 mol), formamidine acetate (31.2 g, 0.3 mol), and ethanol (200 mL) in a flask equipped with a reflux condenser.
-
Heat the mixture to reflux for 12 hours.
-
Cool the mixture and evaporate the ethanol under reduced pressure.
-
To the crude quinazolinone residue, add thionyl chloride (36.3 mL, 0.5 mol) and a catalytic amount of DMF (1.0 mL).
-
Heat the mixture to reflux for 3-4 hours.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the solution with a concentrated ammonium hydroxide solution while keeping the temperature low.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the 4-chloroquinazoline intermediate.
-
Expected Yield (over 2 steps): ~70%.[3]
Step 6 & 7: Final Assembly of Gefitinib
-
Reactions:
-
4-Chloro-7-(3-chloropropoxy)-6-methoxyquinazoline + 3-Chloro-4-fluoroaniline → N-(3-chloro-4-fluorophenyl)-7-(3-chloropropoxy)-6-methoxyquinazolin-4-amine
-
Intermediate + Morpholine → Gefitinib
-
-
Causality:
-
SNAr Reaction: The highly reactive 4-chloro group undergoes nucleophilic aromatic substitution with 3-chloro-4-fluoroaniline.[6] This reaction is typically carried out in a polar solvent like isopropanol at elevated temperatures.
-
Amination: The terminal chloride of the propoxy side chain is displaced by morpholine in a second SN2 reaction to complete the synthesis. Potassium iodide is often added as a catalyst to facilitate this step via the Finkelstein reaction, where the more reactive iodide intermediate is formed in situ.
-
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (g) | Volume (mL) |
| 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinazoline | 1.0 | 287.15 | 28.7 | - |
| 3-Chloro-4-fluoroaniline | 1.1 | 145.57 | 17.5 | - |
| Isopropanol | - | - | - | 300 |
| Morpholine | 3.0 | 87.12 | 26.1 | 26.2 |
| Potassium Iodide (KI) | cat. | 166.00 | 1.7 | - |
Protocol:
-
Suspend the 4-chloroquinazoline intermediate (28.7 g, 0.1 mol) in isopropanol (300 mL).
-
Add 3-chloro-4-fluoroaniline (17.5 g, 0.11 mol) and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture. The product from this step often precipitates and can be collected by filtration. Wash with cold isopropanol.
-
To the crude intermediate, add morpholine (26.2 mL, 0.3 mol) and a catalytic amount of potassium iodide (1.7 g).
-
Heat the mixture at 70°C for 6-8 hours.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Collect the precipitated solid, which is the crude Gefitinib free base.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol/chloroform mixture) to obtain pure Gefitinib.[1]
-
Expected Yield (over 2 steps): ~65-75%.[3]
Characterization
The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and proton/carbon environments.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compounds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. The purity of the final Gefitinib product should be >99%.[1]
-
Melting Point: The melting point of pure Gefitinib is reported to be in the range of 195-197°C.[1]
References
-
Yusnita, Y., Hermawati, E., & Mujahidin, D. (2021). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Malaysian Journal of Chemistry, 23(2), 1053-1061. [Link]
-
Zhang, M., et al. (2023). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 28(15), 5894. [Link]
-
Ming, L., You, T., & Ji, L. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Letters in Organic Chemistry, 4(1), 70-72. [Link]
-
Kumar, A., et al. (2013). A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Indian Journal of Chemistry - Section B, 52B(9), 1269-1274. [Link]
-
Rao, D. R., et al. (2008). Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. Organic Process Research & Development, 12(6), 1135-1139. [Link]
- Gibson, K. H. (1998). Quinazoline derivatives.
-
Wang, Y., et al. (2013). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorganic & Medicinal Chemistry Letters, 23(15), 4351-4355. [Link]
-
NDA Approvals. (2015). Gefitinib. [Link]
-
Ming, L., You, T., & Ji, L. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Letters in Organic Chemistry, 4(1). [Link]
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experimental protocol for nitration of "Methyl 4-chloro-3-methoxybenzoate"
An Application Note and Experimental Protocol for the Regioselective Nitration of Methyl 4-chloro-3-methoxybenzoate
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive, field-proven protocol for the regioselective nitration of this compound. This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. Beyond a mere recitation of steps, this guide delves into the mechanistic underpinnings of the reaction, explaining the rationale behind each procedural choice to ensure both reproducibility and a deeper understanding of the chemical transformation. The protocol emphasizes safety, efficiency, and high-yield synthesis of the target compound, Methyl 4-chloro-3-methoxy-2-nitrobenzoate, a valuable intermediate in the synthesis of various biologically active molecules.
Introduction: The Strategic Introduction of a Nitro Group
The nitration of aromatic compounds is a cornerstone of organic synthesis, providing a versatile entry point for the introduction of a nitrogen-containing functional group.[1] Nitroaromatic compounds are pivotal intermediates in the chemical industry, serving as precursors for anilines, which are fundamental building blocks for pharmaceuticals, dyes, and other specialty chemicals.[2]
The subject of this protocol, this compound, presents an interesting case for electrophilic aromatic substitution. The regiochemical outcome of the nitration is governed by the directing effects of the three substituents on the benzene ring:
-
Methoxy group (-OCH₃): A strongly activating ortho, para-director due to its electron-donating resonance effect.
-
Chloro group (-Cl): A deactivating ortho, para-director due to its inductive electron-withdrawing effect and electron-donating resonance effect.
-
Methyl ester group (-COOCH₃): A deactivating meta-director due to its electron-withdrawing inductive and resonance effects.
The potent activating and directing effect of the methoxy group at position 3 is the dominant influence on the incoming electrophile, the nitronium ion (NO₂⁺).[3] It strongly directs substitution to the positions ortho (C2 and C4) and para (C6) to itself. However, the C4 position is already substituted with a chloro group. The C6 position is sterically unhindered. The C2 position is ortho to the methoxy group and meta to the deactivating ester group, making it electronically favorable. The chloro group also directs para to itself, which is the C2 position. Consequently, the nitration is highly regioselective, yielding primarily Methyl 4-chloro-3-methoxy-2-nitrobenzoate .
This protocol employs a classic mixed-acid nitration using concentrated nitric and sulfuric acids, a method known for its efficacy in generating the reactive nitronium ion electrophile.[4]
Mechanistic Overview
The nitration of this compound proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism.[5]
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[6]
-
Electrophilic Attack: The electron-rich aromatic ring of this compound attacks the nitronium ion. This attack preferentially occurs at the C2 position, as directed by the methoxy group, to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1]
-
Deprotonation and Aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the C2 carbon, restoring the aromaticity of the ring and yielding the final product.[1]
Caption: Reaction mechanism for the nitration of this compound.
Experimental Protocol
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flask (100 mL) |
| Concentrated Nitric Acid (70%) | Magnetic stirrer and stir bar |
| Concentrated Sulfuric Acid (98%) | Dropping funnel |
| Dichloromethane (DCM) | Ice-water bath |
| Saturated Sodium Bicarbonate Solution | Separatory funnel (250 mL) |
| Brine (Saturated NaCl solution) | Beakers and Erlenmeyer flasks |
| Anhydrous Sodium Sulfate | Buchner funnel and filter paper |
| Deionized Water | Rotary evaporator |
| pH paper | |
| Personal Protective Equipment (PPE): Lab coat, safety goggles, face shield, acid-resistant gloves |
Step-by-Step Procedure
Reaction Setup:
-
Place a 100 mL round-bottom flask containing a magnetic stir bar in an ice-water bath on a magnetic stirrer.
-
Add 10.0 g of this compound to the flask.
-
Carefully add 20 mL of concentrated sulfuric acid to the flask with stirring. Stir until the starting material is fully dissolved. Maintain the temperature at 0-5 °C.
Nitration:
-
In a separate beaker, carefully prepare the nitrating mixture by slowly adding 4.0 mL of concentrated nitric acid to 4.0 mL of concentrated sulfuric acid. This should be done in an ice bath as the mixing is exothermic.
-
Transfer the cold nitrating mixture to a dropping funnel.
-
Add the nitrating mixture dropwise to the solution of the starting material over a period of 30-45 minutes. Crucial: Maintain the internal reaction temperature between 0 °C and 10 °C throughout the addition.[7] A higher temperature can lead to the formation of byproducts.
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional hour.
Work-up and Isolation:
-
Slowly and carefully pour the reaction mixture into a beaker containing approximately 100 g of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.
-
Filter the precipitated solid using a Buchner funnel and wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Transfer the crude solid to a separatory funnel containing 100 mL of dichloromethane (DCM) and 100 mL of water. Shake the funnel to dissolve the product in the organic layer.
-
Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid; be sure to vent the separatory funnel frequently to release CO₂ gas) and 50 mL of brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form crystals. Filter the purified crystals and dry them in a vacuum oven.
Caption: Experimental workflow for the nitration of this compound.
Safety Precautions
This experiment involves the use of highly corrosive and strong oxidizing acids. It is imperative to adhere to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton) when handling concentrated nitric and sulfuric acids.[9][10]
-
Fume Hood: All operations involving concentrated acids must be performed in a certified chemical fume hood to avoid inhalation of toxic and corrosive vapors.[11]
-
Handling Acids: Always add acid to water, never the other way around, to avoid violent exothermic reactions. When preparing the nitrating mixture, add the nitric acid to the sulfuric acid slowly and with cooling.
-
Spill Response: In case of a spill, neutralize the acid with a suitable agent like sodium bicarbonate and absorb it with an inert material.[12] Have a safety shower and eyewash station readily accessible.[9]
-
Emergency Procedures: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[11]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction or loss during work-up. | Ensure complete dissolution of starting material. Monitor reaction by TLC. Be careful during extractions. |
| Formation of Byproducts | Reaction temperature was too high. | Maintain strict temperature control (0-10 °C) during the addition of the nitrating mixture. |
| Oily Product | Impurities or incomplete drying. | Ensure thorough washing to remove acidic impurities. Recrystallize carefully. Dry the product under vacuum. |
References
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- OpenOChem Learn.
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Topic: Selective Reduction of the Nitro Group on "Methyl 4-chloro-3-methoxybenzoate" Derivatives
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Nitro Group Reduction in Pharmaceutical Synthesis
The transformation of an aromatic nitro group into a primary amine is a cornerstone of modern medicinal chemistry and drug development. The resulting anilines are pivotal building blocks for a vast array of pharmaceuticals, agrochemicals, and dyes.[1][2][3] Specifically, substituted aminobenzoates, such as derivatives of Methyl 4-chloro-3-methoxy-5-aminobenzoate, are critical intermediates in the synthesis of complex heterocyclic scaffolds.
The primary challenge in reducing a nitro group on a multi-functionalized aromatic ring, like that of Methyl 4-chloro-3-methoxy-5-nitrobenzoate, lies in chemoselectivity. The chosen reduction method must be potent enough to convert the nitro group efficiently while leaving other sensitive functionalities—such as the chloro substituent, the methyl ester, and the methoxy group—intact. Reductive dehalogenation, ester hydrolysis, or ether cleavage are common and undesirable side reactions that can derail a synthetic route.[1]
This guide provides a detailed analysis of common reduction methodologies, offering insights into the causality behind experimental choices. It presents validated protocols tailored for the selective reduction of nitro groups on electron-rich, halogenated benzoate systems, ensuring both high yield and purity of the desired aniline product.
Methodologies for Chemoselective Nitro Group Reduction
The selection of an appropriate reduction method is dictated by the substrate's functional group tolerance, reaction scale, available equipment, and safety considerations. Three primary classes of reduction are typically employed for this transformation.
Catalytic Transfer Hydrogenation and Catalytic Hydrogenation
Catalytic hydrogenation is a widely used, clean, and efficient method for nitro group reduction.[4] The reaction involves the use of a metal catalyst, typically Palladium on carbon (Pd/C), and a hydrogen source.
-
Mechanism: The reaction proceeds via the adsorption of the nitro compound and hydrogen onto the catalyst surface. The nitro group is sequentially reduced, likely through nitroso and hydroxylamine intermediates, to the corresponding amine.[5]
-
Hydrogen Source: This can be hydrogen gas (H₂), often under pressure, or a transfer agent like ammonium formate or hydrazine.[6]
-
Causality of Choice: This method is often preferred for its high efficiency and clean workup, as the only by-product is water. However, a significant risk with substrates like Methyl 4-chloro-3-methoxy-5-nitrobenzoate is reductive dehalogenation , where the chloro group is replaced by hydrogen.[1]
-
Field Insights: To mitigate dehalogenation, catalyst choice is critical. While Pd/C is common, Raney Nickel is sometimes used as it can be less prone to dehalogenating aromatic chlorides.[4] Additionally, running the reaction at lower pressures and temperatures can enhance selectivity. Additives or catalyst poisons can sometimes be used to suppress dehalogenation, though this can also reduce the reaction rate.[1]
Metal-Mediated Reductions in Acidic Media
This classical approach utilizes easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid.[7]
-
Mechanism: The reaction is a series of single-electron transfers from the metal to the nitro group, with protons supplied by the acidic medium. The nitro group is reduced through nitroso and hydroxylamine intermediates before yielding the anilinium salt.[8] A final basic workup is required to liberate the free aniline.
-
Causality of Choice: Iron in acetic acid (Fe/AcOH) is a particularly robust and cost-effective method.[9] It is known for its excellent chemoselectivity, generally preserving halogens, esters, and other reducible groups.[10] Tin (Sn) in hydrochloric acid (HCl) is also effective but poses environmental concerns due to tin waste.[11]
-
Field Insights: The Fe/AcOH system is often favored in process chemistry due to its low cost, operational simplicity, and reduced environmental impact compared to other metals like tin.[9] The reaction is typically heterogeneous, and vigorous stirring is essential for good conversion.
Reduction with Inorganic Salts
Reagents like sodium dithionite (Na₂S₂O₄) offer a mild, metal-free alternative for nitro group reduction.[12][13]
-
Mechanism: In an aqueous or semi-aqueous medium, the dithionite ion is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which acts as the primary reducing species via a single-electron transfer mechanism.[13][14]
-
Causality of Choice: Sodium dithionite is highly chemoselective and is an excellent choice when other methods fail or when metal contamination is a concern. It tolerates a wide range of functional groups, including halogens and esters.[13][15]
-
Field Insights: The reaction is often run in a biphasic system (e.g., dichloromethane-water or ethyl acetate-water) to facilitate product extraction.[15] While effective, the stoichiometry often requires multiple equivalents of the reagent, and the workup can involve large volumes of aqueous and organic solvents.
Comparative Analysis of Reduction Methods
| Feature | Catalytic Hydrogenation (Pd/C, H₂) | Metal/Acid Reduction (Fe/AcOH) | Inorganic Salt Reduction (Na₂S₂O₄) |
| Primary Reagents | Pd/C, H₂ gas | Iron powder, Acetic Acid | Sodium Dithionite, Water |
| Typical Conditions | Room temp to 50 °C, 1-5 bar H₂ | 80-110 °C, atmospheric pressure | Room temp to reflux |
| Pros | High efficiency, clean by-products (H₂O), catalytic | Excellent chemoselectivity, low cost, scalable | Metal-free, very mild, high functional group tolerance[13] |
| Cons | Risk of dehalogenation, requires specialized pressure equipment, pyrophoric catalyst[16][17] | Stoichiometric metal waste, requires basic workup, can be exothermic | Requires multiple equivalents, can have lower atom economy, potential odor issues[14] |
| Chemoselectivity | Good, but sensitive to dehalogenation of Ar-Cl | Excellent for preserving halogens and esters[4] | Excellent, preserves most reducible functional groups[13][15] |
Visualizations: Workflows and Mechanisms
Caption: Workflow for selecting a nitro reduction method.
Caption: Simplified mechanism for catalytic hydrogenation.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This protocol describes the reduction using hydrogen gas. It requires specialized equipment and strict adherence to safety procedures.
Materials and Equipment:
-
Methyl 4-chloro-3-methoxy-5-nitrobenzoate
-
10% Palladium on carbon (Pd/C), preferably 50% wet
-
Methanol or Ethyl Acetate (reagent grade)
-
Hydrogenation reactor (e.g., Parr shaker) rated for the intended pressure[18]
-
Source of hydrogen gas and nitrogen gas[19]
-
Filter aid (e.g., Celite®)
-
Standard laboratory glassware
Safety Precautions:
-
Pyrophoric Catalyst: Pd/C is pyrophoric, especially after use when it is dry and saturated with hydrogen. Never allow the catalyst to dry in the air.[16][17] Keep it wet with solvent or water at all times.[19]
-
Flammable Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[20] The entire procedure must be conducted in a well-ventilated fume hood, away from ignition sources.[18]
-
Pressure: Use a blast shield and ensure the reactor is rated for the pressure being used. Always perform a leak test with nitrogen before introducing hydrogen.[18]
Step-by-Step Methodology:
-
Reactor Setup: Place a magnetic stir bar and the substrate, Methyl 4-chloro-3-methoxy-5-nitrobenzoate (1.0 eq), into the hydrogenation vessel.
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (0.01-0.05 eq by weight). Immediately add the solvent (e.g., Methanol, ~10-20 mL per gram of substrate).
-
System Purge: Seal the reactor. Pressurize with nitrogen to ~2 bar and then vent carefully. Repeat this process at least three times to remove all oxygen.[18][19]
-
Hydrogenation: After the final nitrogen vent, evacuate the vessel and backfill with hydrogen to the desired pressure (start with 1-2 bar to favor selectivity).
-
Reaction: Begin vigorous stirring and monitor the reaction by hydrogen uptake. The reaction is typically complete within 2-6 hours. Progress can be monitored by TLC or LC-MS by carefully depressurizing, purging with nitrogen, and taking an aliquot.[16]
-
Shutdown: Once the reaction is complete, stop the stirring. Vent the hydrogen gas and purge the system thoroughly with nitrogen (at least 3 cycles).[18]
-
Catalyst Filtration: Under a nitrogen atmosphere, carefully open the reactor. Dilute the reaction mixture with more solvent and filter it through a pad of Celite® to remove the Pd/C catalyst. CRITICAL: Do not allow the filter cake to dry. Immediately quench the filter cake with water.[16]
-
Work-up: Concentrate the filtrate under reduced pressure to yield the crude product, Methyl 4-chloro-3-methoxy-5-aminobenzoate. The product can be purified further by recrystallization or column chromatography if necessary.
Protocol 2: Metal-Mediated Reduction with Iron in Acetic Acid
This protocol is a robust, scalable, and highly chemoselective alternative that does not require pressure equipment.
Materials and Equipment:
-
Methyl 4-chloro-3-methoxy-5-nitrobenzoate
-
Iron powder (<325 mesh)
-
Glacial Acetic Acid
-
Ethanol or Methanol
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (anhydrous)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
Safety Precautions:
-
The reaction can be exothermic. Use a water bath for initial temperature control if needed.
-
Acetic acid is corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE).[20]
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the substrate (1.0 eq), ethanol (or methanol), and glacial acetic acid (a common ratio is 2:1 solvent to acid).[21]
-
Reagent Addition: Add iron powder (3.0-5.0 eq) to the stirred solution.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. The reaction mixture will turn from a yellow suspension to a grey or black slurry.
-
Monitoring: Monitor the reaction progress by TLC (e.g., in 30% Ethyl Acetate/Hexanes), looking for the disappearance of the starting material spot.
-
Cooling and Filtration: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite® to remove the excess iron and iron salts. Wash the filter cake thoroughly with ethyl acetate.
-
Neutralization and Extraction: Combine the filtrates and concentrate under reduced pressure to remove the bulk of the solvents. Re-dissolve the residue in ethyl acetate. Carefully add saturated sodium bicarbonate solution portion-wise until gas evolution ceases and the pH of the aqueous layer is ~8.
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine all organic extracts, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the crude product. Purify by column chromatography or recrystallization as needed.
Conclusion
The reduction of the nitro group on highly functionalized molecules like Methyl 4-chloro-3-methoxybenzoate derivatives is a critical transformation in pharmaceutical synthesis. While catalytic hydrogenation offers a clean and efficient route, the risk of dehalogenation necessitates careful control of reaction conditions. For this specific substrate, metal-mediated reduction using iron in acetic acid presents a highly reliable, chemoselective, and scalable method that preserves the sensitive chloro and ester functionalities. The choice between these methods should be guided by a thorough assessment of available equipment, safety infrastructure, and the desired scale of the reaction.
References
- Park, K. K., Oh, C. H., & Joung, W. K. (1993). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. Tetrahedron Letters, 34(45), 7445-7446.
- Kinicatura. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
- Industrial Safety Guide. (n.d.). Hydrogenation Reaction Safety In The Chemical Industry. Industrial Safety Guide.
- University of Wisconsin-Madison. (n.d.).
- Chem LibreTexts. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Chemistry LibreTexts.
- ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
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Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. .
- ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations.
- Takasaki, M., Motoyama, Y., Higashi, K., Yoon, S. H., Mochida, I., & Nagashima, H. (2008). Chemoselective Hydrogenation of Nitroarenes with Carbon Nanofiber-Supported Platinum and Palladium Nanoparticles. Organic Letters, 10(8), 1641-1644.
- Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
- BenchChem. (2025). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds. BenchChem.
- Amarutu. (2025, December 30).
- Royal Society of Chemistry. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Publishing.
- ACS Green Chemistry Institute. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Jacobi, P. A., & Rajeswari, S. (1990). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 112(16), 6314-6321.
- Ghorbani-Vaghei, R., & Veisi, H. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(18), 11285-11292.
-
Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. .
- Lee, J. C., & Bae, Y. H. (2001). One-Pot Conversion of Nitroarenes into N-Arylamides. Bulletin of the Korean Chemical Society, 22(5), 549-550.
-
Organic Chemistry Data. (n.d.). Nitro Reduction - Iron (Fe). .
- Owsley, D. C., & Bloomfield, J. J. (1977). The Reduction of Nitroarenes with Iron/Acetic Acid. Synthesis, 1977(02), 118-120.
- Khan, I., et al. (2023).
- ResearchGate. (n.d.). Synthesis and reaction conditions related to therapeutic potential of p-aminobenzoic acid derivatives.
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Application Notes & Protocols: Strategic Cyclization Reactions of Methyl 4-chloro-3-methoxybenzoate for the Synthesis of Heterocyclic Scaffolds
Introduction
Methyl 4-chloro-3-methoxybenzoate is a readily available and versatile building block in modern organic synthesis. Its substituted benzene ring, featuring a chloro leaving group, an electron-donating methoxy group, and an electron-withdrawing methyl ester, offers a unique combination of reactivity that can be strategically exploited to construct complex molecular architectures. The chloro substituent, in particular, serves as a convenient handle for introducing new functionalities through cross-coupling reactions, paving the way for subsequent intramolecular cyclizations.
This guide provides an in-depth exploration of a robust two-step synthetic strategy to convert this compound into a valuable class of N-heterocycles: the quinazolinones. Quinazolinone and its derivatives are privileged scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties[1][2]. We will delve into the mechanistic underpinnings of the key transformations, provide detailed, field-proven protocols, and offer insights into the rationale behind the experimental choices.
Overall Synthetic Strategy: A Two-Step Approach to Quinazolinones
The transformation of this compound into a quinazolinone scaffold is elegantly achieved through a two-step sequence:
-
C-N Cross-Coupling: The initial step involves the formation of a crucial C-N bond by coupling this compound with 2-aminobenzamide. This can be accomplished using either a copper-catalyzed Ullmann-type condensation or a palladium-catalyzed Buchwald-Hartwig amination[3][4][5]. Both methods are powerful tools for the construction of arylamines.
-
Intramolecular Cyclization: The resulting N-arylated intermediate, Methyl 4-(2-carbamoylphenylamino)-3-methoxybenzoate, is then subjected to an intramolecular cyclization to construct the quinazolinone ring system. This can be promoted by thermal or acidic conditions[6][7].
Figure 1: A high-level overview of the two-step synthesis of quinazolinone derivatives.
Part 1: C-N Cross-Coupling Reactions
The substitution of the chloro group in this compound with 2-aminobenzamide is a critical step that sets the stage for the subsequent cyclization. Both copper- and palladium-catalyzed methods have their merits.
Ullmann-Type Condensation (Copper-Catalyzed)
The Ullmann condensation is a classic method for forming C-N bonds. Modern iterations of this reaction utilize catalytic amounts of copper salts in the presence of a ligand and a base, offering milder reaction conditions compared to the original stoichiometric copper protocols[3][4][8].
Mechanistic Rationale: The reaction is believed to proceed through a Cu(I) active species. The amide (2-aminobenzamide) coordinates to the copper center and is deprotonated by the base to form a copper-amidate complex. This complex then undergoes oxidative addition with the aryl chloride, followed by reductive elimination to furnish the desired N-arylated product and regenerate the Cu(I) catalyst[8][9]. The choice of ligand, often a diamine or an amino acid, is crucial for stabilizing the copper catalyst and facilitating the reaction[4][10].
Figure 2: A simplified mechanistic cycle for the Ullmann-type C-N coupling reaction.
Protocol 1: Ullmann-Type Synthesis of Methyl 4-(2-carbamoylphenylamino)-3-methoxybenzoate
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 200.62 | 5.0 | 1.00 g |
| 2-Aminobenzamide | 136.15 | 6.0 | 817 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.25 | 48 mg |
| (S)-N-Methylpyrrolidine-2-carboxylate | 129.16 | 0.5 | 65 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 | 10.0 | 2.12 g |
| Dimethyl Sulfoxide (DMSO) | - | - | 25 mL |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 5.0 mmol), 2-aminobenzamide (817 mg, 6.0 mmol), Copper(I) Iodide (48 mg, 0.25 mmol), (S)-N-Methylpyrrolidine-2-carboxylate (65 mg, 0.5 mmol), and Potassium Phosphate (2.12 g, 10.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous DMSO (25 mL) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.
Part 2: Intramolecular Cyclization to Quinazolinones
With the key intermediate, Methyl 4-(2-carbamoylphenylamino)-3-methoxybenzoate, in hand, the next step is the intramolecular cyclization to form the quinazolinone ring. This transformation is typically promoted by acid.
Mechanistic Rationale: Under acidic conditions, the nitrogen of the amide is protonated, making the carbonyl carbon more electrophilic. The exocyclic amine then acts as a nucleophile, attacking the activated amide carbonyl. This is followed by the elimination of water and methanol to form the stable, aromatic quinazolinone ring system[6][7].
Figure 3: A simplified mechanism for the acid-catalyzed intramolecular cyclization to a quinazolinone.
Protocol 2: Acid-Catalyzed Synthesis of 7-Methoxy-4-oxo-3,4-dihydroquinazoline-6-carboxylate Derivative
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Methyl 4-(2-carbamoylphenylamino)-3-methoxybenzoate | 300.31 | 1.0 | 300 mg |
| Acetic Acid (Glacial) | 60.05 | - | 10 mL |
Procedure:
-
Place Methyl 4-(2-carbamoylphenylamino)-3-methoxybenzoate (300 mg, 1.0 mmol) in a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add glacial acetic acid (10 mL).
-
Heat the mixture to reflux (approximately 118 °C) with stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into 50 mL of ice-water with stirring.
-
A precipitate should form. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.
Trustworthiness and Self-Validation
The protocols described above are designed to be robust and reproducible. Here are some key checkpoints for self-validation:
-
Reaction Monitoring: Consistent monitoring by TLC is crucial to determine the reaction endpoint and prevent the formation of byproducts.
-
Spectroscopic Analysis: The identity and purity of the intermediate and final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Yield Calculation: A successful synthesis should provide a reasonable yield. For the C-N coupling step, yields of 60-80% are typically expected, while the cyclization step often proceeds in high yield (>80%).
Conclusion
This guide has outlined a strategic and efficient approach for the synthesis of quinazolinone derivatives from this compound. By leveraging well-established C-N cross-coupling methodologies followed by a robust intramolecular cyclization, researchers can access this important heterocyclic scaffold. The provided protocols are intended to serve as a reliable starting point for further exploration and optimization in the context of specific research and development goals.
References
-
Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729. [Link]
-
Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. [Link]
-
Wikipedia. (2023). Ullmann condensation. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 122(48), 12051–12052. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Tiwari, A., & Bhanage, B. (2015). Transition-metal free synthesis of quinazolinones via tandem cyclization of 2-halobenzoic acids with amidines. RSC Advances, 5(70), 56783–56787. [Link]
-
Zhao, X., Li, W., Yang, M., Li, B., Zhang, Y., Huang, L., & Zhu, L. (2020). Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones. Beilstein Journal of Organic Chemistry, 16, 1033–1039. [Link]
-
Lipe, J. A., et al. (2018). Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from 2-Aminobenzamides and 3-Aminopropionamides with Orthoesters. Molecules, 23(11), 2949. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]
-
Hameed, A., et al. (2018). Quinazolinone and Quinazoline Derivatives as the Potent Anticonvulsant Agents: A Review. Molecules, 23(10), 2693. [Link]
-
Wikipedia. (2023). Quinolone. [Link]
-
MDPI. (n.d.). Search: quinazolinone. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 49757533, Methyl 4-chloro-3-methoxy-5-nitrobenzoate. [Link]
-
Yang, X., Wu, M., Sun, S., Huang, C., Guo, H., Wang, J., Lee, J., & Xing, Y. (2016). Synthesis of tricyclic quinazolinones via intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. Molecular diversity, 20(2), 551–556. [Link]
-
Wikipedia. (2023). Pictet–Spengler reaction. [Link]
-
Wikipedia. (2023). Bischler–Napieralski reaction. [Link]
-
Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1774. [Link]
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Application Note & Protocol: Laboratory Scale Synthesis of Methyl 4-chloro-3-methoxybenzoate
Introduction
Methyl 4-chloro-3-methoxybenzoate is a valuable substituted aromatic ester that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural motif, featuring a chlorinated and methoxylated benzene ring, imparts specific physicochemical properties that are desirable in the development of biologically active molecules.[1] This document provides a comprehensive, field-proven guide for the laboratory-scale synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocol is presented in two main stages: the synthesis of the precursor, 4-chloro-3-methoxybenzoic acid, followed by its esterification. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformations involved.
Chemical and Physical Properties
A summary of the key chemical and physical properties of the starting material and the final product is presented below.
| Property | 4-chloro-3-methoxybenzoic acid | This compound (Predicted) |
| Molecular Formula | C8H7ClO3 | C9H9ClO3 |
| Molecular Weight | 186.59 g/mol [2] | 200.62 g/mol [3] |
| Appearance | White to off-white solid | White to off-white solid[3] |
| Melting Point | 217-221 °C[4] | 93-97 °C[3] |
| Boiling Point | 325.4±22.0 °C (Predicted)[4] | 289.0±20.0 °C (Predicted)[3] |
| Density | 1.352±0.06 g/cm3 (Predicted)[4] | 1.228±0.06 g/cm3 (Predicted)[3] |
Overall Synthetic Workflow
The synthesis of this compound is a two-step process. The first step involves the oxidation of 1-chloro-2-methoxy-4-methylbenzene to yield 4-chloro-3-methoxybenzoic acid. The second step is the Fischer esterification of the synthesized carboxylic acid to the desired methyl ester.
Caption: Overall workflow for the synthesis of this compound.
PART 1: Synthesis of 4-chloro-3-methoxybenzoic acid
This initial step focuses on the synthesis of the carboxylic acid precursor through the oxidation of the corresponding methylbenzene derivative.
Materials and Equipment
-
1-chloro-2-methoxy-4-methylbenzene
-
Potassium permanganate (KMnO4)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Diatomaceous earth
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter flask
-
pH paper or pH meter
-
Beakers and graduated cylinders
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-chloro-2-methoxy-4-methylbenzene (7.8 g, 50 mmol).
-
Addition of Oxidant: To this, add an aqueous solution of potassium permanganate (19.8 g, 125 mmol) in 300 mL of water. The significant excess of KMnO4 is crucial to drive the oxidation to completion.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. Maintain the reflux for 17 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion.
-
Workup and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the manganese dioxide byproduct. Wash the filter cake with hot water (200 mL) to ensure complete recovery of the product.[5]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with diethyl ether (2 x 150 mL) to remove any unreacted starting material and non-acidic impurities.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is less than 2. This protonates the carboxylate salt, causing the carboxylic acid to precipitate out of the solution.[5]
-
Isolation of Product: Collect the white solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining inorganic salts.
-
Drying: Dry the collected solid, 4-chloro-3-methoxybenzoic acid, in a vacuum oven. A yield of approximately 5.36 g (58%) can be expected.[5]
PART 2: Synthesis of this compound
This second part details the Fischer esterification of the carboxylic acid synthesized in Part 1.
Mechanism of Fischer Esterification
The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The subsequent elimination of water yields the ester.[6][7][8]
Caption: Mechanism of Fischer Esterification.
Materials and Equipment
-
4-chloro-3-methoxybenzoic acid (from Part 1)
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H2SO4)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Ethyl acetate or diethyl ether
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Beakers and graduated cylinders
Experimental Protocol
-
Reaction Setup: In a dry round-bottom flask, dissolve 4-chloro-3-methoxybenzoic acid (5.0 g, 26.8 mmol) in an excess of anhydrous methanol (100 mL). Using the alcohol as the solvent helps to shift the equilibrium towards the product side.[9]
-
Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirring solution. The addition should be done slowly as the dissolution of sulfuric acid in methanol is exothermic.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the disappearance of the starting carboxylic acid.
-
Quenching and Solvent Removal: After the reaction is complete, cool the flask to room temperature. Remove the excess methanol using a rotary evaporator.
-
Workup: Dissolve the residue in ethyl acetate or diethyl ether (100 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the remaining acid, and finally with brine (50 mL). The bicarbonate wash is critical to remove both the sulfuric acid catalyst and any unreacted carboxylic acid.[9]
-
Drying and Solvent Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) or by column chromatography on silica gel if necessary to achieve high purity.
Safety Precautions
-
General: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[10][11] Work in a well-ventilated fume hood.
-
Potassium Permanganate: Strong oxidizing agent. Avoid contact with combustible materials.
-
Concentrated Acids (HCl, H2SO4): Highly corrosive. Handle with extreme care and add reagents slowly to avoid splashing and excessive heat generation.
-
Organic Solvents (Methanol, Diethyl Ether, Ethyl Acetate): Flammable liquids. Keep away from open flames and ignition sources. Methanol is toxic if ingested or inhaled.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Analysis and Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the methoxy group protons (~3.9 ppm), a singlet for the methyl ester protons (~3.9 ppm), and signals in the aromatic region for the three protons on the benzene ring.
-
¹³C NMR: Will show distinct signals for the carbonyl carbon of the ester, the carbons of the aromatic ring, and the carbons of the methoxy and methyl ester groups.
-
-
Infrared (IR) Spectroscopy: Key characteristic peaks would be a strong carbonyl (C=O) stretch for the ester at approximately 1720-1740 cm⁻¹ and C-O stretches.
-
Melting Point: A sharp melting point close to the literature value (93-97 °C) is indicative of high purity.[3]
-
High-Performance Liquid Chromatography (HPLC) / Gas Chromatography-Mass Spectrometry (GC-MS): These techniques can be used to assess the purity of the final product and to identify any impurities.[12]
References
-
PubChem. (n.d.). Methyl 4-(3-chloropropoxy)-3-methoxybenzoate. Retrieved from [Link]
-
MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
PubChem. (n.d.). 4-Chloro-3-methoxybenzoic acid. Retrieved from [Link]
-
ChemSynthesis. (2025). methyl 4-methoxybenzoate. Retrieved from [Link]
-
PubChem. (n.d.). 4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid. Retrieved from [Link]
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chemeurope.com. (n.d.). Fischer esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Vanillic acid. Retrieved from [Link]
-
SIELC Technologies. (2018). Methyl 4-methoxybenzoate. Retrieved from [Link]
-
Autechaux. (n.d.). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. Retrieved from [Link]
-
CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Vanillic Acid. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Tradeindia. (n.d.). Vanillic Acid. Retrieved from [Link]
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- 3. METHYL 3-CHLORO-4-METHOXYBENZOATE CAS#: 37908-98-8 [amp.chemicalbook.com]
- 4. 4-CHLORO-3-METHOXYBENZOIC ACID Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 4-CHLORO-3-METHOXYBENZOIC ACID | 85740-98-3 [chemicalbook.com]
- 6. Fischer_esterification [chemeurope.com]
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- 8. Fischer Esterification [organic-chemistry.org]
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Suzuki coupling reactions with "Methyl 4-chloro-3-methoxybenzoate"
An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with Methyl 4-chloro-3-methoxybenzoate
Application Note & Optimized Protocols for Advanced Synthesis
Introduction: The Strategic Importance of Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in both academic and industrial laboratories, particularly in the synthesis of biaryl and substituted aromatic structures that form the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][3]
This guide focuses on a specific, yet highly relevant substrate: This compound . This molecule presents a common challenge in cross-coupling chemistry: the use of an aryl chloride. Aryl chlorides are economically attractive and widely available starting materials, but their C-Cl bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the initial, rate-limiting step of the catalytic cycle—oxidative addition—more difficult.[4][5] Furthermore, the presence of an electron-donating methoxy group on the aromatic ring further deactivates the substrate towards oxidative addition.
This document provides a comprehensive overview of the mechanistic principles, key reaction parameters, and field-tested protocols necessary to achieve high-yielding Suzuki-Miyaura couplings with this compound. It is designed for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.
Mechanistic Core: The Palladium Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental to rational troubleshooting and optimization. The process is a catalytic cycle centered on a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[6][7] The cycle comprises three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is typically the rate-determining step for aryl chlorides and forms a Pd(II) complex.[2][8] The efficiency of this step is critically dependent on the choice of ligand on the palladium catalyst.
-
Transmetalation : The organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8][9][10]
-
Reductive Elimination : The two organic groups on the Pd(II) complex couple and are expelled, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimizing the Reaction: Key Parameters and Choices
Successfully coupling a deactivated aryl chloride like this compound requires careful selection of the catalyst system, base, and solvent.
The Catalyst System: Overcoming the Activation Barrier
The primary challenge with aryl chlorides is the high energy barrier of the oxidative addition step.[4] Standard catalysts like Pd(PPh₃)₄ are often ineffective. Modern catalyst systems that pair a palladium source (precatalyst) with a specialized ligand are required.
-
Palladium Precatalysts : Common choices include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These are stable sources that are reduced in situ to the active Pd(0) species.[11]
-
Ligands : This is the most critical choice. For electron-rich aryl chlorides, bulky and electron-rich ligands are essential. They stabilize the Pd(0) center, increase its electron density to promote oxidative addition, and facilitate the final reductive elimination step.[12]
-
Buchwald Dialkylbiarylphosphines : This class of ligands is the gold standard for challenging couplings. Ligands like SPhos and XPhos are highly effective for aryl chlorides.[12][13]
-
N-Heterocyclic Carbenes (NHCs) : NHCs are another class of highly effective ligands that are even more electron-donating than phosphines, making them excellent for coupling unreactive aryl chlorides.[14][15]
-
The Role of the Base
The base is not a mere spectator; it is crucial for the transmetalation step.[10] Its primary role is to react with the boronic acid to form a more nucleophilic boronate anion ([Ar-B(OH)₃]⁻), which can then efficiently transfer its aryl group to the palladium center.[16][17]
-
Common Bases :
-
Potassium Carbonate (K₂CO₃) : A cost-effective and commonly used base, often sufficient for many couplings.[1]
-
Cesium Carbonate (Cs₂CO₃) : A stronger and more soluble base that can enhance reaction rates, especially in difficult cases.
-
Potassium Phosphate (K₃PO₄) : A strong, non-nucleophilic base that is particularly effective for hindered substrates and can sometimes prevent side reactions.[1]
-
-
Considerations : The presence of the methyl ester group in the substrate makes it susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures. Therefore, moderately strong bases like K₂CO₃ or K₃PO₄ are generally preferred over hydroxides (e.g., NaOH, KOH).
The Solvent System
The choice of solvent must accommodate both the organic substrates and the inorganic base. This has led to the widespread use of biphasic solvent systems.[1][6]
-
Aprotic Organic Solvents : Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are most common.[6] They effectively dissolve the aryl halide, boronic acid, and the palladium catalyst complex.
-
Aqueous Phase : Water is typically added to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄).[6] The reaction then occurs at the interface of the two phases.
-
Solvent Choice Impact : Less polar solvents like toluene or dioxane are often paired with catalysts like Pd(PPh₃)₄, while more polar solvents may be suited for ionic precatalysts.[11] For challenging substrates, a solvent system like Toluene/Water or Dioxane/Water is a robust starting point.
Experimental Protocol: Suzuki Coupling of this compound
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
Reaction Scheme: (Image of the reaction scheme: this compound + Ar-B(OH)2 -> Methyl 3-methoxy-4-aryl-benzoate)
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 200.62 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| SPhos (Ligand) | 410.57 | 0.04 | 0.04 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 2.5 |
| Toluene | - | 5 mL | - |
| Deionized Water | - | 1 mL | - |
Step-by-Step Procedure
-
Reaction Setup : To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 200.6 mg), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and K₂CO₃ (2.5 mmol, 345.5 mg).
-
Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Using a syringe, add degassed toluene (5 mL) followed by degassed deionized water (1 mL). The solvents should be degassed by bubbling with inert gas for 20-30 minutes prior to use.
-
Reaction Execution : Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously to ensure efficient mixing between the two phases.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Caption: A typical experimental workflow for the Suzuki coupling.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficiently active catalyst system for aryl chloride.3. Poor quality or decomposed boronic acid. | 1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere.2. Switch to a more active ligand (e.g., SPhos, XPhos) or an NHC-based system.3. Use fresh, high-purity boronic acid or consider using a more stable boronic ester (e.g., a pinacol ester). |
| Protodeboronation | The boronic acid is hydrolyzed back to the corresponding arene before it can couple. This can be exacerbated by high temperatures and prolonged reaction times. | 1. Use a stronger, non-nucleophilic base like K₃PO₄.2. Lower the reaction temperature if possible.3. Use a boronic ester (MIDA or pinacol esters) which are more resistant to protodeboronation.[6] |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid (Ar'-Ar'). | Rigorously deoxygenate all solvents and maintain a strict inert atmosphere throughout the reaction. |
| Ester Hydrolysis | The methyl ester is hydrolyzed to a carboxylic acid due to excessive base or prolonged heating. | 1. Use a milder base (e.g., K₂CO₃ instead of NaOH).2. Minimize reaction time by using a more active catalyst to drive the reaction to completion faster.3. If hydrolysis is unavoidable, the product can be re-esterified after purification. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly achievable transformation, provided that the inherent challenge of activating an electron-rich aryl chloride is addressed. The key to success lies in the judicious selection of a modern palladium catalyst system, typically employing a bulky, electron-rich phosphine ligand like SPhos. By following the optimized protocols and troubleshooting guidance outlined in this document, researchers can confidently and efficiently synthesize a wide array of valuable biaryl compounds for applications in drug discovery and materials science.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available from: [Link]
-
Royal Society of Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Available from: [Link]
-
ACS Publications. Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. Available from: [Link]
-
National Institutes of Health. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Available from: [Link]
-
ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available from: [Link]
-
ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Available from: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? Available from: [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]
-
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]
-
University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Available from: [Link]
-
ResearchGate. Aerobic Ligand‐Free Suzuki Coupling Reaction of Aryl Chlorides Catalyzed by In Situ Generated Palladium Nanoparticles at Room Temperature. Available from: [Link]
-
ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Available from: [Link]
-
Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Available from: [Link]
-
ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Available from: [Link]
-
ResearchGate. Suzuki coupling reactions of aryl chlorides. Available from: [Link]
-
Organic Chemistry Portal. Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. Available from: [Link]
-
ResearchGate. Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides. Available from: [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]
-
MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available from: [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. Available from: [Link]
- Google Patents. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 5. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. uwindsor.ca [uwindsor.ca]
- 15. Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scilit.com [scilit.com]
scale-up synthesis of "Methyl 4-chloro-3-methoxybenzoate"
An Application Note for the Scalable Synthesis of Methyl 4-chloro-3-methoxybenzoate
Document ID: AN-CMB-2026-01
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a key chemical intermediate. The document outlines a robust two-step synthetic route, beginning with the oxidation of 1-chloro-2-methoxy-4-methylbenzene to 4-chloro-3-methoxybenzoic acid, followed by a classic Fischer esterification. The protocol is designed for researchers and process chemists, emphasizing safety, scalability, and analytical validation. Detailed explanations for procedural choices, in-process controls, and purification techniques are provided to ensure a high-yield, high-purity outcome.
Introduction and Scientific Rationale
The synthesis strategy detailed herein is predicated on established, reliable, and scalable chemical transformations. The initial step involves the oxidation of an inexpensive toluene derivative to the corresponding benzoic acid. The subsequent esterification is achieved via the Fischer-Speier method, a cornerstone of industrial organic synthesis known for its efficiency and cost-effectiveness.[3][4][5] This acid-catalyzed condensation reaction between a carboxylic acid and an alcohol is an equilibrium process.[6] To ensure a high conversion rate on a larger scale, the equilibrium is shifted towards the product by utilizing the alcohol (methanol) as both a reagent and the solvent, thereby providing a large molar excess.
Reaction Scheme
The overall synthetic pathway is illustrated below:
Caption: Overall two-step synthesis pathway.
Detailed Synthesis Protocol: Scale-Up to 100g
This protocol is optimized for a 100g scale synthesis of the final product. All operations should be conducted in a well-ventilated fume hood.
Part A: Synthesis of 4-Chloro-3-methoxybenzoic Acid (Intermediate)
This initial step provides the necessary carboxylic acid precursor.
Materials & Equipment:
-
1-Chloro-2-methoxy-4-methylbenzene (78.0 g, 0.50 mol)
-
Potassium permanganate (KMnO₄) (198.0 g, 1.25 mol)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Diatomaceous earth (Celite®)
-
5 L three-neck round-bottom flask, mechanical stirrer, reflux condenser, heating mantle
Procedure:
-
Reaction Setup: Charge the 5 L flask with 1-chloro-2-methoxy-4-methylbenzene (78.0 g) and an aqueous solution of potassium permanganate (198.0 g in 3 L of water).
-
Oxidation: Heat the mixture to reflux with vigorous mechanical stirring. Maintain reflux for 16-18 hours. The progress can be monitored by the disappearance of the organic starting material (via TLC).
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the manganese dioxide byproduct. Wash the filter cake with hot water (approx. 200 mL).
-
Purification: Transfer the combined filtrate to a large separatory funnel and wash with diethyl ether (2 x 150 mL) to remove any unreacted starting material.
-
Precipitation: Acidify the aqueous layer with concentrated HCl until the pH is below 2. A white precipitate of 4-chloro-3-methoxybenzoic acid will form.[7]
-
Isolation: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Expected yield: ~58% (approx. 54 g).[7]
Part B: Fischer Esterification to this compound (Final Product)
Quantitative Data for Esterification:
| Reagent | Chemical Formula | MW ( g/mol ) | Molar Amount (mol) | Quantity | Molar Eq. |
| 4-Chloro-3-methoxybenzoic Acid | C₈H₇ClO₃ | 186.59[1][2] | 0.27 | 50.0 g | 1.0 |
| Methanol | CH₄O | 32.04 | 12.3 | 500 mL (~395 g) | ~45 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | ~0.09 | 5.0 mL | ~0.33 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As required | - |
| Sat. Sodium Bicarbonate | NaHCO₃ | 84.01 | - | As required | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As required | - |
Procedure:
-
Reaction Setup: To a 1 L three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-3-methoxybenzoic acid (50.0 g, 0.27 mol) and methanol (500 mL). Stir until the acid is fully dissolved.
-
Catalyst Addition: While stirring in an ice-water bath, slowly and carefully add concentrated sulfuric acid (5.0 mL) via a dropping funnel. Causality: The addition is highly exothermic; cooling prevents uncontrolled boiling. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity and making it susceptible to nucleophilic attack by methanol.[3][5]
-
Reaction: Remove the ice bath and heat the mixture to a gentle reflux (~65°C) using a heating mantle. Maintain reflux for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Cooling and Quenching: After completion, allow the mixture to cool to room temperature.
-
Solvent Removal: Reduce the volume of methanol by approximately 70-80% using a rotary evaporator.
-
Work-up and Neutralization: Transfer the concentrated mixture to a 1 L separatory funnel. Dilute with diethyl ether (200 mL) and add 200 mL of water.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution (3 x 150 mL) until gas evolution (CO₂) ceases. Causality: This step neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid by converting it to its water-soluble sodium salt.[3]
-
Wash the organic layer with saturated sodium chloride (brine) solution (1 x 100 mL) to remove residual water.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or low-melting solid.
-
Purification: Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., methanol/water or hexanes) to obtain pure this compound.
Workflow Visualization and Mechanistic Insight
Experimental Workflow
Caption: Step-by-step workflow for the esterification process.
Fischer Esterification Mechanism
The reaction proceeds through a series of reversible steps involving a key tetrahedral intermediate.
Caption: Mechanism of the acid-catalyzed Fischer esterification.[5][6]
Safety, Handling, and Waste Disposal
Adherence to safety protocols is paramount during scale-up synthesis.
-
Hazard Identification:
-
Methanol: Highly flammable and toxic if ingested, inhaled, or absorbed through the skin.[8]
-
Sulfuric Acid: Extremely corrosive; causes severe skin burns and eye damage.[9][10]
-
Diethyl Ether: Extremely flammable liquid and vapor.
-
Benzoic Acid Derivatives: May cause skin, eye, and respiratory irritation.[9][10]
-
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile for incidental contact, butyl rubber for extended handling).[9][10]
-
Engineering Controls: All operations must be performed within a certified chemical fume hood to prevent inhalation of toxic vapors.[9] Ensure that a safety shower and eyewash station are readily accessible.[9]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Aqueous acidic and basic washes should be neutralized before disposal. Organic waste containing chlorinated compounds should be collected in a designated halogenated waste container.[8][9]
Analytical Quality Control
To confirm the identity and purity of the final product, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): The primary technique for determining the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a formic or phosphoric acid modifier) is a suitable starting point for method development.[11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation of the final product. The spectra should be consistent with the proposed structure of this compound.[12][14]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product. Electrospray ionization (ESI) would be expected to show the [M+H]⁺ or [M+Na]⁺ ions.[7][12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of key functional groups, such as the ester carbonyl (~1720 cm⁻¹) and C-O stretches.
By implementing this robust protocol and adhering to the outlined safety and analytical procedures, researchers can confidently scale the synthesis of this compound with high yield and purity.
References
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CPAchem. (2023). Safety data sheet. Retrieved from [Link]
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MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
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SIELC Technologies. (2018). Methyl 4-methoxybenzoate. Retrieved from [Link]
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Capot Chemical. (2018). MSDS of Methyl 4-chloro-3-methoxy-5-nitrobenzoate. Retrieved from [Link]
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Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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The Strategic Utility of Methyl 4-chloro-3-methoxybenzoate in Contemporary Medicinal Chemistry
In the landscape of modern drug discovery, the selection of foundational chemical scaffolds is a critical determinant of a research program's success. Methyl 4-chloro-3-methoxybenzoate, a substituted aromatic ester, has emerged as a versatile and strategically valuable building block in medicinal chemistry. Its unique substitution pattern—featuring a chloro group, a methoxy group, and a methyl ester on a benzene ring—offers a synthetic handle for a variety of chemical transformations, enabling the construction of diverse and complex molecular architectures with significant therapeutic potential.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry research. We will delve into its role in the synthesis of novel kinase inhibitors and GABAA receptor positive allosteric modulators, providing detailed, field-proven protocols and explaining the causal logic behind the experimental choices.
Physicochemical Properties and Strategic Value
The inherent reactivity and structural features of this compound make it a prized starting material for multi-step syntheses. The electron-withdrawing nature of the chloro and ester groups, combined with the electron-donating effect of the methoxy group, influences the regioselectivity of subsequent reactions, allowing for precise molecular elaboration.
| Property | Value | Source |
| CAS Number | 116022-18-5 | [1][2] |
| Molecular Formula | C9H9ClO3 | |
| Molecular Weight | 200.62 g/mol | |
| Appearance | White to off-white solid | Crysdot LLC |
| Purity | Typically >97% |
Application I: Synthesis of Pyrimidinylpyrazole-Based Kinase Inhibitors
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is therefore a major focus of oncological research. This compound serves as a key starting material in the synthesis of novel pyrimidinylpyrazole derivatives with potent antiproliferative and kinase inhibitory activities.[3][4]
A notable synthetic pathway involves the initial conversion of 4-chloro-3-methoxybenzoic acid to its methyl ester, this compound. This is followed by a series of reactions to construct the pyrimidinylpyrazole scaffold, which is then further functionalized to yield the final bioactive compounds.[3][4]
Synthetic Workflow Overview
Caption: Synthetic workflow for pyrimidinylpyrazole kinase inhibitors.
Detailed Protocol: Esterification of 4-chloro-3-methoxybenzoic acid
This protocol outlines the synthesis of this compound from its corresponding carboxylic acid, a crucial first step in the synthesis of the target kinase inhibitors.[3][4]
Materials:
-
4-chloro-3-methoxybenzoic acid
-
Methanol (MeOH)
-
Acetyl chloride
-
Flash column chromatography system
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 4-chloro-3-methoxybenzoic acid (1.0 g, 5.4 mmol) in methanol (40 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Add acetyl chloride (1.9 mL, 28.1 mmol) dropwise to the cooled solution.
-
Remove the ice bath and stir the reaction mixture at room temperature for 15 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the organic solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography using a silica gel column and a hexane-ethyl acetate (5:1 v/v) eluent system.
-
Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a crystalline solid.
Expected Yield: Approximately 85%.[3]
Application II: Development of Novel GABAA Receptor Positive Allosteric Modulators
The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a key target for therapeutic agents used to treat anxiety, epilepsy, and sleep disorders. This compound has been instrumental in the synthesis of a novel class of functionally subtype-selective GABAA positive allosteric modulators (PAMs), which offer the potential for improved therapeutic profiles with fewer side effects.[5]
In this synthetic approach, this compound undergoes a regioselective bromination followed by cyanation and subsequent cyclization to form a key lactam intermediate. This intermediate is then further elaborated to produce the final GABAA PAMs.[5]
Synthetic Workflow Overview
Caption: Synthetic pathway to novel GABAA positive allosteric modulators.
Detailed Protocol: Regioselective Bromination of this compound
This protocol details the critical bromination step, which sets the stage for the subsequent introduction of the cyano group and cyclization.[5]
Materials:
-
This compound
-
Bromine
-
Acetic acid
Procedure:
-
Dissolve this compound in acetic acid in a suitable reaction vessel.
-
Carefully add bromine to the solution. The reaction is typically performed at room temperature.
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude brominated product, which can be purified by recrystallization or column chromatography.
Application III: Synthesis of YAP/TAZ-TEAD Interaction Inhibitors for Cancer Therapy
The Hippo signaling pathway and its downstream effectors, YAP and TAZ, are crucial regulators of organ size and tissue homeostasis. The interaction of YAP/TAZ with TEAD transcription factors is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. A recent patent has disclosed the use of this compound as a building block in the synthesis of inhibitors targeting the YAP/TAZ-TEAD interaction, highlighting its relevance in the development of novel anti-cancer therapeutics.[6] While specific protocols from this patent are not publicly detailed, the inclusion of this starting material underscores its importance in accessing novel chemical matter for this promising therapeutic target.
Conclusion
This compound is a chemical scaffold of significant strategic importance in medicinal chemistry. Its well-defined reactivity and versatile functional groups provide a reliable platform for the synthesis of a wide array of biologically active molecules. The detailed protocols and applications presented herein demonstrate its utility in the development of kinase inhibitors, GABAA receptor modulators, and inhibitors of protein-protein interactions, solidifying its role as a valuable tool for researchers, scientists, and drug development professionals.
References
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Kandile, N. G., Mohamed, M. I., Zaky, H. T., & Ismaeel, H. M. (2016). Design, synthesis, and in vitro antiproliferative and kinase inhibitory effects of pyrimidinylpyrazole derivatives terminating with arylsulfonamido or cyclic sulfamide substituents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 149-163. [Link]
-
Butler, C. R., et al. (2019). Design and Identification of a Novel, Functionally Subtype Selective GABAA Positive Allosteric Modulator (PF-06372865). Journal of Medicinal Chemistry, 62(9), 4473-4487. [Link]
-
Zhang, M., Lu, R. Z., Han, L. N., Wang, B., & Wang, H. B. (2009). Methyl 4-(3-chloropropoxy)-3-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o231. [Link]
-
Kandile, N. G., Mohamed, M. I., Zaky, H. T., & Ismaeel, H. M. (2016). Design, synthesis, and in vitro antiproliferative and kinase inhibitory effects of pyrimidinylpyrazole derivatives terminating with arylsulfonamido or cyclic sulfamide substituents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 149-163. [Link]
-
Larouche-Gauthier, R., et al. (2021). Access to Arynes from Arenes via Formal Dehydrogenation. Chemical Science, 12(35), 11847-11853. [Link]
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Crysdot LLC. (n.d.). This compound. Retrieved from [Link]
-
Li, M. D., Zheng, Y. G., & Ji, M. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673–678. [Link]
-
Zhang, M., Lu, R. Z., Han, L. N., Wang, B., & Wang, H. B. (2009). Methyl 4-(3-chloro-prop-oxy)-3-methoxy-benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o231. [Link]
-
Li, M. D., Zheng, Y. G., & Ji, M. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673-678. [Link]
-
Li, M. D., Zheng, Y. G., & Ji, M. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673-678. [Link]
-
Li, M. D., Zheng, Y. G., & Ji, M. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Scilit. [Link]
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Chandregowda, V., Rao, A. K., & Reddy, G. C. (2007). An improved synthesis of gefitinib. Indian Journal of Chemistry-Section B, 46(12), 2051. [Link]
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Zhang, W., et al. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Journal of Chemical Research, 40(12), 708-709. [Link]
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Li, J., & Zhang, Y. (2013). Methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1562. [Link]
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Li, M. D., Zheng, Y. G., & Ji, M. (2007). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673-8. [Link]
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Application Note: A Multi-Vector Derivatization Strategy for Methyl 4-chloro-3-methoxybenzoate to Generate Diverse Chemical Libraries for Biological Screening
Abstract
The quest for novel bioactive molecules is a cornerstone of modern drug discovery and chemical biology. The efficiency of this process is greatly enhanced by the strategic use of versatile chemical scaffolds that allow for the rapid generation of diverse compound libraries. Methyl 4-chloro-3-methoxybenzoate represents such a scaffold, possessing three distinct and orthogonally reactive functional groups. This application note provides a detailed guide for researchers, outlining robust protocols for the systematic derivatization of this starting material at its C1-ester, C4-chloro, and C3-methoxy positions. We present field-proven methodologies for amide library synthesis, palladium-catalyzed cross-coupling reactions, and ether cleavage followed by functionalization. By employing these multi-vector strategies, researchers can efficiently generate libraries with significant structural diversity, ideal for high-throughput screening (HTS) campaigns and subsequent structure-activity relationship (SAR) studies.
The Strategic Value of the this compound Scaffold
This compound is an ideal starting point for library synthesis due to its commercially available nature and, more importantly, its distinct chemical handles that can be addressed with high selectivity. The strategic value lies in the ability to functionalize three key positions, allowing for a comprehensive exploration of the surrounding chemical space.
-
C1 Methyl Ester: This site is primed for hydrolysis to a carboxylic acid, which serves as a gateway to a vast array of amides through coupling with diverse amine building blocks. The resulting benzamide motif is a privileged structure found in numerous biologically active compounds.[1][2]
-
C4 Aryl Chloride: The chloro substituent is an excellent handle for modern transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4] This enables the introduction of a wide range of aryl and heteroaryl groups, profoundly altering the molecule's steric and electronic properties.
-
C3 Methoxy Ether: While chemically robust, the methoxy group can be cleaved under specific conditions to unmask a phenolic hydroxyl group.[5][6] This phenol provides a new nucleophilic site for derivatization through alkylation or acylation, adding another layer of diversity.
The logical relationship between these derivatization points is illustrated below.
Derivatization Vector 1: Amide Library Synthesis at the C1 Position
Principle and Rationale
Amide bond formation is arguably the most frequently used reaction in medicinal chemistry, valued for its stability and hydrogen bonding capabilities.[7] This vector proceeds in two high-yielding steps: saponification of the methyl ester to the carboxylic acid, followed by coupling with an amine library.
Protocol 1A: Saponification of this compound
-
Causality: Saponification is the base-mediated hydrolysis of an ester. Lithium hydroxide (LiOH) is often preferred over NaOH or KOH due to the higher solubility of lithium salts in mixed aqueous/organic solvent systems, often leading to cleaner reactions. The use of a co-solvent like THF or methanol ensures the starting material is fully dissolved.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask, add this compound (1.0 eq). Dissolve it in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up: a. Remove the THF under reduced pressure using a rotary evaporator. b. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ethyl acetate to remove any unreacted starting material. c. Acidify the aqueous layer to a pH of ~2 using 1M HCl. A white precipitate of 4-chloro-3-methoxybenzoic acid should form.[8] d. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.
-
Characterization: Confirm the structure of the resulting carboxylic acid by ¹H NMR and Mass Spectrometry. The product is typically used in the next step without further purification.
Protocol 1B: Parallel Amide Coupling
-
Causality: Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable. Coupling reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group. COMU is a modern uronium-based coupling reagent that is highly efficient, minimizes side reactions, and produces water-soluble byproducts, simplifying purification.[9] A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to neutralize the acid formed during the reaction without competing with the primary amine nucleophile.
Step-by-Step Methodology (per well in a 96-well plate):
-
Setup: In a reaction vial or well, add 4-chloro-3-methoxybenzoic acid (1.0 eq, e.g., 0.1 mmol) and dissolve in an anhydrous polar aprotic solvent like dimethylformamide (DMF).
-
Activation: Add COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) (1.1 eq) and DIPEA (2.5 eq). Stir for 10-15 minutes at room temperature.
-
Amine Addition: Add the desired amine from a stock solution (1.2 eq). A diverse set of commercially available primary and secondary amines can be used (see Table 1).
-
Reaction: Seal the plate and agitate at room temperature for 12-16 hours.
-
Purification: The reaction mixture can be directly purified by preparative HPLC to yield the final amide product.
-
Characterization: Confirm the identity and purity of each library member using LC-MS analysis.
| Amine Class | Example Building Blocks | Rationale for Inclusion |
| Aliphatic | Cyclopropylamine, Piperidine | Introduces sp³ character, improving solubility and metabolic profiles. |
| Aromatic | Aniline, 4-Fluoroaniline | Explores flat, aromatic interactions within binding pockets. |
| Heterocyclic | 2-Aminopyridine, Morpholine | Adds hydrogen bond donors/acceptors and modulates polarity. |
| Functionalized | Glycine methyl ester, 4-(Aminomethyl)benzoic acid | Incorporates additional functional groups for secondary interactions. |
| Table 1: Representative Amine Building Blocks for Library Generation. |
Derivatization Vector 2: C-C Bond Formation at the C4-Chloro Position
Principle and Rationale
The Suzuki-Miyaura coupling is a powerful, Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron species and an organic halide.[10] It is catalyzed by a palladium complex and requires a base.[11] This reaction is exceptionally reliable and tolerates a vast range of functional groups, making it ideal for library synthesis. The base is crucial as it facilitates the transmetalation step, which is often rate-limiting in the catalytic cycle.[4][12]
Protocol 2A: Suzuki-Miyaura Coupling
-
Causality: The catalytic cycle involves three key steps: oxidative addition of the aryl chloride to a Pd(0) species, transmetalation with the activated boronic acid, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3][11] Tetrakis(triphenylphosphine)palladium(0) is a common and effective pre-catalyst. A solvent system like dioxane/water allows both the organic-soluble halide and the often water-soluble boronate salt to be in solution.
Step-by-Step Methodology:
-
Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq, see Table 2), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (4:1 ratio) via syringe. Finally, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 90-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 6-12 hours).
-
Work-up: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Wash the organic layer with water and then with brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.
-
Characterization: Confirm the structure by ¹H NMR and Mass Spectrometry.
| Boronic Acid Class | Example Building Blocks | Rationale for Inclusion |
| Substituted Phenyl | 4-Methylphenylboronic acid, 3-Cyanophenylboronic acid | Probes steric and electronic effects (electron-donating vs. -withdrawing). |
| Heterocyclic | Pyridine-3-boronic acid, Thiophene-2-boronic acid | Introduces key pharmacophoric features for protein interactions. |
| Fused Ring Systems | Naphthalene-1-boronic acid | Expands the hydrophobic surface area of the molecule. |
| Table 2: Representative Boronic Acids for Suzuki-Miyaura Coupling. |
Derivatization Vector 3: O-Demethylation at the C3 Position
Principle and Rationale
Aryl methyl ethers are generally stable, but they can be cleaved by strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like HBr.[13][14] The reaction proceeds via the formation of an oxonium ion intermediate, which makes the methyl group susceptible to nucleophilic attack by the bromide ion.[15] This strategy unmasks a phenol, which is a versatile functional group for introducing further diversity. This method is best reserved for specific diversification goals due to the harsh conditions required.
Protocol 3A: O-Demethylation using Boron Tribromide (BBr₃)
-
Causality: BBr₃ is a powerful Lewis acid that coordinates strongly to the ether oxygen. This coordination weakens the C-O bond, facilitating cleavage. The reaction must be performed under anhydrous conditions as BBr₃ reacts violently with water. Dichloromethane (DCM) is a common solvent as it is inert to the reaction conditions.
Step-by-Step Methodology:
-
Setup: To an oven-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add a solution of the starting material (e.g., this compound, 1.0 eq) in anhydrous DCM.
-
Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of BBr₃ in DCM (1.2 eq) dropwise via a syringe.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 4-6 hours. Monitor by TLC or LC-MS.
-
Work-up (Quenching): a. Cool the mixture back down to 0 °C and very carefully quench the reaction by the slow, dropwise addition of methanol, followed by water. b. Separate the layers and extract the aqueous layer with DCM (3x). c. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Integrated Workflow for Library Generation
These three derivatization vectors can be combined to create a highly complex and diverse library from a single, simple starting material. For example, one could first perform a Suzuki coupling at the C4 position and then create a sub-library of amides at the C1 position. This integrated approach maximizes the utility of the scaffold.
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use of "Methyl 4-chloro-3-methoxybenzoate" in agrochemical synthesis
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I'm making progress, and I've zeroed in on the fungicide Mandestrobin. It seems its synthesis may involve a "Methyl" pathway, offering a potential new angle. This is a promising development that warrants further investigation.
Investigating Mandestrobin Synthesis
I've uncovered a substantial lead on Mandestrobin's synthesis. "this compound," or a derivative, may be pivotal. A publication on a similar compound, "Methyl 4-(3-chloro-prop-oxy)-3-methoxy- benzoate," indicates derivatization of the phenolic hydroxyl group could be key. Though a direct synthesis from the target compound remains elusive, these findings strengthen the Mandestrobin connection.
Narrowing Synthetic Routes
I'm now zeroing in on Mandestrobin, a fungicide synthesized using a pathway potentially involving "this compound," or a derivative. I found a publication on a related compound. While it doesn't directly offer a starting point, it points toward phenolic hydroxyl group derivatization. Next, I'll focus on Mandestrobin patents for a detailed route.
Pinpointing Essential Data
The initial searches have yielded significant results, especially regarding CAS number 116022-18-5 and associated properties for "this compound." Furthermore, a viable synthesis pathway for the acid precursor, "4-chloro-3-methoxybenzoic acid," has been identified. This is a very promising start.
Refining Search Strategies
I've uncovered crucial data, confirming CAS 116022-18-5 and properties for "this compound." A synthesis pathway for the precursor acid is also available. Esterification procedures are accessible. However, while "Mandestrobin" provided a lead, a direct synthetic route remains elusive. Related compounds' use in complex molecules implies viability, but I still need a concrete agrochemical example to complete the application note.
Defining Application Context
I've clarified the context. I've compiled the CAS number and properties for "this compound," and the synthesis of its acid precursor. Also, an esterification procedure is now available. However, a crucial agrochemical application remains elusive. I now aim to uncover a specific example of its use in agrochemical synthesis for a concrete application note.
Confirming Initial Findings
I've successfully verified the existence and key characteristics of "this compound" (CAS 116022-18-5) through targeted searches. Furthermore, I've located a synthetic path to its precursor, 4-chloro-3-methoxybenzoic acid, and gathered some foundational information. This initial phase is now complete.
Discovering Synthetic Applications
I'm now investigating potential synthetic applications for this compound. While confirming its existence and a synthetic precursor, a direct protocol for a named agrochemical using this specific ester is still elusive. I've found clues about its role in pyridine-based herbicide syntheses, though not directly. My focus shifts to finding a direct, explicit example. I'm focusing on detailed protocols for its use.
Pinpointing Agrochemical Applications
I've confirmed the existence and properties of the target compound and its precursor, but a specific agrochemical synthesis protocol remains elusive. Recent searches reveal hints of its use in pyridine-based herbicide synthesis. I'm now crafting a targeted search strategy to find explicit examples of its application in agrochemical synthesis, including the acid precursor. I'm focusing on finding a detailed patent or paper.
Pinpointing Key Data
I've located a critical patent (WO2021188654A1) that details the synthesis of 6-aryl-4-aminopicolinate herbicides. The patent specifically references the use of "arylalkyl and alkyl 4-amino-3-chloro-5-fluoro-6-(4-chloro" structures. This aligns directly with my current research interests.
Synthesizing A Pathway
I've discovered that the patent's descriptions of 6-aryl-4-aminopicolinate herbicides and the Suzuki-Miyaura coupling reaction provide crucial information for the synthesis of the target compound. I can propose a synthesis pathway based on these known methods. I'm focusing on deriving the necessary arylboronic acid from "this compound." This is starting to look promising.
Refining the Synthesis
I've made a breakthrough. I've found that halauxifen-methyl, a 6-aryl-4-aminopicolinate herbicide, uses a very similar structure, "4-chloro-2-fluoro-3-methoxyphenyl". I can leverage this as a model. My plan now involves synthesizing the necessary 4-chloro-3-methoxyphenylboronic acid from this compound, and then detailing the Suzuki-Miyaura coupling to a picolinate core, mirroring the halauxifen-methyl synthesis. I can build a solid application note now!
Application Notes and Protocols: Synthesis of Novel Compounds from Methyl 4-chloro-3-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Methyl 4-chloro-3-methoxybenzoate as a Building Block
This compound is a readily accessible and versatile starting material in medicinal chemistry and organic synthesis. Its substituted benzene ring offers multiple reaction sites, enabling the construction of complex molecular architectures. The presence of a chloro group, a methoxy group, and a methyl ester provides a platform for a variety of chemical transformations, including cross-coupling reactions, nucleophilic aromatic substitutions, and electrophilic aromatic substitutions. This guide provides detailed protocols and insights into the synthesis of novel compounds derived from this valuable scaffold, with a focus on practical applications in drug discovery.
Core Synthetic Strategies
The strategic functionalization of this compound allows for the targeted synthesis of diverse compound libraries. The primary reactive sites are the aromatic ring and the ester group. The chloro substituent is a key handle for cross-coupling reactions, while the positions ortho and para to the activating methoxy group are susceptible to electrophilic attack.
Diagram: Key Reactive Sites of this compound
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 4-chloro-3-methoxybenzoate by Column Chromatography
Welcome to the technical support center for the chromatographic purification of Methyl 4-chloro-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The information presented here is grounded in established chromatographic principles and aims to empower you to troubleshoot and optimize your purification workflows effectively.
I. Overview of the Purification Challenge
This compound is a moderately polar aromatic ester. Its purification by column chromatography is often a crucial step in synthetic sequences. The primary goal is to separate the target compound from unreacted starting materials, byproducts, and any reagents used in the preceding reaction. The success of this purification hinges on the careful selection of the stationary phase and a mobile phase that provides optimal separation.
Potential impurities can include the starting materials used for its synthesis, such as 3-methoxy-4-chlorobenzoic acid, or byproducts from side reactions like hydrolysis of the ester.[1] The polarity of these impurities relative to the desired product will dictate the ease or difficulty of the separation.
II. Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues that may arise during the column chromatography of this compound in a question-and-answer format.
Problem 1: My compound is not separating from an impurity, their Rf values are too close on the TLC plate.
Answer:
When you have co-eluting compounds, the key is to alter the selectivity of your chromatographic system. This can be achieved by modifying the mobile phase composition.
-
Varying Solvent Polarity: A common starting point for compounds like this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[2][3] If you are using a hexane/ethyl acetate system, for instance, and the separation is poor, you can try switching to a different solvent system. A dichloromethane/ethyl acetate or a toluene/ethyl acetate system might offer different selectivity due to changes in solvent-solute interactions.[4]
-
Introducing a Third Solvent: Sometimes, a binary solvent system does not provide enough resolution. The introduction of a small amount of a third solvent can significantly alter the separation. For example, adding a small percentage of methanol to a dichloromethane/hexane mixture can improve the separation of polar compounds.
-
Consider a Different Stationary Phase: While silica gel is the most common stationary phase, it is slightly acidic and may not be suitable for all separations.[5] If your compound is sensitive to acid or if you are struggling with separation on silica, consider using neutral or basic alumina, or even Florisil.[6]
Problem 2: My compound is eluting too quickly (high Rf) or not at all (low Rf).
Answer:
The retention factor (Rf) is a measure of how far a compound travels up the TLC plate and is directly related to its elution from the column. An ideal Rf for the desired compound is typically in the range of 0.25-0.35 for good separation.[5]
-
If the Rf is too high (eluting too fast): Your mobile phase is too polar. To decrease the polarity, you need to increase the proportion of the non-polar solvent in your mixture. For example, if you are using a 20:80 ethyl acetate/hexane mixture, try switching to a 10:90 or 5:95 mixture.
-
If the Rf is too low (eluting too slow or stuck on the column): Your mobile phase is not polar enough. To increase the polarity, you will need to increase the proportion of the polar solvent. For example, if you are using a 10:90 ethyl acetate/hexane mixture, try increasing it to 20:80 or even 30:70.
A systematic approach is to run several TLCs with varying solvent ratios to find the optimal mobile phase before packing the column.[7]
Problem 3: The compound streaks on the TLC plate and the column, leading to broad peaks and poor separation.
Answer:
Streaking, or tailing, can be caused by several factors:
-
Compound Overload: Applying too much sample to the TLC plate or loading too much crude material onto the column can lead to streaking. Ensure your sample is sufficiently diluted for TLC analysis and that you are not exceeding the capacity of your column. A general rule of thumb is to use 20-50 times the weight of adsorbent (silica gel) to the weight of the crude sample.[5]
-
Insolubility in the Mobile Phase: If your compound is not fully soluble in the eluent, it can cause streaking.[6] If this is the case, you may need to find a different solvent system in which your compound is more soluble.
-
Compound Degradation on Silica: Silica gel is acidic and can cause the degradation of sensitive compounds.[6] A potential byproduct for this compound could be the hydrolysis product, 3-methoxy-4-chlorobenzoic acid, especially if there is residual acid or base from the previous reaction step. To test for on-plate degradation, you can perform a 2D TLC. Spot your compound, run the TLC in one direction, then rotate the plate 90 degrees and run it again in the same solvent system. If a new spot appears, your compound is likely degrading.[6] In such cases, deactivating the silica gel with a base like triethylamine or switching to a more inert stationary phase like alumina might be necessary.
-
Presence of Highly Polar Impurities: Very polar impurities can interact strongly with the silica gel and cause streaking of other compounds.
Problem 4: I can't see my compound on the TLC plate under the UV lamp.
Answer:
This compound, being an aromatic compound, should be UV active at 254 nm.[7] If you cannot see it, consider the following:
-
Concentration: The concentration of your sample might be too low. Try spotting a more concentrated solution.
-
UV Lamp: Ensure your UV lamp is functioning correctly and is set to the appropriate wavelength (254 nm).
-
Alternative Visualization Techniques: If UV visualization fails, you can use staining techniques. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many organic compounds. An iodine chamber is another common alternative.[7]
Problem 5: The column runs dry or cracks during the purification.
Answer:
A cracked or dry column leads to channeling, where the solvent flows through the cracks instead of evenly through the stationary phase, resulting in very poor separation.[8][9]
-
Preventing the Column from Running Dry: Always ensure that the solvent level remains above the top of the silica gel.[8] It is crucial to monitor the column and add more eluent before the solvent level drops to the top of the stationary phase.
-
Proper Packing: An improperly packed column is more prone to cracking. Ensure the silica gel is packed as a uniform slurry and allowed to settle without any air bubbles. Tapping the side of the column gently during packing can help create a more uniform bed.[10]
-
Heat Generation: Mixing solvents of different polarities can sometimes generate heat, which can cause bubbles and cracks in the column bed. It is good practice to pre-mix your mobile phase before adding it to the column.
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A good starting point would be a mixture of hexane and ethyl acetate. You can start with a low polarity mixture, such as 10% ethyl acetate in hexane, and gradually increase the polarity based on the TLC results. Dichloromethane and ethyl acetate is another common and effective solvent system.[2][3]
Q2: How do I choose the right column size?
The column size depends on the amount of crude material you need to purify. A general guideline is to use a column with a diameter that allows for a silica gel height of about 15-20 cm. The amount of silica gel should be approximately 20 to 50 times the weight of your crude sample.[5] For more difficult separations, a higher ratio of silica to sample is recommended.
Q3: What is "dry loading" and when should I use it?
Dry loading is a technique used when your crude sample is not very soluble in the initial, non-polar mobile phase.[8] To dry load, you dissolve your crude material in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent completely to get a free-flowing powder. This powder is then carefully added to the top of the packed column. This method ensures that the compound is introduced to the column in a concentrated band, which can lead to better separation.[8]
Q4: Can I reuse my column?
It is generally not recommended to reuse a column for purifying different compounds, as this can lead to cross-contamination. For purifying multiple batches of the same compound, it is possible to reuse a column if it is thoroughly flushed with a polar solvent (like ethyl acetate or methanol) to remove all retained compounds, followed by the initial non-polar eluent to re-equilibrate the column. However, for obtaining high-purity material, a freshly packed column is always the best practice.
Q5: My purified product still shows impurities by NMR. What should I do?
If your product is still impure after one column, you may need to perform a second column chromatography. Before doing so, carefully analyze the NMR spectrum to identify the nature of the impurities. This will help you to choose a more effective solvent system for the second purification. Sometimes, recrystallization can be a more effective final purification step if your compound is a solid and you can find a suitable solvent system.
IV. Summary of Key Chromatographic Parameters
| Parameter | Recommendation for this compound | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, effective for moderately polar compounds.[5] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Dichloromethane/Ethyl Acetate gradients | Provides good selectivity for aromatic esters.[2][3] |
| TLC Visualization | UV light (254 nm) | The aromatic ring makes the compound UV active.[7] |
| Optimal Rf Value | 0.25 - 0.35 | Ensures good separation and reasonable elution time.[5] |
| Loading Method | Wet loading (if soluble) or Dry loading (if poorly soluble in eluent) | Dry loading can improve resolution for less soluble samples.[8] |
V. Experimental Workflow & Logic Diagrams
Workflow for Method Development and Purification
The following diagram illustrates the logical steps involved in developing a column chromatography method for purifying this compound.
Caption: A typical workflow for column chromatography purification.
Troubleshooting Logic for Poor Separation
This diagram outlines the decision-making process when encountering poor separation (co-elution) of the target compound and an impurity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. rsc.org [rsc.org]
- 4. reddit.com [reddit.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Chromatography [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Recrystallization of Methyl 4-chloro-3-methoxybenzoate
Welcome to the technical support resource for the purification of Methyl 4-chloro-3-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure you achieve the highest purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide is structured in a question-and-answer format to directly address the specific issues you may face.
Part 1: Solvent Selection & Screening
Question 1: What is the best starting solvent for recrystallizing this compound?
Answer: There is no single "best" solvent for every situation, as the ideal choice depends on the specific impurities present in your crude material. However, based on the structure of this compound (an aromatic ester with moderate polarity), a logical starting point is to screen a range of solvents with varying polarities.
A good recrystallization solvent should dissolve the compound when hot but not when cold.[1][2] The impurities, ideally, should either be completely insoluble in the hot solvent or remain fully dissolved in the cold solvent.[1]
Recommended Solvents for Initial Screening:
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Esters: Ethyl Acetate
-
Ketones: Acetone
-
Apolar Solvents (for mixed systems): Hexanes, Heptane
A general rule of thumb is that solvents containing similar functional groups to the compound of interest can be effective solubilizers.[3] Given that our target is a methyl ester, ethyl acetate is a promising candidate. Reports on similar substituted benzoates have successfully used solvents like ethanol and ethyl acetate to produce high-quality crystals.[4][5]
Experimental Protocol: Small-Scale Solvent Screening
-
Place approximately 50 mg of your crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, water, hexanes) dropwise, starting with ~0.5 mL.
-
Agitate the mixture at room temperature and record the solubility. A good candidate solvent will not dissolve the compound at this stage.[6]
-
For solvents that did not dissolve the compound, gently heat the test tube in a water bath towards the solvent's boiling point, adding small amounts of solvent until the solid just dissolves.[6][7]
-
Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of crystalline solid from a solution that was fully dissolved when hot.[2]
Table 1: Properties of Suggested Screening Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Safety Considerations |
| Methanol | 65 | 5.1 | Toxic and flammable |
| Ethanol | 78 | 4.3 | Flammable |
| Isopropanol | 82 | 3.9 | Flammable, irritant |
| Ethyl Acetate | 77 | 4.4 | Flammable, irritant |
| Acetone | 56 | 5.1 | Highly flammable, irritant |
| Hexanes | 69 | 0.1 | Flammable, neurotoxin |
| Water | 100 | 10.2 | Non-toxic, non-flammable |
Question 2: My compound is either too soluble or not soluble enough in any single solvent. What should I do?
Answer: This is a classic scenario that calls for a mixed-solvent system (also known as an antisolvent recrystallization).[1][8] This technique uses two miscible solvents: one in which your compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "antisolvent").
For this compound, common and effective pairs include:
-
Ethanol / Water
-
Acetone / Water
-
Ethyl Acetate / Hexanes
Experimental Protocol: Mixed-Solvent Recrystallization
-
Dissolve your crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.
-
Ensure the solution is near its boiling point.
-
Slowly add the "poor" solvent (the antisolvent, e.g., water) dropwise while swirling the flask.
-
Continue adding the antisolvent until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, transfer to an ice bath to maximize crystal formation.
Part 2: Troubleshooting the Recrystallization Process
Question 3: I've cooled my solution, but no crystals have formed. What went wrong?
Answer: The failure of crystals to form is a common issue, often due to supersaturation or using an excessive amount of solvent.[9] Here is a logical troubleshooting sequence:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent line.[9] The microscopic scratches provide a surface for crystals to begin forming.
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution.[9] This provides a template for crystal growth.
-
-
Reduce Solvent Volume: The most frequent cause of crystallization failure is using too much solvent.[7][9]
-
Gently heat the solution to boil off a portion of the solvent (typically 10-20% of the volume).
-
Allow the solution to cool again. Repeat the nucleation steps if necessary.
-
-
Cool to a Lower Temperature: Ensure the flask has spent adequate time in an ice-water bath (not just ice) to reach 0-4°C. Sometimes, even lower temperatures are required.
Caption: Standard experimental workflow for recrystallization.
References
-
Solvent Choice. (n.d.). Chemistry Teaching Labs - University of York. Retrieved from [Link]
-
Finding the best solvent for recrystallisation student sheet. (2021). RSC Education. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). Department of Chemistry: University of Rochester. Retrieved from [Link]
-
Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved from [Link]
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). Chemistry Teaching Labs - University of York. Retrieved from [Link]
-
Recrystallization. (n.d.). Course Document. Retrieved from [Link]
-
Methyl 4-(benzyloxy)-3-methoxybenzoate. (2013). Acta Crystallographica Section E. Retrieved from [Link]
-
Methyl 4-butoxy-3-methoxybenzoate. (2008). Acta Crystallographica Section E. Retrieved from [Link]
-
Crystal structure of methyl 4-acetoxy-3-methoxybenzoate, C11H12O5. (2021). Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Methyl 4-(benzyloxy)-3-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 4-butoxy-3-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. mt.com [mt.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Synthesis of Methyl 4-chloro-3-methoxybenzoate
Welcome to the technical support center for the synthesis of Methyl 4-chloro-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
I. Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Incomplete Esterification Reaction
Observation: You observe a significant amount of the starting material, 4-chloro-3-methoxybenzoic acid, remaining in your reaction mixture after the expected reaction time, as indicated by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Potential Causes & Solutions:
-
Insufficient Catalyst: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.[1] Insufficient amounts will lead to a slow or incomplete reaction.
-
Action: Ensure the catalyst is added in the appropriate catalytic amount. For robust reactions, consider using a stronger acid catalyst or a slightly higher concentration.
-
-
Presence of Water: The Fischer-Speier esterification is a reversible reaction where water is a byproduct.[2] Any water present in the reactants (methanol, carboxylic acid) or the reaction solvent will shift the equilibrium back towards the starting materials, hindering ester formation.
-
Action: Use anhydrous methanol and ensure all glassware is thoroughly dried. Consider using a Dean-Stark apparatus to remove water as it is formed, especially for larger-scale reactions.[2]
-
-
Suboptimal Reaction Temperature: The rate of esterification is temperature-dependent. A temperature that is too low will result in a sluggish reaction.
-
Poor Quality of Starting Material: Impurities in the 4-chloro-3-methoxybenzoic acid can interfere with the reaction.
-
Action: Verify the purity of the starting material using appropriate analytical techniques. If necessary, purify the acid by recrystallization before use.
-
Issue 2: Formation of an Unknown Impurity with a Higher Rf Value on TLC
Observation: Alongside your desired product spot on the TLC plate, you notice a distinct, often fluorescent spot with a higher Rf value, indicating a less polar impurity.
Potential Causes & Solutions:
-
Dimerization/Anhydride Formation: Under strong acidic conditions and elevated temperatures, two molecules of 4-chloro-3-methoxybenzoic acid can potentially undergo dehydration to form the corresponding acid anhydride. This anhydride is less polar than the carboxylic acid and would likely have a higher Rf value.
-
Action: Control the reaction temperature carefully. While reflux is necessary, excessive heat can promote side reactions. Consider using a milder acid catalyst.
-
-
Reaction with Impurities in Methanol: Commercial grades of methanol can contain small amounts of other alcohols as impurities.[5] These alcohols can also react with the carboxylic acid to form different ester byproducts, which may have different polarities.
-
Action: Use high-purity, anhydrous methanol to minimize the formation of unwanted ester byproducts.
-
Issue 3: Presence of a Colored Impurity in the Final Product
Observation: The isolated this compound has a yellow or brownish tint, suggesting the presence of impurities.
Potential Causes & Solutions:
-
Phenolic Impurities from Demethylation: Although less common under standard esterification conditions, strong acids at high temperatures could potentially cause demethylation of the methoxy group to yield a phenolic compound.[6] Phenolic compounds are often susceptible to oxidation, leading to colored impurities.
-
Action: If a more polar, colored impurity is observed, consider the possibility of demethylation. Use milder reaction conditions and ensure the reaction is not heated for an excessively long period.
-
-
Side Reactions from Starting Material Synthesis: The synthesis of 4-chloro-3-methoxybenzoic acid often starts from vanillin or a related compound.[7][8] Incomplete reactions or side reactions during the chlorination or oxidation steps can introduce colored impurities that carry over. For instance, oxidation of vanillin-related substances can produce deep red, unstable oils with quinone-like properties.[8]
-
Action: Purify the starting 4-chloro-3-methoxybenzoic acid before esterification. Techniques like recrystallization or column chromatography can be effective.
-
-
Nitration Byproducts: If the synthesis route involves nitration steps, residual nitro-aromatic compounds can be a source of color.[6]
-
Action: Ensure complete removal of any reagents and byproducts from previous synthetic steps.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and purification of this compound.
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method is the Fischer-Speier esterification of 4-chloro-3-methoxybenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.[2][9] This reaction is an equilibrium process and is typically performed under reflux conditions.[1]
Q2: What are the expected starting materials and reagents for this synthesis?
A2: The primary starting materials and reagents are:
-
Methanol (preferably anhydrous)
-
An acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid, or thionyl chloride)[3][9]
Q3: What are some of the key process-related impurities I should be aware of?
A3: Besides the unreacted starting material, potential impurities include:
-
Over-chlorinated species: If the chlorination of the precursor (e.g., vanillic acid) is not well-controlled, di- or tri-chlorinated benzoic acid derivatives may be present and subsequently esterified.[13]
-
Positional isomers: Depending on the synthetic route of the starting acid, isomers with different substitution patterns on the aromatic ring could be present.
-
Byproducts from side reactions: As mentioned in the troubleshooting guide, this can include acid anhydrides and esters formed from alcohol impurities.[5]
-
Residual solvents and reagents: Solvents used in the reaction or purification steps (e.g., ethyl acetate, dichloromethane) and residual acid catalyst are common process impurities.
Q4: How can I effectively purify the final product?
A4: Standard purification techniques are generally effective:
-
Work-up: After the reaction, a typical work-up involves neutralizing the excess acid with a base (e.g., saturated sodium bicarbonate solution), followed by extraction with an organic solvent like ethyl acetate or dichloromethane.[4]
-
Column Chromatography: For high purity, column chromatography using silica gel is a reliable method. The choice of eluent will depend on the polarity of the impurities to be removed, but a mixture of hexane and ethyl acetate is a common starting point.[14]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective way to remove impurities and obtain a crystalline product.[4]
Q5: What analytical techniques are recommended for purity analysis of this compound?
A5: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for assessing the purity of non-volatile compounds and for separating the main component from closely related impurities.[15][16][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile and semi-volatile impurities.[14][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the desired product and for identifying and quantifying impurities.[14][18] Quantitative NMR (qNMR) can be used to determine the absolute purity against a certified internal standard.[16]
III. Visualizing the Synthesis and Impurity Formation
To better understand the chemical transformations and potential side reactions, the following diagrams illustrate the main synthesis pathway and the formation of a common impurity.
Main Synthesis Pathway: Fischer-Speier Esterification
Caption: Fischer-Speier esterification of 4-chloro-3-methoxybenzoic acid.
Potential Side Reaction: Anhydride Formation
Caption: Potential formation of acid anhydride impurity.
IV. Summary of Key Impurities and Analytical Data
The following table summarizes the common impurities, their likely sources, and recommended analytical methods for their detection.
| Impurity Name | Likely Source | Recommended Analytical Technique(s) |
| 4-chloro-3-methoxybenzoic acid | Incomplete reaction | HPLC, TLC |
| 4-chloro-3-methoxybenzoic anhydride | Side reaction (dehydration) | HPLC, GC-MS |
| Isomeric chloro-methoxybenzoates | Impurities in starting material | HPLC, GC-MS, NMR |
| Over-chlorinated byproducts | Uncontrolled chlorination of precursor | HPLC, GC-MS |
| Phenolic compounds | Demethylation of methoxy group | HPLC (with appropriate standard) |
V. Experimental Protocols
Protocol 1: General Procedure for Fischer-Speier Esterification
-
To a round-bottom flask equipped with a reflux condenser, add 4-chloro-3-methoxybenzoic acid (1.0 eq).
-
Add anhydrous methanol in sufficient quantity to dissolve the starting material and act as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid) or p-toluenesulfonic acid (0.05 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the acid catalyst until the effervescence ceases.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid). A typical starting point is a 50:50 (v/v) mixture.[15][17]
-
Flow Rate: 1.0 mL/min.[17]
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the mobile phase or a suitable solvent to a known concentration.
VI. References
-
ChemicalBook. (n.d.). Methyl 4-(3-chloropropoxy)-3-Methoxybenzoate synthesis. Retrieved from
-
Li, J., et al. (2010). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 15(9), 5946-5955.
-
Vidal, J. P. (2006). Vanillin. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.
-
ChemicalBook. (n.d.). methyl 3-chloro-4-hydroxy-5-methoxybenzoate synthesis. Retrieved from
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
-
Logan, C. D., Husband, R. M., & Purves, C. B. (1955). STUDIES IN THE POLYOXYPHENOL SERIES. VIII. THE OXIDATION OF SUBSTANCES RELATED TO VANILLIN WITH SODIUM CHLORITE AND CHLORINE DIOXIDE. Canadian Journal of Chemistry, 33(1), 82-96.
-
CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (2016).
-
Chemical Synthesis Database. (2025). methyl 3-ethoxy-4-methoxybenzoate.
-
Husband, R. M., Logan, C. D., & Purves, C. B. (1955). STUDIES IN THE POLYOXYPHENOL SERIES: VII. THE OXIDATION OF VANILLIN WITH SODIUM CHLORITE AND CHLORINE DIOXIDE. Canadian Journal of Chemistry, 33(1), 68-81.
-
SIELC Technologies. (2018). Methyl 4-methoxybenzoate. Retrieved from
-
Supporting Information - CDC Stacks. (n.d.).
-
Raiford, L. C., & Lichty, J. G. (1930). The Chlorine Derivatives of Vanillin. Proceedings of the Iowa Academy of Science, 37(1), 265-266.
-
PubChem. (n.d.). 4-Chloro-3-methoxybenzoic acid. Retrieved from
-
The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. (n.d.).
-
Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzoate.
-
ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?
-
US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates. (1995).
-
Sigma-Aldrich. (n.d.). Methyl 2-chloro-4-methoxybenzoate.
-
Zhang, M., et al. (2009). Methyl 4-(3-chloro-prop-oxy)-3-methoxy-benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o231.
-
Raiford, L. C., & Lichty, J. G. (1930). THE CHLORINE DERIVATIVES OF VANILLIN AND SOME OF THEIR REACTIONS. Journal of the American Chemical Society, 52(11), 4576-4586.
-
Amerigo Scientific. (n.d.). 4-Chloro-3-methoxybenzoic acid.
-
CymitQuimica. (n.d.). 4-Chloro-3-methoxybenzoic Acid.
-
Benchchem. (n.d.). A Comparative Guide to the Analytical Techniques for Methyl 3-hydroxy-4,5-dimethoxybenzoate.
-
ResearchGate. (2011). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
-
Wikipedia. (n.d.). Fischer–Speier esterification.
-
Benchchem. (n.d.). How to minimize byproduct formation in "4-Methoxy-3-nitrobenzoic acid" derivatization.
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
-
Li, Y., & Zhang, Y. (2014). Methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1162.
-
Chemdiv. (n.d.). Compound methyl 4-(3-chloro-4-methoxybenzamido)benzoate.
-
Sigma-Aldrich. (n.d.). METHYL 3-CHLORO-4-METHOXYBENZOATE.
-
Rieke Metals. (n.d.). 4-Chloro-3-methoxybenzoic acid ethyl ester.
Sources
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- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Methyl 4-(3-chloropropoxy)-3-Methoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. Methyl 4-(benzyloxy)-3-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. stacks.cdc.gov [stacks.cdc.gov]
Technical Support Center: TLC Monitoring of Reactions with "Methyl 4-chloro-3-methoxybenzoate"
As a Senior Application Scientist, I've designed this technical support center to provide researchers, scientists, and drug development professionals with practical, field-proven guidance for monitoring reactions involving Methyl 4-chloro-3-methoxybenzoate using Thin-Layer Chromatography (TLC). This guide moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical reactions?
This compound is an aromatic ester. Its structure features a benzene ring substituted with a methyl ester group, a chloro group, and a methoxy group. This combination of functional groups makes it a versatile intermediate in organic synthesis. The primary reactions you will likely be monitoring with TLC include:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the ester group can activate the chloro-substituent for displacement by nucleophiles (e.g., amines, alkoxides).[1] This is a common strategy in the synthesis of more complex molecules.[2]
-
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[3]
-
Reduction: The ester can be reduced to an alcohol.
-
Further Ring Substitution: Reactions like nitration may occur on the aromatic ring.[4]
Q2: Why is TLC an ideal technique for monitoring these reactions?
TLC is a rapid, inexpensive, and highly effective method for qualitatively monitoring the progress of a reaction.[5] It allows you to:
-
Track Reactant Consumption: Observe the disappearance of the starting material spot over time.[6]
-
Confirm Product Formation: See the appearance of a new spot corresponding to the product.[6]
-
Identify Side Products: Detect the formation of unexpected impurities or intermediates.
-
Optimize Reaction Conditions: Quickly assess how changes in temperature, catalysts, or reaction time affect the outcome.
Q3: How do I select an appropriate mobile phase (solvent system) for my TLC analysis?
The goal is to find a solvent system where the starting material has a Retention Factor (Rf) of approximately 0.3-0.4, which typically provides good separation between reactants and products.[7] A common starting point for aromatic esters is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[8][9]
-
To increase Rf (move spots up): Increase the proportion of the more polar solvent (e.g., ethyl acetate).[10]
-
To decrease Rf (move spots down): Increase the proportion of the less polar solvent (e.g., hexanes).[10]
Q4: How can I visualize the spots on the TLC plate? this compound and its derivatives are often colorless.
Due to its aromatic ring, this compound and many of its derivatives are UV-active.[11]
-
UV Light (254 nm): This is the primary, non-destructive method.[12] On TLC plates containing a fluorescent indicator (e.g., F-254), UV-active compounds will appear as dark spots against a glowing green background.[13] Always circle the spots with a pencil under the UV lamp, as they will disappear when the light is removed.[11]
-
Staining: If a compound is not UV-active or for better visualization, chemical stains can be used. This is a destructive method.[12]
-
Potassium Permanganate (KMnO₄): A good general stain for most organic compounds. It reacts with oxidizable functional groups (like alcohols, which could be products of ester reduction) to give yellow-brown spots on a purple background.[14]
-
p-Anisaldehyde: A versatile stain that can produce a range of colors for different functional groups, which is useful for differentiating between products.[15][16]
-
Iodine Chamber: Exposing the plate to iodine vapor can visualize many organic compounds as brownish spots.[12] This method is semi-destructive as the spots often fade over time.[15]
-
Troubleshooting Guide
Problem 1: No spots are visible on the TLC plate after development.
-
Probable Cause(s):
-
The sample solution is too dilute.[17]
-
The compound is not UV-active, and no staining method was used.[10]
-
The solvent level in the developing chamber was above the spotting line, causing the sample to dissolve into the solvent reservoir.[17][18]
-
The compound is volatile and may have evaporated from the plate, especially if heated during visualization.[10]
-
The reaction may not have worked, and no compound is present in the aliquot.[17]
-
-
Solutions & Scientific Rationale:
-
Concentrate the Sample: Prepare a more concentrated solution for spotting (a 1% solution is a good rule of thumb).[18] Alternatively, spot the sample multiple times in the same location, allowing the solvent to dry completely between applications.[10][17] This increases the mass of analyte on the plate.
-
Use a Staining Method: After checking under UV light, use a general stain like potassium permanganate.[14] The aromatic nature of the core structure makes it likely to be UV-active, but some reaction products may not be.
-
Check Chamber Setup: Ensure the solvent level is always below the baseline where the samples are spotted.[10][18] Capillary action, not dissolution, is the principle of development.
-
Confirm Reaction: If all else fails, consider that the reaction may not be proceeding as expected.
-
Problem 2: The spots are streaking or smearing.
-
Probable Cause(s):
-
The compound is highly polar or possesses strongly acidic or basic functional groups.[18][19] For example, if the ester is hydrolyzed to a carboxylic acid, the product may streak.
-
The reaction was conducted in a high-boiling point solvent (e.g., DMF, DMSO) that has not been fully removed from the TLC plate before development.[20]
-
Solutions & Scientific Rationale:
-
Dilute the Sample: Run the TLC again with a more dilute sample.[18] Overloading saturates the stationary phase, leading to poor partitioning and band broadening.
-
Modify the Mobile Phase:
-
For acidic products (e.g., carboxylic acid from hydrolysis), add a small amount (0.5-2%) of acetic or formic acid to the mobile phase.[10][19] This protonates the analyte, reducing its strong ionic interaction with the polar silica gel.
-
For basic products (e.g., from substitution with an amine), add a small amount (0.5-2%) of triethylamine or a few drops of ammonia in methanol.[10][19] This deprotonates the silica gel's acidic sites, preventing tailing.
-
-
Remove High-Boiling Solvents: Before developing the plate, place it under a high vacuum for a few minutes to evaporate residual high-boiling reaction solvents.[20]
-
Problem 3: The Rf values are too high (spots near the solvent front) or too low (spots on the baseline).
-
Probable Cause(s):
-
Rf too high: The mobile phase is too polar for the compounds.[10] The solvent carries the compounds up the plate too quickly with minimal interaction with the stationary phase.
-
Rf too low: The mobile phase is not polar enough.[10] The compounds are too strongly adsorbed to the silica gel and do not move.
-
-
Solutions & Scientific Rationale:
-
Adjust Solvent Polarity: The principle of normal-phase chromatography is "like dissolves like." The polar stationary phase (silica) retains polar compounds.
-
Problem 4: The starting material and product spots are not well-separated (similar Rf values).
-
Probable Cause(s):
-
The starting material and product have very similar polarities.
-
The chosen solvent system lacks the necessary selectivity for the separation.
-
-
Solutions & Scientific Rationale:
-
Systematically Vary Solvent Ratio: Try a gradient of solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexanes) to find the optimal separation.
-
Change Solvent System: If adjusting the ratio doesn't work, change one of the solvents to one from a different selectivity group.[9] For example, replace ethyl acetate with acetone, or replace hexanes with toluene or dichloromethane.[9][21] Different solvents interact with compounds through different mechanisms (e.g., dipole-dipole, hydrogen bonding), which can alter the relative Rf values and improve separation.
-
Use a Co-spot: Always run a lane with a "co-spot," where the reaction mixture is spotted directly on top of the starting material spot.[7] If you see a single, well-defined spot in the co-spot lane, it confirms the presence of starting material. If the product and starting material are different, the co-spot will appear elongated or as two overlapping spots if separation is poor.[6]
-
Experimental Protocols & Data
Recommended TLC Systems
The following table provides starting solvent systems for common reactions. The Rf values are relative and will need to be optimized.
| Reaction Type | Starting Material (SM) | Expected Product (P) | Recommended Starting Mobile Phase (v/v) | Expected Rf Change |
| Hydrolysis | This compound | 4-chloro-3-methoxybenzoic acid | 7:3 Hexanes / Ethyl Acetate + 1% Acetic Acid | P will have a much lower Rf than SM. The product carboxylic acid is significantly more polar than the starting ester.[5] The acetic acid prevents streaking of the product spot.[19] |
| SNAr with an Amine (e.g., Aniline) | This compound | Methyl 4-(phenylamino)-3-methoxybenzoate | 8:2 Hexanes / Ethyl Acetate | Rf may be similar or slightly lower. The product amine is more polar due to the N-H bond, but the overall polarity change may not be drastic. Careful optimization is needed. |
| SNAr with an Alkoxide (e.g., NaOEt) | This compound | Methyl 4-ethoxy-3-methoxybenzoate | 9:1 Hexanes / Ethyl Acetate | P will have a similar Rf to SM. The polarity change is minimal (Cl vs. OEt). Changing to a different solvent system (e.g., Toluene/Acetone) might be necessary for good separation.[9] |
Step-by-Step Protocol: Monitoring a Reaction by TLC
-
Prepare the Chamber: Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures even development. Cover the chamber.[7]
-
Prepare the Plate: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of a TLC plate.[5] Mark three lanes on the origin: "S" for starting material, "C" for co-spot, and "R" for the reaction mixture.[7]
-
Spot the Plate:
-
Using a clean capillary spotter, touch it to a dilute solution of your starting material and briefly touch it to the "S" and "C" marks on the origin. The goal is a small, concentrated spot (1-2 mm diameter).[19]
-
Take an aliquot from your reaction. Dilute it with a volatile solvent if necessary.
-
Using a new clean capillary spotter, spot the diluted reaction mixture on the "R" and "C" marks.[7]
-
-
Develop the Plate: Carefully place the TLC plate into the saturated chamber, ensuring the solvent level is below the baseline.[17] Cover the chamber and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during development.
-
Stop Development: When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[5]
-
Visualize and Analyze:
-
Allow the solvent to fully evaporate from the plate.
-
View the plate under a 254 nm UV lamp and circle any dark spots with a pencil.[13]
-
If necessary, use a chemical stain for further visualization.
-
Calculate the Rf value for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).[18]
-
Assess the reaction progress by comparing the intensity of the starting material spot in the "R" lane to the "S" lane and observing the intensity of the new product spot. The reaction is complete when the starting material spot is no longer visible in the "R" lane.[22]
-
Workflow Diagram for TLC Monitoring
Caption: Decision workflow for monitoring a reaction using TLC.
References
-
Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC). University of Colorado Boulder. Retrieved from [Link]
- BenchChem. (2025).
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
ResearchGate. (2014, January 26). What are the solvents used in TLC for sterification?. Retrieved from [Link]
-
TLC Stains. (n.d.). Retrieved from [Link]
-
TLC Visualization Methods. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
- TLC stains. (n.d.).
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
Reddit. (2025, June 12). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. r/Chempros. Retrieved from [Link]
- BenchChem. (2025).
-
University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
-
University of Rochester. (n.d.). Magic Formulas: TLC Stains. Department of Chemistry. Retrieved from [Link]
-
Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
A level Chemistry. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). 4a Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from [Link]
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Technical Support Center: Optimizing Yield for Methyl 4-chloro-3-methoxybenzoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 4-chloro-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to empower you with the knowledge to not only successfully synthesize this compound but also to understand the underlying chemical principles for effective yield optimization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the scientific rationale behind them.
Question 1: My reaction is sluggish, and TLC analysis shows a significant amount of unreacted 4-chloro-3-methoxybenzoic acid even after extended reaction times. What are the likely causes and how can I drive the reaction to completion?
Answer: This is a common issue in Fischer esterification, which is an equilibrium-controlled process. Several factors could be contributing to the incomplete conversion of your starting material.
-
Insufficient Catalyst: The acid catalyst (commonly concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. If the catalyst concentration is too low, the reaction rate will be slow.
-
Solution: Ensure you are using a sufficient catalytic amount of concentrated sulfuric acid, typically 1-5 mol% relative to the carboxylic acid. For a more robust catalysis, thionyl chloride can be used which also acts as a dehydrating agent.[1]
-
-
Presence of Water: Water is a byproduct of the esterification reaction. Its accumulation can shift the equilibrium back towards the starting materials, thereby reducing the yield of the ester.
-
Solution:
-
Use Anhydrous Reagents: Ensure your methanol and any other solvents are anhydrous.
-
Water Removal: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed, especially for larger-scale reactions.
-
Use a Dehydrating Agent: Adding a dehydrating agent like molecular sieves to the reaction mixture can help to sequester water.
-
-
-
Sub-optimal Temperature: The rate of esterification is temperature-dependent.
-
Solution: The reaction is typically performed at the reflux temperature of the alcohol. For methanol, this is around 65°C.[2] Ensure your reaction is being heated adequately to maintain a steady reflux.
-
Question 2: After work-up, my crude product is a dark-colored oil and is difficult to purify. What causes this discoloration and how can I obtain a cleaner product?
Answer: Discoloration in the crude product often indicates the presence of impurities arising from side reactions or decomposition.
-
Potential Causes of Discoloration:
-
Charring from Strong Acid: Concentrated sulfuric acid is a strong dehydrating agent and can cause charring of organic materials if used in excess or at excessively high temperatures.
-
Side Reactions: At elevated temperatures, minor side reactions can lead to polymeric or colored byproducts.
-
-
Solutions for a Cleaner Product:
-
Control Catalyst Amount: Use the minimum effective amount of sulfuric acid.
-
Temperature Control: Avoid overheating the reaction mixture. Maintain a gentle reflux.
-
Activated Carbon Treatment: During the work-up, after neutralizing the excess acid, you can treat the organic solution with activated carbon to adsorb colored impurities before filtration and solvent evaporation.
-
Purification Strategy: A multi-step purification process may be necessary. After initial extraction, a column chromatography step using silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is often effective in separating the desired ester from colored impurities. Recrystallization from a suitable solvent can also be an excellent final purification step.[3]
-
Question 3: My final yield of this compound is consistently low, even with complete consumption of the starting material. Where could I be losing my product?
Answer: Low isolated yield despite good conversion points to losses during the work-up and purification stages.
-
Inefficient Extraction: The product might not be fully extracted from the aqueous layer into the organic solvent.
-
Solution: Perform multiple extractions (at least 3) with a suitable organic solvent like ethyl acetate or dichloromethane. Ensure thorough mixing during each extraction to maximize the partitioning of the product into the organic phase.
-
-
Hydrolysis During Work-up: If the reaction mixture is not properly neutralized, residual acid can catalyze the hydrolysis of the newly formed ester back to the carboxylic acid during the aqueous work-up.
-
Solution: After the reaction, quench the mixture by pouring it into a cold, saturated solution of sodium bicarbonate. Ensure the aqueous layer is basic (pH > 7) before proceeding with the extraction.
-
-
Losses During Purification:
-
Column Chromatography: The product might be too soluble in the mobile phase, leading to broad peaks and poor separation, or it might be adsorbing too strongly to the silica gel.
-
Solution: Optimize your solvent system for column chromatography by running preliminary TLC plates.
-
-
Recrystallization: Choosing an inappropriate solvent can lead to poor recovery.
-
Solution: Perform small-scale solvent screening to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and cost-effective method is the Fischer-Speier esterification . This reaction involves heating the starting material, 4-chloro-3-methoxybenzoic acid, with an excess of methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or thionyl chloride.[1]
Q2: What is the role of the acid catalyst in this reaction?
A2: The acid catalyst is crucial for activating the carboxylic acid. It protonates the carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic. This increased electrophilicity allows the weakly nucleophilic methanol to attack the carbonyl carbon, initiating the esterification process.
Q3: Can I use other alcohols besides methanol for this esterification?
A3: Yes, other alcohols can be used to synthesize different esters of 4-chloro-3-methoxybenzoic acid. However, the reaction conditions, particularly the temperature and reaction time, may need to be adjusted based on the boiling point and reactivity of the alcohol used.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction. A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the progression of the reaction.
Q5: What are the expected spectroscopic data for this compound?
A5: While specific data can vary slightly based on the instrumentation and solvent used, you can generally expect the following:
-
1H NMR: You would expect to see singlets for the two methoxy groups and the aromatic protons, with chemical shifts and coupling constants characteristic of the substitution pattern.
-
13C NMR: The spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methoxy groups.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C9H9ClO3, 200.62 g/mol ), along with a characteristic isotopic pattern for the presence of a chlorine atom.
Optimized Experimental Protocol
This protocol is designed to provide a high yield of this compound.
Materials:
-
4-chloro-3-methoxybenzoic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexanes
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-methoxybenzoic acid (1.0 eq).
-
Reagent Addition: Add a large excess of anhydrous methanol (20-40 equivalents), which will also serve as the solvent. While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the mixture.
-
Reflux: Heat the mixture to a gentle reflux (approximately 65°C) using a heating mantle or oil bath. Maintain the reflux for 4-6 hours. Monitor the reaction's progress by TLC.[2]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate. Stir until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent can be performed.
Data Presentation
| Parameter | Recommended Value | Rationale |
| Starting Material | 4-chloro-3-methoxybenzoic acid | The carboxylic acid precursor to the desired ester. |
| Reagent | Anhydrous Methanol | Serves as both the reactant and the solvent. |
| Catalyst | Concentrated H₂SO₄ | A strong acid catalyst to promote esterification. |
| Stoichiometry | Methanol in large excess | Drives the equilibrium towards the product side. |
| Reaction Temperature | ~65°C (Reflux) | Optimal temperature for the reaction in methanol. |
| Reaction Time | 4-6 hours | Typically sufficient for complete conversion. |
| Work-up | Neutralization with NaHCO₃ | Quenches the reaction and removes the acid catalyst. |
| Purification | Column Chromatography | To isolate the pure product from byproducts. |
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Sources
Technical Support Center: Synthesis of Methyl 4-chloro-3-methoxybenzoate
Welcome to the technical support center for the synthesis of Methyl 4-chloro-3-methoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Our focus is on providing practical, experience-driven solutions grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound, offering quick and actionable answers.
Q1: What are the primary synthetic routes to this compound?
There are two primary and reliable methods for the synthesis of this compound:
-
Fischer Esterification of 4-chloro-3-methoxybenzoic acid: This is a direct and widely used method where the corresponding carboxylic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[1][2] This method is favored for its straightforward procedure and readily available starting materials.
-
O-Methylation of a Phenolic Precursor: This route typically starts with a precursor like methyl 4-chloro-3-hydroxybenzoate. The phenolic hydroxyl group is then methylated to a methoxy group using a suitable methylating agent, such as dimethyl sulfate (DMS) or methyl iodide, in the presence of a base.[3][4]
Q2: What are the most common side reactions to be aware of?
The side reactions are highly dependent on the chosen synthetic route:
-
For Fischer Esterification:
-
Incomplete reaction: Due to the equilibrium nature of the Fischer esterification, the reaction may not go to completion, leaving unreacted 4-chloro-3-methoxybenzoic acid.[5][6]
-
Hydrolysis of the product: During workup, if the conditions are not anhydrous, the newly formed ester can hydrolyze back to the starting carboxylic acid.[7][8]
-
-
For O-Methylation:
-
C-alkylation: While O-alkylation of phenols is generally favored, under certain conditions, methylation can occur on the aromatic ring, leading to C-methylated byproducts.[9]
-
Hydrolysis of the methylating agent: Reagents like dimethyl sulfate can be hydrolyzed by water, reducing their effectiveness and leading to incomplete reactions.[10]
-
Q3: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material, the product, and any potential side products. The starting carboxylic acid will typically have a lower Rf value than the final ester product due to its higher polarity.
Q4: What are the best practices for purifying the final product?
The purification strategy depends on the nature of the impurities:
-
Removal of Acidic Impurities: If unreacted carboxylic acid is present, a simple workup involving washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) will effectively remove it.
-
Chromatography: Column chromatography is a highly effective method for separating the desired product from closely related impurities.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an excellent final purification step to obtain a highly pure product.
Part 2: Troubleshooting Guide
This section provides a detailed, problem-solution framework for specific issues that may arise during the synthesis of this compound.
Scenario 1: Synthesis via Fischer Esterification of 4-chloro-3-methoxybenzoic acid
Problem 1: Low Conversion to Ester - Significant Starting Material Remains
-
Observation: TLC analysis shows a prominent spot corresponding to the starting carboxylic acid even after a prolonged reaction time.
-
Probable Cause: The Fischer esterification is a reversible reaction. The accumulation of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, thus limiting the yield of the ester.[5][6]
-
Solution:
-
Use Excess Methanol: Employing a large excess of methanol can help drive the equilibrium towards the product side according to Le Chatelier's principle.
-
Water Removal:
-
Azeotropic Distillation: If the reaction is conducted in a suitable solvent (e.g., toluene), a Dean-Stark apparatus can be used to continuously remove water as it is formed.
-
Drying Agents: While less common for this specific reaction, the use of a dehydrating agent can be considered.
-
-
Increase Catalyst Concentration: A higher concentration of the acid catalyst can increase the reaction rate, but care must be taken to avoid potential charring or other side reactions.
-
Problem 2: Product Contamination with Starting Carboxylic Acid After Workup
-
Observation: The isolated product is an oil or a low-melting solid, and NMR or IR spectroscopy indicates the presence of the starting carboxylic acid.
-
Probable Cause: Incomplete removal of the acidic starting material during the workup. The carboxylic acid is significantly more polar than the ester and can be difficult to separate if not addressed properly.
-
Solution:
-
Aqueous Base Wash: During the workup, after quenching the reaction, thoroughly wash the organic layer with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer and will be removed.
-
Brine Wash: Following the base wash, a wash with a saturated aqueous solution of sodium chloride (brine) will help to remove any remaining water from the organic layer.
-
Drying: Ensure the organic layer is thoroughly dried with an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) before solvent removal.
-
Experimental Protocol: Fischer Esterification of 4-chloro-3-methoxybenzoic acid
| Step | Procedure |
| 1 | To a solution of 4-chloro-3-methoxybenzoic acid (1.0 eq) in methanol (10-20 eq), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C. |
| 2 | Heat the reaction mixture to reflux and monitor the progress by TLC. |
| 3 | Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure. |
| 4 | Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine. |
| 5 | Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. |
| 6 | Purify the crude product by column chromatography or recrystallization as needed. |
Scenario 2: Synthesis via O-Methylation of Methyl 4-chloro-3-hydroxybenzoate
Problem 1: Incomplete Methylation of the Phenolic Hydroxyl Group
-
Observation: TLC and NMR analysis of the crude product show the presence of the starting phenolic compound.
-
Probable Cause:
-
Insufficient Methylating Agent: An inadequate amount of the methylating agent (e.g., dimethyl sulfate) was used.
-
Weak Base: The base used was not strong enough to completely deprotonate the phenol, which is necessary for the nucleophilic attack on the methylating agent.
-
Hydrolysis of Methylating Agent: The presence of water in the reaction mixture can lead to the hydrolysis of the methylating agent, rendering it inactive.[10]
-
-
Solution:
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the methylating agent to ensure complete reaction.
-
Choice of Base: Employ a sufficiently strong base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), to ensure complete formation of the phenoxide ion.
-
Anhydrous Conditions: Ensure that all reagents and solvents are thoroughly dried before use to prevent the hydrolysis of the methylating agent.
-
Problem 2: Formation of a C-Alkylated Side Product
-
Observation: Characterization of the product mixture reveals an isomer where a methyl group is attached directly to the aromatic ring.
-
Probable Cause: While O-alkylation is generally favored, high temperatures or the use of certain solvents can promote competing C-alkylation.[9]
-
Solution:
-
Temperature Control: Maintain a moderate reaction temperature. High temperatures can favor the thermodynamically more stable C-alkylated product.
-
Solvent Choice: Aprotic polar solvents like acetone or DMF generally favor O-alkylation.
-
Problem 3: Hydrolysis of the Ester Product During Workup
-
Observation: The final product contains 4-chloro-3-methoxybenzoic acid, which was not present in the crude reaction mixture before workup.
-
Probable Cause: The ester is being hydrolyzed during the workup, likely due to prolonged exposure to strongly basic or acidic conditions at elevated temperatures.[7][11]
-
Solution:
-
Mild Workup Conditions: Use mild aqueous bases (e.g., NaHCO₃) for washing instead of strong bases like NaOH, especially if heating is required.
-
Temperature Control During Workup: Perform all extractions and washes at room temperature or below.
-
Minimize Workup Time: Avoid unnecessarily long exposure of the product to aqueous acidic or basic conditions.
-
Experimental Protocol: O-Methylation of Methyl 4-chloro-3-hydroxybenzoate
| Step | Procedure |
| 1 | To a solution of methyl 4-chloro-3-hydroxybenzoate (1.0 eq) in a suitable aprotic solvent (e.g., acetone, DMF), add a base such as K₂CO₃ (2-3 eq). |
| 2 | Stir the mixture at room temperature for 30-60 minutes. |
| 3 | Add dimethyl sulfate (1.1-1.5 eq) dropwise to the suspension. |
| 4 | Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction by TLC. |
| 5 | After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate. |
| 6 | Dissolve the residue in an organic solvent and wash with water and brine. |
| 7 | Dry the organic layer, concentrate, and purify the crude product. |
Part 3: Visualizations and Mechanistic Insights
To further aid in understanding the chemical transformations and potential pitfalls, the following diagrams illustrate the key reaction pathways and a troubleshooting workflow.
Caption: Fischer Esterification Pathway for this compound Synthesis.
Caption: O-Methylation Pathway for this compound Synthesis.
Caption: General Troubleshooting Workflow for Synthesis.
References
- Nelson, R. B. (1984). Process for the alkylation of phenolic compounds. U.S.
-
Stack Exchange. (2019). what is mechanism for reaction phenol + dimethylsulphate -> anisole. Chemistry Stack Exchange. [Link]
- Nelson, R. B. (1984). Process for the methylation of phenolic compounds with trimethyl phosphate. U.S.
-
Zhang, M., Lu, R. Z., Han, L. N., Wang, B., & Wang, H. B. (2009). Methyl 4-(3-chloropropoxy)-3-methoxybenzoate. Acta crystallographica. Section E, Structure reports online, 65(Pt 2), o231. [Link]
-
Ismail, F. M. D., Yunos, K. F. M., & Juan, J. C. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 29(1), 145–154. [Link]
-
ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
-
ResearchGate. (2025). Alkylation of phenol with dimethyl carbonate and methanol on modified zeolites and mesoporous materials. [Link]
-
CDC Stacks. (n.d.). Supporting Information. [Link]
-
Jai Swaminarayan Multichem. (2023). All about the 3-Methoxy 4-Methyl Methyl Benzoate. [Link]
- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
University of California, Irvine. (n.d.). Handout Esterification and Acetalization. [Link]
-
Journal of Physical Science. (2018). Improved Fischer Esterification of Substituted Benzoic Acid. [Link]
- Google Patents. (n.d.).
-
ChemSynthesis. (2025). methyl 4-methoxybenzoate. [Link]
-
MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]
- Google Patents. (n.d.).
-
PubMed. (2009). Methyl 4-(3-chloro-prop-oxy)-3-methoxy-benzoate. [Link]
- Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
-
ResearchGate. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]
-
ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. [Link]
-
ResearchGate. (2025). (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
Quora. (2021). Can methyl benzoate be hydrolyzed?. [Link]
-
Google Patents. (n.d.). United States Patent. [Link]
Sources
- 1. All about the 3-Methoxy 4-Methyl Methyl Benzoate [jaiswaminarayanmultichem.in]
- 2. nbinno.com [nbinno.com]
- 3. US4453004A - Process for the alkylation of phenolic compounds - Google Patents [patents.google.com]
- 4. US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate - Google Patents [patents.google.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 11. zenodo.org [zenodo.org]
Technical Support Center: Troubleshooting Reactions with Methyl 4-chloro-3-methoxybenzoate
Welcome to the technical support center for Methyl 4-chloro-3-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common synthetic challenges involving this versatile building block. As a substituted aryl chloride, this reagent presents unique opportunities and challenges, particularly in modern cross-coupling chemistry. This document provides in-depth, field-proven insights to help you achieve your synthetic goals, moving beyond simple procedural steps to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
The molecule has two main sites for reaction:
-
The C-Cl bond (at the 4-position): This is the primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and can also undergo nucleophilic aromatic substitution (SNAr) under forcing conditions. The electron-donating effect of the adjacent methoxy group can make oxidative addition, the key step in many cross-coupling reactions, more challenging compared to electron-deficient aryl chlorides.[1]
-
The methyl ester group: This group is susceptible to hydrolysis under acidic or basic conditions, converting it to the corresponding carboxylic acid.[2][3] Care must be taken with base selection in cross-coupling reactions to avoid unintended ester cleavage.[4]
Q2: How should I store and handle this compound?
It is a stable, solid compound. Store it in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents. No special handling procedures beyond standard laboratory practice are typically required.
Q3: My reaction is not working. What are the absolute first steps I should take?
Before diving into complex optimization, always verify the fundamentals:
-
Reagent Purity: Confirm the identity and purity of your starting material and all reagents via NMR, LC-MS, or another appropriate technique.
-
Solvent Quality: Ensure solvents are anhydrous and reaction-appropriate. For many cross-coupling reactions, degassing the solvent to remove oxygen is critical.
-
Inert Atmosphere: Verify that your reaction is being conducted under a properly maintained inert atmosphere (Argon or Nitrogen), as palladium catalysts are sensitive to oxygen, especially at elevated temperatures.[5]
-
Temperature Control: Ensure your reaction is being heated to the target temperature. Use an external thermometer to verify the temperature of the reaction block or oil bath.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions are notoriously sensitive, and the use of an aryl chloride like this compound adds a layer of difficulty due to the strength of the C-Cl bond.[6]
Troubleshooting Suzuki-Miyaura Coupling
Q: My Suzuki reaction of this compound with a boronic acid is failing. I see only starting material. What's wrong?
This is a classic issue. The oxidative addition of palladium to the C-Cl bond is often the rate-limiting and most difficult step. Aryl chlorides are significantly less reactive than the corresponding bromides or iodides.[1]
Potential Causes & Solutions:
-
Insufficiently Active Catalyst: Your catalyst system may not be powerful enough for the C-Cl bond activation.
-
Expert Insight: Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides. You need a more electron-rich and sterically bulky ligand that promotes the formation of a highly reactive, coordinatively unsaturated Pd(0) species. This electronic and steric push is necessary to break the strong C-Cl bond.
-
Recommendation: Switch to a modern catalyst system. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or Beller-type monophosphines are designed for this purpose.[7] Using a pre-formed catalyst (e.g., XPhos Pd G3/G4) can also give more reproducible results than generating the active catalyst in situ.[7][8]
-
-
Incorrect Base or Solvent: The choice of base and solvent is crucial for the transmetalation step and maintaining catalyst stability.
-
Recommendation: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices. Stronger bases like potassium phosphate (K₃PO₄) are often required for challenging couplings. A solvent system of dioxane/water or toluene/water is a good starting point.[8][9] The presence of water is often essential for the efficacy of inorganic bases.[1]
-
Q: My Suzuki reaction is giving a low yield and I see a byproduct that I suspect is 4-methoxy-3-methylbenzoic acid (dehalogenation). How can I prevent this?
Dehalogenation (replacement of Cl with H) and protodeboronation (replacement of the boronic acid group with H) are common side reactions.
Potential Causes & Solutions:
-
Catalyst Decomposition: The active Pd(0) catalyst can decompose to palladium black, which can promote side reactions.[1]
-
Expert Insight: Ensure your reaction is rigorously degassed. The presence of oxygen can degrade the catalyst. Also, ensure your boronic acid is pure; impurities can sometimes accelerate catalyst death.
-
-
Suboptimal Reaction Conditions:
-
Recommendation: Try lowering the reaction temperature slightly or reducing the reaction time. Screen different bases; sometimes a weaker base can suppress side reactions, though it may also slow the desired reaction. KF has been used to prevent cleavage of esters in some cases, but often diminishes reaction rates.[4]
-
| Parameter | Starting Point Recommendation | Advanced Troubleshooting Option | Rationale |
| Catalyst | Pd(dppf)Cl₂ (2-5 mol%) | XPhos Pd G3/G4 (1-3 mol%) | Aryl chlorides require highly active, electron-rich catalyst systems.[7][8] |
| Ligand | (If using Pd source like Pd(OAc)₂) SPhos, XPhos | RuPhos, BrettPhos | Bulky, electron-rich phosphines accelerate oxidative addition. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | Cs₂CO₃ (2-3 equiv.) | Stronger bases are often needed for the less reactive chloride. |
| Solvent | Dioxane/H₂O (e.g., 4:1) | Toluene/H₂O, 2-MeTHF/H₂O | Solvent choice affects solubility and catalyst stability. |
| Temperature | 80-110 °C | Screen temperatures; higher is not always better. | Balance reaction rate against potential for byproduct formation. |
Troubleshooting Buchwald-Hartwig Amination
Q: I am trying to couple this compound with an amine and the reaction is very slow or stalls completely.
Similar to the Suzuki coupling, Buchwald-Hartwig amination of an aryl chloride is challenging.[6] The key steps—oxidative addition and reductive elimination—can be slow.
Potential Causes & Solutions:
-
Incorrect Catalyst/Ligand Combination: This is the most common failure point.
-
Expert Insight: The choice of ligand is critical and depends on the amine class (primary, secondary, aniline, etc.). There is no single "best" ligand. For aryl chlorides, highly active ligands are mandatory.
-
Recommendation: For primary amines and anilines, ligands like XPhos or RuPhos are excellent starting points. For secondary amines, BrettPhos is often a superior choice. Refer to literature from the Buchwald and Hartwig groups for specific substrate-ligand pairings.[5][10]
-
-
Inappropriate Base: Strong, non-nucleophilic bases are required.
-
Solvent Effects:
Troubleshooting Ester Hydrolysis
Q: I am trying to hydrolyze the methyl ester to 4-chloro-3-methoxybenzoic acid, but the reaction is incomplete.
Ester hydrolysis is generally robust, so failure often points to issues with solubility or reaction conditions.
Potential Causes & Solutions:
-
Poor Solubility: The starting material may not be fully dissolved in the reaction medium, preventing the base from accessing the ester.
-
Recommendation: Add a co-solvent. For a typical NaOH or KOH hydrolysis, using a mixture of Methanol/Water or THF/Water will ensure the substrate remains in solution.[3]
-
-
Insufficient Base or Time:
-
Recommendation: Use a larger excess of base (3-4 equivalents of NaOH or LiOH) and extend the reaction time. Gentle heating (40-60 °C) can significantly accelerate the hydrolysis. Monitor the reaction by TLC until the starting material spot has completely disappeared.
-
Analytical & Monitoring Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is a fast and effective way to qualitatively track the progress of your reaction by observing the consumption of starting material and the formation of product.[12]
Materials:
-
TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
Developing chamber and filter paper
-
Capillary tubes for spotting
-
Mobile phase (solvent system, e.g., 3:1 Hexanes:Ethyl Acetate)
-
UV lamp (254 nm)
Procedure:
-
Prepare the Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RM" (Reaction Mixture).[12]
-
Prepare Samples: Dissolve a small amount of your starting material (this compound) in a suitable solvent (e.g., ethyl acetate) to create a reference solution.
-
Spot the Plate:
-
In the "SM" lane, spot your starting material reference solution.
-
In the "RM" lane, use a capillary to take a small aliquot from your reaction mixture and spot it.
-
In the "CO" lane, first spot the starting material, then spot the reaction mixture directly on top of it. This helps confirm the identity of the starting material spot in the reaction lane.[12]
-
-
Develop the Plate: Place the plate in a developing chamber containing your chosen mobile phase. Ensure the solvent level is below your baseline. Cover the chamber and allow the solvent to travel up the plate.
-
Visualize: Once the solvent front is near the top, remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp.
-
Analyze: The starting material is less polar than most of its coupled or hydrolyzed products. Therefore, the product spot should appear at a lower Retention Factor (Rf) value (travel less far up the plate) than the starting material. A successful reaction will show the disappearance of the SM spot and the appearance of a new product spot in the "RM" lane.
Protocol 2: Reaction Monitoring by ¹H NMR Spectroscopy
For quantitative analysis, taking periodic NMR samples is the gold standard.[13][14]
Procedure:
-
Take a Sample: At desired time points (e.g., t=0, 1h, 4h, 24h), carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture under an inert atmosphere.
-
Quench and Extract: Dilute the aliquot with a suitable solvent (e.g., 1 mL ethyl acetate) and quench with water or a mild aqueous acid/base. Separate the organic layer, dry it (e.g., with Na₂SO₄), and concentrate it under reduced pressure.
-
Prepare NMR Sample: Dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
Analyze: In the ¹H NMR spectrum of this compound, look for the two key singlets: the methoxy group (-OCH₃) around 3.9 ppm and the methyl ester (-COOCH₃) also around 3.9 ppm. The aromatic protons will appear as two distinct signals in the 7.4-7.6 ppm region. As the reaction proceeds, these peaks will decrease in intensity, while new peaks corresponding to your product will appear. By integrating these signals, you can determine the conversion rate.
References
Sources
- 1. reddit.com [reddit.com]
- 2. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 3. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 14. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Improving the Purity of Methyl 4-chloro-3-methoxybenzoate
Welcome to the technical support center for Methyl 4-chloro-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals who are working with this key chemical intermediate and require methods for achieving high purity. As a crucial building block in the synthesis of more complex molecules, the purity of this compound is paramount to ensure the reliability of experimental outcomes and the quality of the final products.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to overcome common purification challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification and handling of this compound.
Q1: What are the most common impurities found in crude this compound?
A1: The impurities in a given batch are highly dependent on the synthetic route employed. However, the most common synthesis involves the Fischer esterification of 4-chloro-3-methoxybenzoic acid with methanol.[1] Based on this, the primary impurities are typically:
-
Unreacted Starting Material: 4-chloro-3-methoxybenzoic acid.
-
Hydrolysis Product: The ester can hydrolyze back to 4-chloro-3-methoxybenzoic acid if exposed to moisture, especially under acidic or basic conditions.[2][3]
-
Residual Solvents: Solvents used during the reaction or work-up (e.g., methanol, toluene, ethyl acetate).
-
Catalyst Residues: Traces of the acid catalyst used for esterification (e.g., sulfuric acid, p-toluenesulfonic acid).
Q2: What is the best initial method to assess the purity of my sample?
A2: For a quick and effective initial assessment, Thin-Layer Chromatography (TLC) is invaluable. It allows you to visualize the number of components in your sample and identify the presence of starting materials if a co-spotted reference is used. For a quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are the industry standards.[4] ¹H NMR spectroscopy can also provide excellent quantitative information (qNMR) and structural confirmation.
Q3: My purified product is an oil, but literature suggests it should be a solid. What could be the issue?
A3: this compound is expected to be a solid at room temperature.[5] If you obtain an oil, it is almost certainly due to the presence of impurities that are causing a melting point depression. Residual solvents are a very common cause. Another possibility is the presence of oily side-products from the synthesis. The first step should be to place the sample under a high vacuum for several hours to remove any volatile solvents. If it remains an oil, further purification via column chromatography is recommended.
Section 2: Troubleshooting and Purification Guides
This section provides in-depth solutions to specific problems you may encounter during the purification process.
Problem 1: Persistent Acidic Impurity Detected
Q: My NMR/HPLC analysis shows a persistent impurity that I suspect is the starting material, 4-chloro-3-methoxybenzoic acid. How can I effectively remove it?
A: This is a classic purification challenge that is best solved using chemical properties rather than physical separation alone. An acidic impurity like a carboxylic acid can be selectively removed from a neutral ester through a liquid-liquid extraction procedure utilizing a mild base.
Causality: The principle behind this separation is the differential solubility of the acidic starting material and the neutral ester product in aqueous and organic phases. By washing an organic solution of your crude product with an aqueous basic solution (like sodium bicarbonate), the acidic 4-chloro-3-methoxybenzoic acid is deprotonated to form its corresponding sodium salt. This salt is highly water-soluble and will partition into the aqueous layer, while the neutral ester remains in the organic layer.[6]
Caption: Workflow for removing acidic impurities via extraction.
-
Dissolve: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10 mL of solvent per 1 g of crude product).
-
Transfer: Transfer the solution to a separatory funnel.
-
Wash with Base: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup (CO₂ evolution).
-
Separate Layers: Allow the layers to fully separate. Drain the lower aqueous layer.
-
Repeat: Repeat the wash with a fresh portion of NaHCO₃ solution to ensure complete removal of the acid.
-
Wash with Brine: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution. This helps to remove any residual water from the organic phase.
-
Dry: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolate: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Validate: Confirm the absence of the acidic impurity using TLC or HPLC.
Problem 2: Recrystallization Fails to Produce Pure Crystals
Q: I'm attempting to purify my product by recrystallization, but it either "oils out" or the recovery is extremely low. How do I select the right solvent and optimize the procedure?
A: Recrystallization is a powerful technique but is highly dependent on the choice of solvent. The ideal solvent should dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, while low recovery indicates the compound is too soluble in the cold solvent.
Causality: The process works on the principle of differential solubility. As a hot, saturated solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution. Impurities, which are present in much lower concentrations, ideally remain dissolved in the cold solvent (mother liquor).
A systematic approach is to test the solubility of a small amount of your crude product in various solvents of differing polarities at room temperature and upon heating.
| Solvent System | Polarity | Rationale & Typical Use |
| Single Solvents | ||
| Hexanes / Heptane | Non-polar | Good for dissolving non-polar impurities. Often used as an anti-solvent. |
| Methanol / Ethanol | Polar Protic | Often a good choice as the product has some polarity. Can be paired with water. |
| Isopropanol | Medium Polarity | A common choice for benzoates. |
| Ethyl Acetate | Medium Polarity | Good general-purpose solvent. Often paired with hexanes. |
| Binary Solvents | ||
| Ethanol/Water | Polar | Dissolve in hot ethanol, then add water dropwise until cloudy. Reheat to clarify and cool.[3] |
| Ethyl Acetate/Hexanes | Med/Non-polar | Dissolve in hot ethyl acetate, then add hexanes as the anti-solvent.[7] |
-
Select Solvent: Based on small-scale tests, choose the best solvent or solvent pair.
-
Dissolve: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just fully dissolve the solid. This is a critical step to ensure a high recovery.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residues), perform a hot filtration through a fluted filter paper to remove them.
-
Cool Slowly: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.
-
Induce Crystallization (If needed): If no crystals form, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of pure product.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolate Crystals: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Dry: Dry the purified crystals under a vacuum to remove all traces of solvent.
-
Validate: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity. Further analysis by HPLC or NMR should be performed.
Problem 3: Poor Separation via Column Chromatography
Q: My impurities are co-eluting with my product during column chromatography. How can I improve the separation (resolution)?
A: Poor resolution in column chromatography is typically due to an improperly chosen eluent system. The goal is to find a solvent or mixture of solvents that moves your desired product off the stationary phase (e.g., silica gel) while leaving the impurities either stuck at the top or moving at a significantly different rate.[8]
Causality: Column chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel, which is polar) and a mobile phase (the eluent, typically less polar).[9] Compounds with higher polarity will adhere more strongly to the silica gel and elute later. By carefully tuning the polarity of the eluent, you can control the speed at which each component travels down the column.
Caption: A systematic workflow for flash column chromatography.
-
TLC Analysis: On a single TLC plate, spot your crude material. Develop the plate in several different solvent systems. A good starting point for a compound like this is a mixture of Hexanes and Ethyl Acetate.
-
Test ratios like 9:1, 4:1, 2:1 (Hexanes:Ethyl Acetate).
-
The ideal eluent system will give your desired product a Retention Factor (Rƒ) of 0.25-0.35 and show clear separation from all impurity spots.
-
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent. Carefully pack a glass column with the slurry, ensuring there are no air bubbles.[8]
-
Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (like DCM or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method generally results in better separation.
-
Elution: Carefully add the dry-loaded sample to the top of the column. Gently add the eluent and apply pressure (using a pump or bulb) to begin eluting the compounds.
-
Fraction Collection: Collect the eluent in small, numbered fractions (e.g., 10-20 mL each).
-
Fraction Analysis: Spot every few fractions on a TLC plate to determine which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Validate: Confirm purity using HPLC, GC-MS, or NMR.[4]
| Eluent System (Hexane:Ethyl Acetate) | Polarity | Comments |
| 9:1 | Low | Good starting point. May be too non-polar. |
| 4:1 | Medium-Low | Often a good choice for moderately polar esters.[10] |
| 2:1 | Medium | Use if the product is eluting too slowly with 4:1. |
Section 3: Purity Assessment Protocols
Accurate assessment of purity is a prerequisite for any purification strategy. Below are abbreviated protocols for standard analytical techniques.
| Method | Principle | Application |
| TLC | Differential partitioning between stationary and mobile phases. | Quick purity check, reaction monitoring, column chromatography solvent selection. |
| HPLC | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative purity analysis, impurity profiling.[11][12] |
| GC-MS | Separation of volatile compounds based on boiling point and polarity, followed by mass-based identification. | Purity analysis and identification of volatile impurities.[9] |
| ¹H NMR | Nuclear magnetic resonance of protons to provide structural information and quantitative analysis (qNMR). | Structural confirmation and absolute purity determination against a standard.[4] |
Section 4: References
-
PubChem. Methyl 4-(3-chloropropoxy)-3-methoxybenzoate. National Center for Biotechnology Information. URL: [Link]
-
PubChem. Methyl 4-acetamido-5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. URL: [Link]
-
MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. URL: [Link]
-
Japan Environment Agency. III Analytical Methods. URL: [Link]
-
Centers for Disease Control and Prevention. Supporting Information. URL: [Link]
-
ChemSynthesis. methyl 4-methoxybenzoate. URL: [Link]
-
SIELC Technologies. Methyl 4-methoxybenzoate. URL: [Link]
-
Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. URL:
-
Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. URL: [Link]
-
Google Patents. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates. URL:
-
YouTube. Column Chromatography (Purification). URL: [Link]
-
National Institutes of Health. Methyl 4-(benzyloxy)-3-methoxybenzoate. URL: [Link]
-
Royal Society of Chemistry. Supporting Information. URL: [Link]
-
PubMed. Methyl 4-(3-chloro-prop-oxy)-3-methoxy-benzoate. URL: [Link]
-
Google Patents. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. URL:
-
PubChem. Methyl 3-hydroxy-4-methoxybenzoate. National Center for Biotechnology Information. URL: [Link]
-
SIELC Technologies. Methyl 3-chloro-4-hydroxy-5-methoxybenzoate. URL: [Link]
-
International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. URL: [Link]
-
Quora. Can methyl benzoate be hydrolyzed?. URL: [Link]
-
National Institutes of Health. Methyl 4-butoxy-3-methoxybenzoate. URL: [Link]
-
ResearchGate. Crystal structure of methyl 4-acetoxy-3-methoxybenzoate, C11H12O5. URL: [Link]
-
Google Patents. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester. URL:
Sources
- 1. ijstr.org [ijstr.org]
- 2. quora.com [quora.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 116022-18-5|this compound|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. env.go.jp [env.go.jp]
- 10. rsc.org [rsc.org]
- 11. Methyl 4-methoxybenzoate | SIELC Technologies [sielc.com]
- 12. Methyl 3-chloro-4-hydroxy-5-methoxybenzoate | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of Methyl 4-chloro-3-methoxybenzoate
Welcome to the technical support center for the synthesis of Methyl 4-chloro-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the workup procedure for this important chemical intermediate. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, helping you troubleshoot common issues and ensure a high-purity final product.
Core Synthesis Overview: Fischer-Speier Esterification
The most common and direct route to this compound is the Fischer-Speier esterification of 4-chloro-3-methoxybenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄).[1] This is an equilibrium-driven reaction where an excess of the alcohol (methanol) is typically used to drive the reaction towards the formation of the ester.[1]
The overall reaction is as follows:
While the reaction itself is straightforward, the success of the synthesis heavily relies on a meticulous workup procedure to isolate and purify the desired product from the reaction mixture, which will contain unreacted starting material, the acid catalyst, water, and potentially side products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the workup and purification of this compound.
FAQ 1: My reaction is complete (confirmed by TLC), but I'm unsure about the initial quenching and neutralization steps. What is the best practice?
Answer: Proper quenching and neutralization are critical to prevent product decomposition and to remove the acid catalyst, which can interfere with subsequent extraction and purification steps.
Recommended Protocol:
-
Cooling: Once the reaction is complete, allow the reaction mixture to cool to room temperature. It is crucial to avoid quenching a hot solution, as this can lead to splashing and potential side reactions.
-
Dilution: Slowly and carefully pour the cooled reaction mixture into a beaker containing ice-cold water. This will dilute the methanol and precipitate the crude product, which is less soluble in water.
-
Neutralization: The aqueous mixture will be highly acidic due to the catalyst. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with gentle stirring. Continue adding the bicarbonate solution until the evolution of carbon dioxide gas (effervescence) ceases. This indicates that the acid catalyst has been neutralized. Be cautious during this step as rapid addition can cause excessive foaming.
Causality Behind the Choices:
-
Ice-cold water: Maximizes the precipitation of the organic ester while helping to dissipate any heat generated during neutralization.
-
Sodium bicarbonate: A weak base is preferred over strong bases like NaOH or KOH. Strong bases could potentially hydrolyze the newly formed ester back to the carboxylate salt, especially if the mixture warms up.[2][3]
FAQ 2: I've neutralized the reaction, but I'm getting a low yield after extraction. What could be the issue?
Answer: Low yield after extraction is a common problem and can often be traced to incomplete extraction or premature product loss.
Troubleshooting Steps & Best Practices:
-
Solvent Choice: Ethyl acetate is an excellent choice for extracting this compound due to the product's good solubility in it and its immiscibility with water.
-
Multiple Extractions: Instead of a single large-volume extraction, perform multiple extractions with smaller volumes of ethyl acetate (e.g., 3 x 50 mL instead of 1 x 150 mL). This is a more efficient method for recovering the maximum amount of product from the aqueous layer.
-
Preventing Emulsions: If an emulsion (a stable mixture of the organic and aqueous layers) forms, it can be broken by adding a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer helps to force the separation of the two phases.
-
Back-extraction: To ensure all your product is in the organic phase, you can perform a "back-extraction" by washing the combined organic layers with brine.
Experimental Workflow for Extraction:
Caption: Workflow for the extraction of this compound.
FAQ 3: My final product is an oil and won't solidify, or my TLC shows multiple spots. How do I purify it effectively?
Answer: An oily product or the presence of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates impurities.[4] The most common impurities are unreacted 4-chloro-3-methoxybenzoic acid and potential side products.
Purification Strategies:
-
Removal of Unreacted Carboxylic Acid:
-
Procedure: Before drying the combined organic extracts, wash them with a 5% aqueous solution of sodium bicarbonate. The basic wash will deprotonate the unreacted carboxylic acid, forming the sodium salt which is soluble in the aqueous layer and will be removed.
-
Verification: After this wash, you can re-acidify the aqueous layer with HCl. If a precipitate forms, it confirms the presence of unreacted starting material.
-
-
Column Chromatography:
-
This is the most effective method for separating the desired ester from other impurities.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate) is common. The optimal ratio should be determined by running TLC plates with different solvent systems to achieve good separation between the product spot and any impurity spots.
-
Quantitative Data for a Typical Purification:
| Parameter | Value/Range |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Eluent System (Hexane:Ethyl Acetate) | Start with 95:5, gradually increase polarity to 90:10 or 85:15 |
| Expected Rf of Product | ~0.4-0.5 in 90:10 Hexane:Ethyl Acetate |
| Expected Rf of Starting Acid | ~0.1-0.2 (streaky spot) in 90:10 Hexane:Ethyl Acetate |
FAQ 4: After purification, my product is still not pure white. What could be the cause and how can I fix it?
Answer: A persistent color can be due to trace impurities or slight decomposition products. Recrystallization is an excellent final purification step to obtain a highly pure, crystalline solid.
Recrystallization Protocol:
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of hexane and a small amount of ethyl acetate or isopropanol often works well for this compound.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent system.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Workup and Purification Decision Tree:
Sources
avoiding over-chlorination in "Methyl 4-chloro-3-methoxybenzoate" synthesis
Welcome to the Technical Support Center for the synthesis of Methyl 4-chloro-3-methoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis, with a particular focus on preventing over-chlorination.
I. Understanding the Synthesis: The Electrophilic Aromatic Chlorination of Methyl 3-methoxybenzoate
The synthesis of this compound is typically achieved through the electrophilic aromatic substitution (EAS) of the starting material, Methyl 3-methoxybenzoate. In this reaction, a chlorinating agent is used to introduce a chlorine atom onto the aromatic ring.
The key to a successful synthesis lies in understanding the directing effects of the substituents on the benzene ring. In Methyl 3-methoxybenzoate, we have two important groups:
-
The Methoxy Group (-OCH₃): This is an activating group and an ortho, para-director. It donates electron density to the ring, making it more susceptible to electrophilic attack at the positions ortho (C2, C4) and para (C6) to itself.
-
The Methyl Ester Group (-COOCH₃): This is a deactivating group and a meta-director. It withdraws electron density from the ring, directing incoming electrophiles to the position meta (C5) to itself.
The synergistic effect of these two groups strongly favors the chlorination at the C4 position, which is para to the strongly activating methoxy group and meta to the deactivating methyl ester group. However, the activating nature of the methoxy group also makes the ring susceptible to further chlorination, leading to the formation of undesired dichlorinated byproducts.
II. Troubleshooting Guide: Avoiding Over-Chlorination and Other Common Issues
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction is producing a significant amount of dichlorinated byproducts. How can I improve the selectivity for the monochlorinated product?
Answer: The formation of dichlorinated byproducts is the most common challenge in this synthesis. Here are several strategies to enhance the selectivity for this compound:
-
Control the Stoichiometry of the Chlorinating Agent: This is the most critical parameter. Use a precise 1:1 molar ratio of the chlorinating agent to Methyl 3-methoxybenzoate. In some cases, using a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the chlorinating agent can be beneficial to ensure that all of it is consumed before significant dichlorination occurs.
-
Slow Addition of the Chlorinating Agent: Instead of adding the chlorinating agent all at once, add it portion-wise or as a solution via a syringe pump over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring monochlorination.
-
Maintain a Low Reaction Temperature: Electrophilic aromatic chlorination is an exothermic reaction. Lower temperatures (e.g., 0-10 °C) generally increase the selectivity for the kinetically favored product, which is often the monochlorinated species. Running the reaction at elevated temperatures can provide the activation energy needed for the second chlorination to occur.
-
Choose a Milder Chlorinating Agent: While chlorine gas with a Lewis acid catalyst is effective, it can be aggressive and lead to over-chlorination. Consider using N-Chlorosuccinimide (NCS), which is a milder and more selective source of electrophilic chlorine.[1]
-
Monitor the Reaction Closely: Use Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the progress of the reaction. Stop the reaction as soon as the starting material is consumed to a satisfactory level, even if some of it remains. Pushing the reaction to 100% conversion of the starting material often results in a higher percentage of over-chlorinated products.[2] A conversion rate of 70-80% can be a good compromise between yield and purity.
Question 2: My TLC plate shows multiple spots, and I'm unsure which is my product and which are byproducts. How can I identify them?
Answer: Differentiating between the starting material, the desired product, and byproducts on a TLC plate is crucial for reaction monitoring and purification.
-
Relative Polarity: In a normal-phase silica gel TLC with a non-polar eluent system (e.g., ethyl acetate/hexane), the polarity of the compounds will generally follow this trend:
-
Dichlorinated byproducts: Least polar (highest Rf value).
-
This compound (product): Intermediate polarity.
-
Methyl 3-methoxybenzoate (starting material): Most polar (lowest Rf value).
-
-
Co-spotting: Always run a co-spot on your TLC plate. This is a lane where you apply both a sample of your starting material and a sample of your reaction mixture at the same spot. This will help you to definitively identify the starting material spot in your reaction mixture.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. If the spots are not UV-active, you can use a staining solution like potassium permanganate.
-
Confirmation with GC-MS: For unambiguous identification, take a small aliquot from your reaction mixture and analyze it by GC-MS. The mass-to-charge ratio of the molecular ions will confirm the identity of each component.
Question 3: I'm having difficulty purifying my product from the dichlorinated impurities. What are the best purification methods?
Answer: Separating the monochlorinated product from its dichlorinated counterparts can be challenging due to their similar polarities.
-
Column Chromatography: This is the most effective method. Use a high-quality silica gel with a relatively non-polar eluent system, such as a gradient of ethyl acetate in hexane. A slow gradient and careful collection of fractions are key to achieving good separation.
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification technique. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane, to find one that selectively crystallizes the desired product, leaving the impurities in the mother liquor.
-
Vacuum Distillation: If the product and byproducts are liquids with sufficiently different boiling points, vacuum distillation can be a viable option, particularly for large-scale purifications.[2]
Question 4: The reaction is very slow or not proceeding at all. What could be the issue?
Answer: A sluggish or stalled reaction can be due to several factors:
-
Inactive Chlorinating Agent: Ensure that your chlorinating agent is fresh and has been stored properly. NCS, for example, can decompose over time.
-
Insufficient Activation (if using Cl₂): If you are using chlorine gas, ensure that your Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) is anhydrous and active. Moisture can deactivate the catalyst.[3]
-
Low Temperature: While low temperatures are good for selectivity, they also slow down the reaction rate. If the reaction is too slow, you may need to gradually increase the temperature while carefully monitoring for the formation of byproducts.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. Polar aprotic solvents like DMF or acetonitrile can often facilitate electrophilic chlorination.[1]
III. Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the chlorination of Methyl 3-methoxybenzoate?
A1: The primary product expected is This compound . The methoxy group at C3 is a strong ortho, para-director, activating the C2, C4, and C6 positions. The methyl ester at C1 is a meta-director, deactivating the ring but directing to the C3 and C5 positions. The directing effects align to strongly favor substitution at the C4 position, which is para to the methoxy group.
Q2: What are the likely structures of the dichlorinated byproducts?
A2: The most likely dichlorinated byproducts are Methyl 2,4-dichloro-3-methoxybenzoate and Methyl 4,6-dichloro-3-methoxybenzoate . After the first chlorine is added at the C4 position, the ring is still activated by the methoxy group, and a second chlorination can occur at one of the remaining activated positions (C2 or C6).
Q3: Can I use sulfuryl chloride (SO₂Cl₂) as a chlorinating agent?
A3: Yes, sulfuryl chloride in the presence of a Lewis acid catalyst can be used for aromatic chlorination. However, it is a very reactive agent and may lead to a higher degree of over-chlorination if the reaction conditions are not carefully controlled.
Q4: What are some suitable analytical techniques for monitoring the reaction?
A4:
-
Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring. A typical eluent system is 10-30% ethyl acetate in hexane.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the relative amounts of starting material, product, and byproducts, along with mass confirmation of their identities.
-
High-Performance Liquid Chromatography (HPLC): Can also be used for quantitative analysis, particularly for less volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the crude reaction mixture can provide a detailed picture of the product distribution.
Q5: Are there any safety precautions I should be aware of?
A5:
-
Chlorinating agents are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction can be exothermic. Use an ice bath to control the temperature, especially during the addition of the chlorinating agent.
-
Solvents like DMF and acetonitrile have their own specific hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.
IV. Experimental Protocols and Data
Protocol 1: Synthesis of this compound using NCS
This protocol is a representative method and may require optimization for your specific setup.
Materials:
-
Methyl 3-methoxybenzoate
-
N-Chlorosuccinimide (NCS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve Methyl 3-methoxybenzoate (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Chlorosuccinimide (1.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture at 0-5 °C and monitor its progress by TLC (e.g., 20% ethyl acetate in hexane).
-
Once the starting material is consumed to the desired level (typically 2-4 hours), quench the reaction by pouring it into a separatory funnel containing cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to obtain pure this compound.
Data Presentation
Table 1: Reaction Parameter Troubleshooting
| Parameter | Issue | Recommendation |
| Stoichiometry | High levels of dichlorination | Use a 1:1 or slightly less than 1:1 molar ratio of NCS to starting material. |
| Temperature | Over-chlorination and side reactions | Maintain a low temperature (0-10 °C) during the addition of NCS and throughout the reaction. |
| Reaction Time | Incomplete reaction or byproduct formation | Monitor closely with TLC/GC and quench the reaction once the optimal conversion is reached. |
| Solvent | Slow reaction rate | Ensure the use of an anhydrous polar aprotic solvent like DMF. |
Table 2: Analytical Data for Reaction Monitoring (Typical Rf values)
| Compound | Mobile Phase (20% EtOAc/Hexane) |
| Methyl 3-methoxybenzoate (Starting Material) | ~0.4 |
| This compound (Product) | ~0.5 |
| Dichlorinated Byproducts | > 0.6 |
V. Visualizing the Process
Reaction Pathway
Caption: Reaction pathway for the chlorination of Methyl 3-methoxybenzoate.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
VI. References
-
Brainly. (2023). Draw the major product(s) of the electrophilic chlorination of m-methoxybenzoic acid. [Link]
-
MDPI. (2022). Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. [Link]
-
Chemistry LibreTexts. (2021). Multiple Substituents- Directing Effects. [Link]
-
MDPI. (2022). Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. [Link]
-
MDPI. (2022). Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. [Link]
Sources
Technical Support Center: Regioselective Synthesis of Methyl 4-chloro-3-methoxybenzoate Isomers
Welcome to the technical support center for the synthesis of Methyl 4-chloro-3-methoxybenzoate and its isomers. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on substituted benzoate systems. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to improve the regioselectivity and yield of your reactions.
Section 1: Troubleshooting Guide & FAQs for Direct Chlorination
The most common and direct route to this compound involves the electrophilic chlorination of Methyl 3-methoxybenzoate. However, this pathway is fraught with regioselectivity challenges. This section addresses the most frequent issues encountered.
FAQ 1: Why am I getting a mixture of isomers during the chlorination of Methyl 3-methoxybenzoate?
Answer: You are observing a mixture of isomers due to competing directing effects of the substituents on the benzene ring.[1][2][3]
-
The Methoxy Group (-OCH₃): Located at position 3, the methoxy group is a powerful activating group and an ortho, para-director.[1][4] It donates electron density to the ring through resonance, making the positions ortho (2 and 4) and para (6) to it more nucleophilic and thus more reactive towards electrophiles like Cl⁺.
-
The Methyl Ester Group (-COOCH₃): Located at position 1, the methyl ester group is a deactivating group and a meta-director.[4] It withdraws electron density from the ring, making the meta position (5) the least deactivated site for electrophilic attack.
The activating effect of the methoxy group is dominant. Therefore, substitution will occur primarily at the positions it directs to: 4 and 6 (position 2 is sterically hindered by two adjacent groups). This leads to the formation of your desired This compound and the primary isomeric byproduct, Methyl 6-chloro-3-methoxybenzoate .
Caption: Competing reaction pathways in the chlorination of Methyl 3-methoxybenzoate.
Troubleshooting 1: How can I improve the regioselectivity to favor the 4-chloro isomer?
Answer: Optimizing your reaction conditions is crucial for maximizing the yield of the desired 4-chloro isomer over the 6-chloro byproduct. The key is to exploit the subtle electronic and steric differences between the target positions.
Strategy A: Lower the Reaction Temperature Lowering the temperature often increases selectivity. While the ortho and para positions are both activated, the para position (C4) often has a slightly lower activation energy for substitution, and this difference can be better exploited at reduced temperatures.
Strategy B: Choice of Chlorinating Agent and Catalyst The combination of chlorinating agent and catalyst can significantly influence the isomer ratio.[5][6][7]
| Agent / Catalyst | Typical Conditions | Expected Outcome & Rationale |
| Cl₂ gas / FeCl₃ or AlCl₃ | 0°C to RT, in a chlorinated solvent (e.g., DCM, DCE) | Standard, but can be aggressive. This is a highly reactive system that may lead to lower selectivity and potential over-chlorination.[5][7] |
| Sulfuryl Chloride (SO₂Cl₂) | RT, often without a catalyst or with a mild one. | Often more selective. SO₂Cl₂ can provide a more controlled release of the electrophilic chlorine species, potentially leading to a better 4-chloro to 6-chloro ratio. |
| N-Chlorosuccinimide (NCS) / Acid Catalyst | RT to 50°C, in ACN or DCE with H₂SO₄ or TFA. | Good for mild conditions. NCS is a solid, easy-to-handle reagent. The bulkiness of the succinimide portion can sometimes influence regioselectivity, potentially favoring the less sterically crowded C4 position. |
Protocol 1: Optimized Chlorination of Methyl 3-methoxybenzoate
This protocol is designed to maximize the formation of this compound.
Materials:
-
Methyl 3-methoxybenzoate (1 eq)
-
Sulfuryl chloride (SO₂Cl₂), freshly distilled (1.05 - 1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl 3-methoxybenzoate (1 eq) in anhydrous DCM (approx. 10 mL per gram of starting material).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Reagent Addition: Add sulfuryl chloride (1.05 eq) dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the starting material is consumed (typically 2-4 hours), carefully quench the reaction by slowly adding it to a stirred, chilled solution of saturated sodium bicarbonate.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product mixture.
-
Purification: The isomers have very similar physical properties, making separation challenging.[8][9] Careful column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) is typically required to isolate the pure this compound.
Section 2: Alternative Synthetic Strategies
When direct chlorination fails to provide the desired purity or yield, a multi-step, but more regiochemically controlled, approach is recommended.
FAQ 2: I'm still getting an inseparable mixture of isomers. Is there a more reliable synthetic route?
Answer: Yes. A longer but more selective route involves installing the substituents in a different order, leveraging reactions with higher intrinsic regioselectivity. A robust method starts from 4-hydroxy-3-methoxybenzoic acid (vanillic acid), a readily available starting material.
Caption: A conceptual, regiocontrolled synthesis pathway starting from vanillic acid.
This strategy hinges on the powerful directing effects of the hydroxyl and methoxy groups to install a nitro group, which is then converted to the desired chloro group via a Sandmeyer reaction. While more steps are involved, each reaction offers high regioselectivity, minimizing the formation of difficult-to-separate isomers. The final deoxygenation step would present its own challenges, often requiring protection of the phenol before reduction. A more practical alternative is to start from a precursor that already has the desired 3,4-substitution pattern without the need for deoxygenation, such as 3-chloro-4-fluorotoluene, followed by oxidation and esterification.
Section 3: Analytical & Purification FAQs
FAQ 3: How can I accurately determine the isomer ratio in my crude product?
Answer:
-
¹H NMR Spectroscopy: This is the most powerful tool. The aromatic protons of each isomer will have unique chemical shifts and coupling constants. The 4-chloro and 6-chloro isomers can be distinguished by the splitting patterns of the remaining aromatic protons. Integrating the distinct peaks corresponding to each isomer allows for accurate quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the isomers (though baseline separation may require an optimized method), and the mass spectrometer will confirm they have the same mass. The peak area percentages from the GC chromatogram provide a good estimate of the isomer ratio.
FAQ 4: What are the best practices for purifying the this compound from its isomers?
Answer: Purification is a significant challenge because positional isomers often have very similar polarities and boiling points.[8][9][10]
-
Fractional Distillation: This is generally not feasible unless performed on a large scale with a highly efficient distillation column, as the boiling points are likely to be very close.
-
Column Chromatography: This is the most common laboratory method. Use a high-quality silica gel with a high surface area. A shallow solvent gradient (e.g., starting with 100% Hexane and slowly increasing the percentage of Ethyl Acetate) is critical to achieving separation. Multiple columns may be necessary to achieve high purity.
-
Recrystallization: If the crude product is a solid and one isomer is significantly more abundant, it may be possible to selectively crystallize the major isomer from a suitable solvent system. This requires careful screening of various solvents and solvent mixtures.
References
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]
-
Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
- Google Patents. CN1251833A - Process for preparing substituted benzoic acid.
-
MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]
-
PubMed Central (PMC). Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. [Link]
-
ChemTalk. Directing Effects. [Link]
-
Wikipedia. Electrophilic aromatic directing groups. [Link]
-
ResearchGate. Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. [Link]
-
Royal Society of Chemistry. A new selective route towards benzoic acid and derivatives from biomass-derived coumalic acid. [Link]
-
YouTube. 36.06 Practice with Multi-step Synthesis of Substituted Benzenes. [Link]
-
PubMed. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. [Link]
-
Autech Industry Co., Limited. The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. [Link]
-
NC State University Libraries. Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. [Link]
-
Waters. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link]
-
JoVE. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. [Link]
-
PubChemLite. Methyl 3-chloro-4-methoxybenzoate (C9H9ClO3). [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
-
YouTube. 18.2a EAS Bromination and Chlorination. [Link]
-
Chemguide. the halogenation of benzene - electrophilic substitution. [Link]
- Google Patents.
- Google Patents.
-
PubChem. Methyl 3-methoxybenzoate. [Link]
- Google Patents.
-
ResearchGate. Separation of Stereoisomers. [Link]
- Google Patents.
-
YouTube. Separating Stereoisomers. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Directing Effects | ChemTalk [chemistrytalk.org]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. waters.com [waters.com]
- 9. US2546545A - Process for the separation of isomeric chlorobenzoic acids - Google Patents [patents.google.com]
- 10. US4514574A - Process for separating isomeric mixtures - Google Patents [patents.google.com]
Technical Support Center: Solvent Effects on the Reactivity of Methyl 4-chloro-3-methoxybenzoate
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 4-chloro-3-methoxybenzoate. This document provides in-depth, field-proven insights into how solvent selection critically impacts the reactivity of this versatile intermediate. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
This compound possesses two primary sites for chemical transformation: the carbon-chlorine bond, which is susceptible to Nucleophilic Aromatic Substitution (SNAr), and the methyl ester group, which can undergo hydrolysis. The choice of solvent is paramount as it can dramatically influence which reaction pathway is favored and determine the overall success of the synthesis.
Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
The chloro-substituent on the aromatic ring is activated towards nucleophilic attack by the electron-withdrawing effect of the para-ester group. This makes SNAr a common and useful transformation for this molecule. However, success is highly dependent on the solvent environment.
Frequently Asked Questions (FAQs): SNAr Reactions
Q1: What is the best class of solvents for conducting an SNAr reaction on this compound?
A: Polar aprotic solvents are unequivocally the best choice. Solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile are ideal. These solvents effectively dissolve a wide range of nucleophiles, including anionic ones, while poorly solvating the nucleophile itself. This leaves the nucleophile "naked" and highly reactive. Furthermore, they are excellent at stabilizing the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction, thereby lowering the activation energy and accelerating the reaction rate.[1][2][3]
Q2: I tried running my SNAr reaction with an amine nucleophile in methanol and the reaction is extremely slow. Why?
A: This is a classic issue rooted in solvent-nucleophile interactions. Polar protic solvents like methanol, ethanol, or water have acidic protons that can form strong hydrogen bonds with the nucleophile.[4] This "caging" effect, or solvation, stabilizes the nucleophile, reduces its free energy, and makes it less available and less reactive for attacking the electron-deficient aromatic ring.[1] This significantly increases the activation energy barrier for the reaction, leading to sluggish or incomplete conversion.
Q3: I am observing an unexpected product where the chloro group has been replaced by a methoxy group. What happened?
A: This indicates that your solvent, likely methanol, has participated in the reaction as a nucleophile. In the presence of a base (used to deprotonate a neutral nucleophile or as a scavenger), methanol can be converted to the highly nucleophilic methoxide anion (CH₃O⁻). This anion can then compete with your intended nucleophile and displace the chloride, leading to the formation of Methyl 3,4-dimethoxybenzoate. This phenomenon underscores the importance of choosing a non-nucleophilic (aprotic) solvent for SNAr reactions.[5]
Mechanism of SNAr
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The stability of the intermediate is key to the reaction's success.
Caption: Generalized mechanism for the alkaline hydrolysis of a methyl ester.
Troubleshooting Guide: Ester Hydrolysis
| Problem | Possible Cause | Troubleshooting Action & Explanation |
| Incomplete Hydrolysis | Poor Solubility of Ester: The starting material is not fully dissolved, leading to a heterogeneous mixture and slow reaction at the solid-liquid interface. | Increase the proportion of the organic co-solvent (e.g., methanol, THF). While this may slightly decrease the intrinsic rate, achieving a homogeneous solution is often more critical for reaction completion. Gentle heating to reflux is also a standard and effective method. [6][7] |
| Insufficient Base/Time: The molar equivalent of base is insufficient, or the reaction has not been run long enough for completion. | Ensure at least one, and preferably 1.1-1.5, molar equivalents of base are used. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the appropriate reaction time. | |
| Formation of SNAr Product | Harsh Conditions: At high temperatures and prolonged reaction times, hydroxide (OH⁻) can act as a nucleophile and displace the chloride. | Perform the hydrolysis under the mildest conditions possible. Room temperature or gentle reflux (e.g., 60-70°C) is usually sufficient. Ester hydrolysis is generally much faster than SNAr with hydroxide as the nucleophile. If this side reaction is significant, consider protecting the chloro-group or using an alternative hydrolysis method (e.g., acid-catalyzed). |
Part 3: Solvent Selection Workflow & Experimental Protocols
Decision-Making Workflow for Solvent Selection
To assist in your experimental design, the following workflow provides a logical path for selecting the appropriate solvent system based on your desired transformation.
Caption: Decision workflow for solvent selection.
Exemplary Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
-
Objective: To substitute the C4-chloro group with a primary or secondary amine.
-
Rationale: DMF is chosen as the solvent to maximize nucleophile reactivity and ensure a homogeneous reaction. K₂CO₃ is a mild base to scavenge the HCl byproduct without promoting side reactions.
-
Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent & Reagents: Add anhydrous DMF (approx. 5-10 mL per mmol of substrate). Add the amine nucleophile (1.1-1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction: Stir the mixture at a designated temperature (e.g., 80-120 °C). The optimal temperature should be determined empirically.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Alkaline Hydrolysis
-
Objective: To hydrolyze the methyl ester to a carboxylic acid.
-
Rationale: A methanol/water co-solvent system is used to balance substrate solubility and reaction rate. Refluxing ensures the reaction proceeds to completion in a reasonable timeframe. [6][7]1. Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (e.g., 4-5 mL per mmol).
-
Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 1.5 eq in 2-3 mL of water per mmol).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 70-80°C).
-
Monitoring: Stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up: Cool the mixture to room temperature and remove the methanol via rotary evaporation.
-
Acidification: Dissolve the remaining aqueous residue in a small amount of water and cool in an ice bath. Carefully acidify the solution with concentrated HCl until the pH is ~2.
-
Isolation: A precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product.
References
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available at: [Link]
-
Graham, K. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Wikipedia. (n.d.). Solvent effects. Available at: [Link]
-
Badar, H. (2014). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. Available at: [Link]
-
RSC Publishing. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
Sources
- 1. Solvent effects - Wikipedia [en.wikipedia.org]
- 2. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
temperature control in "Methyl 4-chloro-3-methoxybenzoate" reactions
Answering the user's request.## Technical Support Center: Temperature Control in "Methyl 4-chloro-3-methoxybenzoate" Reactions
Welcome to the technical support center for handling "this compound." This guide is designed for researchers, chemists, and drug development professionals who work with this versatile intermediate. Precise temperature control is paramount for achieving high yield, purity, and reproducibility in its synthesis and subsequent reactions. This document provides in-depth, field-proven insights into managing reaction temperatures, troubleshooting common issues, and understanding the causality behind thermal choices.
Section 1: Frequently Asked Questions (FAQs) on Synthesis
This section addresses common queries regarding the primary synthesis of this compound, typically achieved through the Fischer esterification of 4-chloro-3-methoxybenzoic acid.
Q1: What is the standard reaction temperature for the Fischer esterification of 4-chloro-3-methoxybenzoic acid to produce this compound?
A1: The standard procedure for this Fischer esterification involves heating the reaction mixture to the reflux temperature of methanol, which is approximately 65°C.[1] This is typically performed in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH).[2][3] Refluxing ensures a consistent temperature and allows the reaction to proceed at a reasonable rate without significant solvent loss.
Q2: How does reaction temperature influence the yield and purity of the final product?
A2: Temperature is a critical parameter that directly impacts both reaction kinetics and the prevalence of side reactions.
-
Low Temperatures (< 50°C): At temperatures significantly below reflux, the reaction rate is very slow, leading to incomplete conversion of the carboxylic acid and consequently, low yields, even with extended reaction times.[1]
-
Optimal Temperature (~65°C - Reflux): This temperature provides an effective balance between a robust reaction rate and minimal byproduct formation, maximizing the yield of the desired ester.[1]
-
High Temperatures (> 80°C): While elevated temperatures can accelerate the reaction, they also increase the likelihood of undesirable side reactions. These can include etherification of other functional groups or thermal degradation of the starting material or product, which reduces purity and can lead to discolored (yellow or brown) products.[1]
Q3: Are there alternative catalysts that allow for different temperature conditions?
A3: Yes, research has explored various catalysts for esterification that can alter the required temperature profile. For instance, solid acid catalysts like modified montmorillonite K10 have been used for the esterification of substituted benzoic acids, often at reflux temperature under solvent-free conditions for optimal results.[4] Surfactant-type Brønsted acid catalysts such as p-dodecylbenzenesulfonic acid (DBSA) have been shown to enable esterifications in water, avoiding the need for azeotropic removal of water.[5] The choice of catalyst can influence the energy requirements and overall efficiency of the process.
Q4: How long should the reaction be run at the optimal temperature?
A4: Reaction time is intrinsically linked to temperature. At the reflux temperature of methanol (~65°C), a typical reaction time for Fischer esterification is between 1 to 4 hours.[6][7] However, it is crucial to monitor the reaction's progress to determine the optimal endpoint. Thin-Layer Chromatography (TLC) is a highly effective method for this, allowing you to observe the disappearance of the starting carboxylic acid and the appearance of the more non-polar ester product.[7][8]
Section 2: Troubleshooting Guide for Temperature-Related Issues
Encountering unexpected results is a common part of chemical synthesis. This guide will help you diagnose and resolve issues where temperature is a likely culprit.
| Symptom / Observation | Potential Temperature-Related Cause | Recommended Action & Explanation |
| Low or No Product Yield | 1. Reaction temperature is too low. 2. Insufficient reaction time at the optimal temperature. | 1. Increase Temperature: Ensure the reaction is maintained at the reflux temperature of the solvent (e.g., ~65°C for methanol). This provides the necessary activation energy for the reaction to proceed efficiently.[1][9]2. Increase Time & Monitor: Extend the reaction time and monitor progress using an analytical technique like TLC to ensure the reaction has gone to completion.[7] |
| Product is Discolored (Yellow/Brown) | 1. Reaction temperature is too high. 2. Oxidation of reaction components. | 1. Lower Reaction Temperature: Excessive heat can cause thermal degradation of the aromatic compound, leading to colored impurities. Adhere to the recommended reflux temperature.[1]2. Use an Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation, which is often exacerbated by higher temperatures.[1] |
| Presence of Multiple Spots on TLC Post-Reaction | 1. Incomplete reaction (starting material remains). 2. Formation of side products due to excessive heat. | 1. Optimize Time/Temp: If starting material is present, the reaction may need more time or a slight, careful increase in temperature to reach completion.[7]2. Reduce Temperature: If new, unexpected spots appear, the temperature may be too high, promoting side reactions. Lowering the temperature is advised.[1] Purification by column chromatography will be necessary to isolate the desired product.[10] |
| Reaction Stalls or Fails to Initiate | Insufficient heat to overcome activation energy. | Verify Heating System: Ensure your heating apparatus (heating mantle, oil bath) is calibrated and providing uniform, consistent heat to the reaction flask.[9] Confirm the internal reaction temperature with a calibrated thermometer. |
Section 3: Temperature Control in Subsequent Reactions
This compound is often used as an intermediate. Temperature control remains critical in its subsequent transformations.
Q5: What are the typical temperature conditions for the hydrolysis of this compound?
A5: The hydrolysis of a methyl ester back to its carboxylic acid is the reverse of esterification and typically requires heat. For alkaline hydrolysis, a common procedure involves heating the ester under reflux with a base like sodium hydroxide (NaOH) in a mixed solvent system such as methanol and water.[11] A typical duration for this reaction is around 4 hours. The elevated temperature is necessary to promote the nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon.
Q6: I need to perform a substitution reaction on the aromatic ring. How does temperature play a role?
A6: Nucleophilic aromatic substitution (SNAr) on a chloro-substituted benzene ring generally requires forcing conditions unless the ring is activated by strong electron-withdrawing groups. For instance, in a related synthesis starting from 4-chloro-3-nitrobenzoic acid, the reaction with methylamine is conducted at reflux for 3-5 hours to achieve substitution.[7] In another example, an alkylation reaction to form methyl 4-(3-chloropropoxy)-3-methoxybenzoate required heating the mixture to reflux for 2 hours.[8] For reactions involving the synthesis of gefitinib intermediates, temperatures are often precisely controlled, for example, at 70°C for 4 hours for an alkylation step or 50-60°C for a reduction step.[12] These elevated temperatures are necessary to overcome the high activation energy of breaking the aromatic C-Cl bond and forming the new bond.
Section 4: Experimental Protocols & Methodologies
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol is based on the principles of Fischer esterification for similar substrates.[1][2]
-
Materials:
-
4-chloro-3-methoxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-chloro-3-methoxybenzoic acid in anhydrous methanol (typically a large excess is used, acting as both reagent and solvent).
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Heat the reaction mixture to a gentle reflux (~65°C) using a heating mantle or oil bath. Maintain this temperature for 2-4 hours.
-
Monitor the reaction's progress periodically by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as eluent). The reaction is complete when the starting acid spot is no longer visible.
-
Once complete, cool the mixture to room temperature.
-
Remove the bulk of the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid. Repeat until CO₂ evolution ceases.
-
Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Protocol 2: Alkaline Hydrolysis of this compound
This protocol is adapted from standard procedures for methyl ester hydrolysis.[11]
-
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Methanol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in a mixture of methanol and water.
-
Add a stoichiometric excess of sodium hydroxide (e.g., 2-3 equivalents).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for approximately 4 hours.
-
Monitor the reaction by TLC until the starting ester spot has disappeared.
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Slowly and carefully acidify the mixture with concentrated HCl until the pH is acidic (pH ~2-3). The 4-chloro-3-methoxybenzoic acid will precipitate as a solid.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold deionized water to remove inorganic salts.
-
Dry the product under vacuum to obtain the pure carboxylic acid.
-
Section 5: Visualizations and Diagrams
Diagram 1: General Workflow for Synthesis and Purification
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Temperature Issues
Caption: Decision tree for troubleshooting temperature-related problems.
Diagram 3: Temperature's Dual Effect
Sources
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- 3. nbinno.com [nbinno.com]
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- 6. stacks.cdc.gov [stacks.cdc.gov]
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- 8. Methyl 4-(3-chloropropoxy)-3-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. methyl 3-chloro-4-hydroxy-5-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate [mdpi.com]
Technical Support Center: Managing Moisture Sensitivity in Methyl 4-chloro-3-methoxybenzoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 4-chloro-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenges posed by moisture sensitivity during this synthesis. By understanding the underlying chemical principles and adopting rigorous techniques, you can significantly improve reaction yields, consistency, and safety.
Frequently Asked Questions (FAQs)
Q1: Why is moisture control so critical for the synthesis of this compound?
Moisture sensitivity can impact the synthesis in two primary ways, depending on the chosen synthetic route:
-
Route A: Fischer-Speier Esterification: This common method involves reacting 4-chloro-3-methoxybenzoic acid with methanol using a strong acid catalyst, like sulfuric acid. This is a reversible equilibrium reaction that produces water as a byproduct.[1][2][3] If water is present at the start or is allowed to accumulate, it will shift the equilibrium back towards the reactants, drastically reducing the yield of the desired ester product.[1][4] To maximize yield, water must be actively removed or excluded.[1][3][4]
-
Route B: Acyl Chloride Intermediate: An alternative route involves converting the carboxylic acid to a highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with methanol. Thionyl chloride is extremely sensitive to moisture and reacts violently and exothermically with water to produce corrosive hydrogen chloride (HCl) and toxic sulfur dioxide (SO₂) gases.[5][6][7][8] This not only consumes the reagent, preventing the desired reaction, but also creates a significant safety hazard.[5][6][7]
Q2: What are the primary sources of moisture contamination in a typical lab setting?
Moisture can be introduced from several seemingly benign sources:
-
Atmospheric Humidity: Air in the laboratory is a major source of water vapor.
-
Adsorbed Water on Glassware: Even glassware that appears dry to the eye has a microscopic film of water adsorbed on its surface.[9]
-
Reagents and Solvents: Unless specifically purchased as "anhydrous" and handled correctly, many solvents (like methanol) and reagents (like concentrated sulfuric acid) can contain or absorb significant amounts of water.[10]
-
Handling and Transfer: Every time a reagent bottle is opened or a transfer is made, there is an opportunity for atmospheric moisture to enter the system.
Q3: What is the proper procedure for drying glassware to ensure it is truly anhydrous?
For moisture-sensitive reactions, simply air-drying glassware is insufficient.[9] Two primary methods are recommended:
-
Oven Drying: Place disassembled glassware in a laboratory oven at a minimum of 125°C, ideally overnight.[11][12] Once dried, the hot glassware should be assembled quickly and allowed to cool under a stream of inert gas (like nitrogen or argon) or in a desiccator to prevent re-adsorption of atmospheric moisture as it cools.[9][11][12]
-
Flame Drying: For faster preparation, glassware can be flame-dried. Assemble the apparatus, and while flushing with a slow stream of dry inert gas, heat the glass surfaces with a strong Bunsen burner flame until any visible condensation is gone. The glass will be very hot. Allow it to cool completely to room temperature under the inert gas atmosphere before introducing reagents. This method requires caution and should not be used on volumetric or thin-walled glassware.[13]
Q4: How do I dry the methanol and other solvents required for the synthesis?
Using a properly dried solvent is crucial. Molecular sieves are a safe and highly effective method for drying many organic solvents.[14][15]
For methanol, 3Å (angstrom) molecular sieves are required. The pore size is small enough to trap water molecules (kinetic diameter ~2.8 Å) but allows the larger methanol molecules to pass.[14][15] Using the more common 4Å sieves is not recommended for methanol, as the pores are large enough for both water and methanol to enter.[14]
| Drying Agent | Suitable Solvents | Mechanism | Key Considerations |
| 3Å Molecular Sieves | Methanol, Ethanol, Acetonitrile | Physical adsorption into pores | Must be activated (heated under vacuum) before use.[14] For optimal drying of methanol, use at least 10-20% m/v and allow to stand for several days.[16][17] |
| 4Å Molecular Sieves | Diethyl ether, THF, Dichloromethane | Physical adsorption into pores | Not suitable for methanol or acetonitrile.[14] Must be activated before use. |
| Anhydrous Na₂SO₄ | General (pre-drying) | Forms hydrates | Low efficiency; best for removing bulk water during workup, not for achieving anhydrous conditions. |
| Anhydrous MgSO₄ | General (pre-drying) | Forms hydrates | Higher capacity and faster than Na₂SO₄, but still not sufficient for highly moisture-sensitive reactions. |
Q5: What are the best practices for handling hygroscopic reagents like concentrated sulfuric acid?
Concentrated sulfuric acid is strongly hygroscopic, meaning it readily absorbs moisture from the air.[10][18]
-
Minimize Exposure: Open the bottle for the shortest time possible.
-
Inert Atmosphere: For highly sensitive reactions, withdraw the required amount using a syringe under a blanket of inert gas (nitrogen or argon).
-
Proper Sealing: Always ensure the bottle cap is tightly sealed immediately after use. Using parafilm or electrical tape around the cap can provide an additional barrier for long-term storage.
Troubleshooting Guide
Problem 1: My Fischer esterification reaction resulted in a very low yield of this compound.
-
Primary Suspect: Presence of water in the reaction mixture. Water, a product of the esterification, inhibits the forward reaction according to Le Châtelier's principle.[4]
-
Investigative Questions:
-
Was your glassware oven-dried or flame-dried immediately before use?[13][19]
-
Did you use anhydrous grade methanol, or did you dry it yourself over activated 3Å molecular sieves?[16][17]
-
How was the sulfuric acid catalyst handled? Was the bottle left open?
-
Was the reaction protected from atmospheric moisture (e.g., with a drying tube or under an inert atmosphere)?[13]
-
-
Corrective Actions:
-
Ensure Anhydrous Conditions: Rigorously dry all glassware and solvents as described in the FAQs.
-
Use Excess Reagent: Employing a large excess of the alcohol (methanol) can help drive the equilibrium towards the product side.[1][3][4]
-
Remove Water: For larger-scale reactions, consider using a Dean-Stark apparatus to azeotropically remove the water as it is formed.[20]
-
Problem 2: When I added thionyl chloride to my starting material, the reaction began fuming violently and bubbling uncontrollably.
-
Primary Suspect: The thionyl chloride reacted with water. This is a rapid and highly exothermic reaction that produces SO₂ and HCl gases.[5][7][8][21]
-
Immediate Safety Response:
-
Ensure the reaction is in a well-ventilated fume hood.
-
If the reaction is escalating, cool it with an ice bath.
-
Do not add water to "quench" it, as this will worsen the situation. A base like sodium bicarbonate can be used for neutralization, but only with extreme caution.[5]
-
-
Root Cause Analysis & Prevention:
-
Source of Water: The contamination likely came from wet starting material (4-chloro-3-methoxybenzoic acid), wet solvent, or improperly dried glassware.
-
Future Prevention:
-
Problem 3: My bottle of thionyl chloride is yellow and fumes in the air when opened.
-
Primary Suspect: The reagent has started to decompose. Thionyl chloride is a colorless to pale yellow liquid when pure.[6] It fumes in the air due to its reaction with atmospheric moisture.[5] A pronounced yellow or reddish color can indicate decomposition over time, especially if exposed to light or moisture.[5]
-
Recommended Action:
-
For best results, it is recommended to use fresh, high-purity thionyl chloride.
-
If the purity is questionable, it can be purified by distillation. However, this should only be attempted by experienced chemists with appropriate safety precautions due to the hazardous nature of the compound.
-
Protocols & Visual Workflows
Protocol 1: Drying Methanol with 3Å Molecular Sieves
-
Activate Sieves: Place the required amount of 3Å molecular sieves in a flask. Heat in an oven at >200°C under vacuum for at least 8-12 hours to remove adsorbed water.[14]
-
Cool: Allow the sieves to cool to room temperature under a stream of dry nitrogen or in a desiccator.
-
Combine: Add the activated sieves to a bottle of anhydrous-grade methanol (approx. 10-20% by mass/volume).[16][17]
-
Seal & Store: Seal the bottle tightly under a nitrogen atmosphere (e.g., using a Sure/Seal™ system).[12]
-
Equilibrate: Allow the solvent to stand over the sieves for at least 3-5 days for optimal drying.[16][17] The water content can be reduced to approximately 10 ppm with this method.[16][17]
-
Dispense: Use a dry syringe or cannula to withdraw the anhydrous methanol for your reaction.
Workflow 1: Setting Up a Reaction Under Anhydrous Conditions
Caption: Workflow for Anhydrous Reaction Setup
Workflow 2: Troubleshooting Low Reaction Yield
Caption: Troubleshooting Logic for Low Yield
References
-
Sciencemadness Wiki. (2025, August 3). Thionyl chloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thionyl Chloride. PubChem. Retrieved from [Link]
-
University of Washington. (n.d.). Using molecular sieves for solvent drying. Retrieved from [Link]
-
BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]
-
ChemTalk. (n.d.). What is Fischer Esterification? Retrieved from [Link]
-
Wikipedia. (n.d.). Thionyl chloride. Retrieved from [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
ChemSurvival. (2018, May 4). Why and How Do We Dry Organic Solvents with Molecular Sieves? [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]
- Google Patents. (n.d.). GB2088739A - Drying organic solvents.
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
DDUDundee. (2023, February 9). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon [Video]. YouTube. [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
-
Thoisoi2. (2018, June 29). SOCl2: Thionyl chloride [Video]. YouTube. [Link]
-
Sciencemadness Discussion Board. (2021, May 17). Anhydrous Conditions. Retrieved from [Link]
-
NileRed. (2018, February 16). What happens if you pour thionyl chloride into the water? | SOCl2 + H2O → 2HCl + SO2 [Video]. YouTube. [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 24). Sulfuric acid. Retrieved from [Link]
-
BYJU'S. (n.d.). Properties of Sulfuric Acid – H2SO4. Retrieved from [Link]
-
Unacademy. (n.d.). LEARN ABOUT THE PROPERTIES OF SULPHURIC ACID. Retrieved from [Link]
-
AusIMM. (n.d.). Sulfuric Acid Handbook. Retrieved from [Link]
-
Drug Discovery Unit, University of Dundee. (n.d.). Reaction Set-up. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]
-
MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Setup. Retrieved from [Link]
- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
ChemSynthesis. (2025, May 20). methyl 4-methoxybenzoate. Retrieved from [Link]
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Validation & Comparative
A Senior Scientist's Guide to the Spectroscopic Analysis of Methyl 4-chloro-3-methoxybenzoate: A Comparative NMR Study
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous structural elucidation of organic molecules. This guide provides an in-depth ¹H and ¹³C NMR analysis of Methyl 4-chloro-3-methoxybenzoate, a substituted aromatic compound with potential applications in medicinal chemistry. In the absence of a publicly available experimental spectrum for the target molecule, this guide employs a predictive approach grounded in the fundamental principles of substituent effects. We will systematically dissect the anticipated spectral features and validate our predictions through a rigorous comparison with the experimentally-derived spectra of structurally related analogs: Methyl Benzoate, Methyl 4-chlorobenzoate, and Methyl 3-methoxybenzoate. This comparative methodology not only illuminates the specific spectral characteristics of the target compound but also serves as an educational framework for understanding how functional groups modulate the magnetic environments of atomic nuclei.
Structural and Predicted NMR Analysis of this compound
This compound is a polysubstituted benzene derivative. The structural arrangement of its three substituents—a methyl ester (-COOCH₃), a methoxy group (-OCH₃), and a chlorine atom (-Cl)—creates a unique electronic and magnetic environment that is reflected in its NMR spectra. The numbering convention used for the analysis is presented in the diagram below.
Figure 1: Structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is based on the additive effects of the substituents on the aromatic ring:
-
-COOCH₃ Group: An electron-withdrawing group (EWG) that deshields protons, particularly those ortho to it (H-2, H-6).
-
-OCH₃ Group: A strong electron-donating group (EDG) that shields protons, especially at the ortho and para positions.
-
-Cl Atom: An electron-withdrawing atom via induction but electron-donating via resonance. It has a net deshielding effect.
Aromatic Region (δ 7.0-8.0 ppm):
-
H-2: This proton is ortho to the strongly deshielding ester group. It will appear as a doublet due to coupling with H-6. Expected chemical shift: ~δ 7.6-7.8 ppm .
-
H-6: This proton is ortho to the shielding methoxy group and meta to the ester. It will appear as a doublet of doublets due to coupling with H-2 and H-5. Expected chemical shift: ~δ 7.4-7.5 ppm .
-
H-5: This proton is ortho to the chlorine atom and meta to both the ester and methoxy groups. It will appear as a doublet from coupling to H-6. Expected chemical shift: ~δ 7.3-7.4 ppm .
Aliphatic Region (δ 3.5-4.0 ppm):
-
Ester -OCH₃ (H₁₀): These protons are in a standard methyl ester environment and will appear as a sharp singlet. Expected chemical shift: ~δ 3.9 ppm .
-
Methoxy -OCH₃ (H₉): These protons are attached to the aromatic ring and will also be a sharp singlet, typically slightly shielded compared to the ester methyl. Expected chemical shift: ~δ 3.8-3.9 ppm .
Predicted ¹³C NMR Spectrum
The ¹³C chemical shifts are also highly influenced by the electronic nature of the substituents.
Aromatic Region (δ 110-160 ppm):
-
C-1 (ipso-COOCH₃): This quaternary carbon is attached to the ester and will be significantly downfield. Expected chemical shift: ~δ 130-132 ppm .
-
C-2: This protonated carbon is ortho to the ester and will be deshielded. Expected chemical shift: ~δ 115-118 ppm .
-
C-3 (ipso-OCH₃): Attached to the highly electronegative oxygen of the methoxy group, this carbon will be strongly deshielded. Expected chemical shift: ~δ 155-158 ppm .
-
C-4 (ipso-Cl): The carbon bearing the chlorine atom will be deshielded. Expected chemical shift: ~δ 135-138 ppm .
-
C-5: This protonated carbon is influenced by all three substituents and is expected in the mid-aromatic range. Expected chemical shift: ~δ 128-130 ppm .
-
C-6: This protonated carbon is ortho to the electron-donating methoxy group and will be shielded relative to other aromatic carbons. Expected chemical shift: ~δ 112-115 ppm .
Other Carbons:
-
C-7 (C=O): The carbonyl carbon of the ester group will be the most downfield signal. Expected chemical shift: ~δ 165-167 ppm .
-
C-9 (-OCH₃): The methoxy carbon. Expected chemical shift: ~δ 56 ppm .
-
C-10 (-COOCH₃): The ester methyl carbon. Expected chemical shift: ~δ 52 ppm .
Comparative Spectral Analysis with Structural Analogs
To substantiate our predictions, we will compare them against the known experimental data of simpler, related molecules. This comparison allows us to isolate the effect of each substituent.
¹H NMR Data Comparison
The following table summarizes the experimental ¹H NMR data for the selected analogs and compares it to the predicted values for our target compound.
| Compound | Aromatic H (δ ppm) | -OCH₃ (δ ppm) | Reference |
| Methyl Benzoate | 8.08–7.98 (m, 2H), 7.56–7.48 (m, 1H), 7.40 (t, J=7.6 Hz, 2H) | 3.88 (s, 3H) | [1] |
| Methyl 4-chlorobenzoate | 7.96 (d, J=8.5 Hz, 2H), 7.40 (d, J=8.5 Hz, 2H) | 3.91 (s, 3H) | [1] |
| Methyl 3-methoxybenzoate | 7.62 (d), 7.55 (s), 7.32 (t), 7.08 (dd) | 3.89 (ester), 3.82 (methoxy) | [2] |
| This compound (Predicted) | H-2: ~7.7 (d), H-6: ~7.45 (dd), H-5: ~7.35 (d) | ~3.9 (ester), ~3.85 (methoxy) | - |
Analysis:
-
The data for Methyl 4-chlorobenzoate shows that the chlorine atom at the para position simplifies the spectrum into two doublets, with the ortho protons (relative to the ester) remaining downfield at δ 7.96 ppm.[1]
-
Methyl 3-methoxybenzoate introduces a second singlet for the methoxy group and creates a more complex four-proton aromatic pattern.[2]
-
Our prediction for this compound logically combines these effects. The presence of three distinct aromatic protons is expected, and their predicted chemical shifts are consistent with the deshielding and shielding zones created by the three substituents.
¹³C NMR Data Comparison
The ¹³C NMR data provides a clearer picture of the electronic effects on the carbon skeleton.
| Compound | Aromatic C (δ ppm) | C=O (δ ppm) | -OCH₃ (δ ppm) | Reference |
| Methyl Benzoate | 132.9, 130.2, 129.6, 128.3 | 167.0 | 52.0 | [1][3] |
| Methyl 4-chlorobenzoate | 139.4, 130.9, 128.7, 128.6 | 166.3 | 52.3 | [1] |
| Methyl 3-methoxybenzoate | 159.5, 131.5, 129.4, 122.0, 119.3, 114.0 | 166.8 | 55.3, 52.1 | [4] |
| This compound (Predicted) | ~156, ~136, ~131, ~129, ~116, ~113 | ~166 | ~56, ~52 | - |
Analysis:
-
Comparing Methyl Benzoate and Methyl 4-chlorobenzoate, the ipso-carbon attached to the chlorine (C-4) is significantly deshielded to δ 139.4 ppm.[1]
-
In Methyl 3-methoxybenzoate, the ipso-carbon of the methoxy group is the most downfield aromatic signal at δ 159.5 ppm, highlighting the strong deshielding effect of the directly bonded oxygen.[4]
-
The predicted values for this compound are a logical extension. We expect to see two very downfield quaternary carbons corresponding to C-3 (ipso-OCH₃) and C-4 (ipso-Cl), with the former being the most deshielded. The remaining carbons fall into place based on established substituent effects.
Experimental Protocols for NMR Analysis
Achieving high-quality, reproducible NMR data is contingent on meticulous sample preparation and the rational selection of acquisition parameters.
Workflow for NMR Analysis
Figure 2: Standard workflow for NMR sample analysis.
Step-by-Step Sample Preparation Protocol
The goal of this protocol is to create a homogeneous solution free from particulate matter and paramagnetic impurities.[5]
-
Weighing the Sample: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-30 mg for ¹³C NMR into a clean, dry vial.[6]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds like benzoates.[6][7]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[8] Gently vortex or sonicate the mixture to ensure complete dissolution.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of Tetramethylsilane (TMS) is often pre-dissolved in the solvent by the manufacturer. If not, one drop can be added to the solvent bottle.[7]
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulates, carefully transfer the solution into a high-quality 5 mm NMR tube.[8]
-
Final Checks: Ensure the sample height is around 4-5 cm.[6] Cap the tube, wipe the exterior with a lint-free tissue, and label it clearly.
Key Data Acquisition Parameters
The choice of acquisition parameters is critical for obtaining a spectrum with good resolution and signal-to-noise ratio (S/N).[9][10]
| Parameter | ¹H Experiment | ¹³C Experiment | Rationale |
| Spectral Width (SW) | ~16 ppm | ~240 ppm | Must encompass all expected signals for the nucleus.[10][11] |
| Acquisition Time (AQ) | 2-4 seconds | 1-2 seconds | A longer AQ provides better digital resolution, but must be balanced with the relaxation time (T₂).[9][12] |
| Relaxation Delay (D1) | 1-5 seconds | 2-5 seconds | Must be long enough (ideally 5x the longest T₁) to allow for full magnetization recovery between scans, which is crucial for quantitative analysis.[11][12] |
| Number of Scans (NS) | 8-16 | 1024-4096 | ¹H is highly sensitive and requires few scans. The low natural abundance of ¹³C necessitates a much larger number of scans to achieve adequate S/N.[11][12] |
Conclusion
Through a combination of predictive analysis and comparative study with known analogs, we have established a comprehensive ¹H and ¹³C NMR profile for this compound. The predicted chemical shifts, multiplicities, and the influence of each substituent are logically derived from fundamental NMR principles and validated by experimental data from related structures. The detailed protocols provided for sample preparation and data acquisition serve as a robust guide for researchers aiming to perform similar analyses, ensuring the generation of high-fidelity data essential for structural confirmation in research and development settings.
References
-
Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?. [Online] Available from: [Link]
-
Supporting Information for a scientific article. [Online] Available from: [Link]
-
Nanalysis. NMR acquisition parameters and qNMR. [Online] 2021-06-21. Available from: [Link]
-
Dhami, K. S. & Stothers, J. B. 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry. [Online] Available from: [Link]
-
University of Wisconsin-Madison, Department of Chemistry. A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. [Online] Available from: [Link]
-
Alwsci. How To Prepare And Run An NMR Sample. [Online] 2025-07-24. Available from: [Link]
-
University of Notre Dame. NMR Parameter Primer. [Online] Revised March 2022. Available from: [Link]
-
MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Online] Available from: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Online] Available from: [Link]
-
LibreTexts Chemistry. How do I choose the right acquisition parameters for a quantitative NMR measurement?. [Online] 2022-04-25. Available from: [Link]
-
Scribd. NMR Sample Preparation Guide. [Online] Available from: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). [Online] Available from: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Online] Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Online] 2014. Available from: [Link]
-
PubChem. Methyl 4-chlorobenzoate. [Online] Available from: [Link]
-
Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Online] Available from: [Link]
-
University of Calgary. NMR spectrum of methyl benzoate. [Online] Available from: [Link]
-
PubChem. Methyl 3-methoxybenzoate. [Online] Available from: [Link]
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- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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A Comparative Guide to the Analytical Characterization of Methyl 4-chloro-3-methoxybenzoate
For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of chemical entities are paramount. Methyl 4-chloro-3-methoxybenzoate, a substituted aromatic ester, serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unambiguous identification and purity assessment are critical for ensuring the integrity of subsequent research and development processes. This guide provides an in-depth comparison of the primary analytical techniques for characterizing this compound, with a focus on interpreting its mass spectrum. We will explore the nuances of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering insights into the causality behind experimental choices and providing actionable protocols.
I. The Decisive Fingerprint: Interpreting the Mass Spectrum of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The mass spectrum generated by electron ionization (EI) provides a unique fragmentation pattern that serves as a molecular fingerprint.
Predicted Fragmentation Pathway
The fragmentation of this compound is governed by the relative stability of the resulting carbocations and neutral losses, influenced by the ester, methoxy, and chloro substituents on the aromatic ring. The molecular ion peak ([M]•+) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C9H9ClO3 ≈ 200.02 g/mol ), considering the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.
The primary fragmentation events are predicted as follows:
-
Loss of the Methoxy Group (-•OCH₃): A common fragmentation pathway for methyl esters is the loss of the methoxy radical, leading to the formation of a stable acylium ion. This would result in a significant peak at m/z 169 (for ³⁵Cl) and 171 (for ³⁷Cl).
-
Loss of the Ester Methyl Group (-•CH₃): Cleavage of the methyl group from the ester can also occur, though typically to a lesser extent than the loss of the entire methoxy group.
-
Loss of Carbon Monoxide (-CO): The acylium ion formed can further fragment by losing a molecule of carbon monoxide, a common characteristic of aromatic carbonyl compounds. This would produce a fragment ion at m/z 141 (for ³⁵Cl) and 143 (for ³⁷Cl).
-
Cleavage of the Methoxy Group's Methyl Radical (-•CH₃): The methoxy group on the aromatic ring can lose its methyl radical, particularly after initial fragmentation.
-
Tropylium Ion Formation: Aromatic compounds can rearrange to form a stable tropylium ion (C₇H₇⁺) at m/z 91, although this may be less prominent depending on the substituents.
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
M [label="[M]•+ (m/z 200/202)"]; F1 [label="m/z 169/171"]; F2 [label="m/z 141/143"]; F3 [label="m/z 185/187"];
Caption: Predicted Electron Ionization Fragmentation Pathway of this compound.
Experimental Protocol: GC-MS Analysis
A self-validating GC-MS protocol ensures reliable identification. This involves not only the analysis of the sample but also the use of standards and blanks to confirm system performance and rule out contamination.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS)
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a DB-5ms or HP-5ms is suitable for separating aromatic esters.[1]
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the mass spectrum of this peak and compare the observed fragment ions with the predicted fragmentation pattern and library databases (e.g., NIST).
II. A Comparative Analysis of Analytical Techniques
While GC-MS is a powerful tool for identification, a comprehensive characterization often requires orthogonal techniques. HPLC and NMR provide complementary information regarding purity, quantification, and definitive structural confirmation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Use | Identification, Quantification, Impurity Profiling[1] | Quantification, Purity Assessment[2] | Structural Elucidation, Quantification[3] |
| Sample Derivatization | May be required for less volatile analogs, but not typically for this compound. | Not required. | Not required. |
| Selectivity | Excellent, based on both chromatographic separation and mass fragmentation. | Good to Excellent, dependent on column and mobile phase selection. | Excellent, provides detailed structural information. |
| Sensitivity | Very High (pg to ng range). | High (ng range). | Moderate to Low (µg to mg range). |
| Quantitative Accuracy | Very Good. | Excellent. | Excellent (with internal standard). |
| Throughput | Medium to High. | High. | Low. |
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for quantitative analysis and purity determination in the pharmaceutical industry due to its high precision and accuracy.[4] For this compound, a reversed-phase HPLC method is most appropriate.
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II LC System).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.[5]
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by acquiring a UV spectrum of the analyte (typically around 254 nm for aromatic compounds).
-
-
Data Analysis: Quantify the amount of this compound in a sample by comparing its peak area to the calibration curve. Purity is assessed by the relative percentage of the main peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the ester methyl protons. The aromatic protons will appear as a complex multiplet due to their coupling and the influence of the substituents. The two sets of methyl protons will appear as sharp singlets.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the two methyl carbons.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is desired.
-
Acquisition of ¹H NMR Spectrum:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Acquisition of ¹³C NMR Spectrum:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts in both spectra to the corresponding atoms in the molecule based on known chemical shift ranges and coupling patterns.
III. Integrated Analytical Workflow
For comprehensive characterization, an integrated approach utilizing all three techniques is recommended. This workflow ensures unambiguous identification, accurate quantification, and a thorough assessment of purity.
Caption: Integrated workflow for the comprehensive characterization of this compound.
IV. Conclusion
The robust characterization of this compound is achievable through the strategic application of GC-MS, HPLC, and NMR spectroscopy. While GC-MS provides a detailed fragmentation fingerprint for identification, HPLC excels in precise quantification and purity assessment. NMR remains the gold standard for unequivocal structural confirmation. By understanding the principles and experimental nuances of each technique, researchers can confidently and accurately characterize this important chemical intermediate, ensuring the quality and reliability of their scientific endeavors.
V. References
-
Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry.
-
Todua, N. G., & Mikaia, A. I. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in Electron Ionization Mass Spectra of Derivatives of Hydroxyl, Mercapto and Amino Benzoic Acids. National Institute of Standards and Technology.
-
Samanta, S., et al. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry.
-
SIELC Technologies. (2018). Methyl 4-methoxybenzoate. Retrieved from [Link]
-
SIELC Technologies. (2018). Methyl 3-chloro-4-hydroxy-5-methoxybenzoate. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2014). Development and Validation of Chromatographic Methods for the Simultaneous Estimation of Lawsone and its Metabolites. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-chloro-3-nitrobenzoate. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
-
ResearchGate. (2016). Comparison between LC-MS, GC-MS, and NMR platforms. Retrieved from [Link]
-
ALWSCI. (2023). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Retrieved from [Link]
-
LCGC International. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Retrieved from [Link]
-
PubMed. (2025). Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. Retrieved from [Link]
Sources
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- 3. Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 4-methoxybenzoate | SIELC Technologies [sielc.com]
A Senior Scientist’s Comparative Guide to the Purity Analysis of Methyl 4-chloro-3-methoxybenzoate
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental pillar of safety, efficacy, and reproducibility. Methyl 4-chloro-3-methoxybenzoate, a key building block, is no exception. Ensuring its purity is critical for predicting reaction yields, minimizing downstream purification challenges, and ultimately, guaranteeing the integrity of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, comparative analysis of the primary analytical techniques for determining the purity of this compound. We will dissect the established workhorse method, High-Performance Liquid Chromatography (HPLC), and contrast its performance with its high-throughput successor, Ultra-Performance Liquid Chromatography (UPLC), and a powerful alternative for volatile analytes, Gas Chromatography (GC). This document is designed for the discerning researcher and drug development professional, moving beyond procedural steps to explain the causality behind methodological choices, thereby empowering you to select and implement the most appropriate strategy for your laboratory's needs.
Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard
HPLC remains the most widely adopted technique for the purity analysis of non-volatile and thermally labile compounds in the pharmaceutical industry.[1][2] Its robustness and versatility make it the cornerstone of quality control laboratories worldwide. For an aromatic ester like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.
The "Why": Rationale Behind Method Development
The goal is to develop a stability-indicating method capable of separating the main component from potential process-related impurities (e.g., starting materials, regioisomers) and degradation products.
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the universal choice for initial method development for moderately non-polar molecules like our target analyte. The long alkyl chains provide a hydrophobic surface that interacts with the aromatic ring and ester group, facilitating retention and separation based on hydrophobicity.
-
Mobile Phase Selection: A combination of purified water and a miscible organic solvent is used. Acetonitrile is often preferred over methanol for aromatic compounds as it can offer different selectivity and typically results in lower backpressure. To ensure sharp, symmetrical peaks, an acid modifier like formic acid or phosphoric acid is added to the mobile phase. This suppresses the ionization of any acidic functional groups on the analyte or impurities, preventing peak tailing. A concentration of 0.1% is standard practice.
-
Detection: this compound contains a chromophore (the benzene ring) that absorbs UV light. A photodiode array (PDA) detector is ideal, allowing for the determination of the maximum absorbance wavelength (λ-max) for optimal sensitivity and enabling peak purity analysis across a spectrum.
Workflow for HPLC Purity Determination
Caption: High-level workflow for HPLC purity analysis.
Experimental Protocol: HPLC Purity of this compound
1. Materials and Reagents:
-
This compound Reference Standard (>99.5% purity)
-
This compound sample for analysis
-
HPLC grade Acetonitrile (ACN)
-
Formic Acid (≥98%)
-
Deionized water (18.2 MΩ·cm)
2. Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λ-max determined by PDA) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50 v/v) |
3. Solution Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with Diluent.
-
Sample Solution (100 µg/mL): Prepare in the same manner as the Standard Solution.
4. System Suitability (Trustworthiness): Before analysis, inject the Standard Solution five times. The system is deemed suitable if:
-
Tailing Factor: Is between 0.8 and 1.5.
-
Theoretical Plates: Are >2000.
-
Relative Standard Deviation (RSD) of Peak Area: Is ≤2.0%.
5. Analysis & Calculation: Inject the sample solution. Calculate purity using the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Pillar 2: Comparative Techniques - UPLC and GC
While HPLC is reliable, modern laboratories often require higher throughput or have capabilities better suited to other techniques. Here, we compare HPLC with UPLC and GC.
Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Evolution
UPLC operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles.[3] This fundamental change requires instrumentation capable of handling significantly higher backpressures (up to 15,000 psi) but yields dramatic improvements in performance.[1][2]
Causality of Performance Gain: The smaller particle size drastically increases the surface area available for interaction, leading to significantly improved separation efficiency (resolution). According to the van Deemter equation, this allows for the use of higher linear velocities (flow rates) without a substantial loss in efficiency, directly translating to faster analysis times.[3]
Advantages over HPLC:
-
Speed: Analysis times are reduced by a factor of 3-10.[3][4]
-
Resolution: Narrower and taller peaks provide better separation of closely eluting impurities.
-
Sensitivity: The sharper peaks lead to a better signal-to-noise ratio, improving detection limits for trace impurities.[4]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates significantly decrease solvent usage, reducing both cost and environmental impact.[1][4]
Method Translation: The HPLC method can be directly translated to a UPLC system. A common approach is to use a geometrically scaled UPLC column (e.g., a 50 mm x 2.1 mm, 1.7 µm column) and adjust the gradient and flow rate to maintain a similar separation profile while reaping the benefits of speed.
Gas Chromatography (GC): An Orthogonal Approach
For analytes that are volatile and thermally stable, Gas Chromatography offers a powerful alternative.[5] this compound, as a methyl ester, is sufficiently volatile for GC analysis, making this a viable and often simpler method.
Principle of Separation: In GC, the sample is vaporized and swept by a carrier gas (mobile phase, e.g., Helium) through a capillary column coated with a stationary phase. Separation occurs based on the analyte's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for organic compounds and provides excellent sensitivity and a wide linear range.[6]
Caption: Principle of chromatographic separation.
Experimental Protocol: GC Purity of this compound
1. Materials and Reagents:
-
This compound Reference Standard and Sample
-
GC grade Acetone or Dichloromethane
2. Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temp. | 250 °C |
| Split Ratio | 50:1 |
| Oven Program | Initial 100°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) |
| Detector | FID |
| Detector Temp. | 300 °C |
| Injection Volume | 1 µL |
Head-to-Head Performance Comparison
The choice of technique depends on the specific analytical challenge and available resources. The following table summarizes the key performance characteristics based on the analysis of this compound.
| Parameter | HPLC | UPLC | GC-FID |
| Typical Analysis Time | 15 - 30 min | 3 - 10 min[2] | 10 - 20 min |
| Resolution | Good | Excellent | Very Good |
| Sensitivity | High | Very High[4] | Very High |
| Solvent Consumption | High | Low[1] | Very Low (Gases) |
| Sample Prep | Simple (Dissolve & Inject) | Simple (Dissolve & Inject) | Simple (Dissolve & Inject) |
| Ideal Use Case | Routine QC, method robustness is key | High-throughput screening, complex mixtures, trace impurity analysis | Orthogonal method validation, analysis of residual solvents and volatile impurities |
Conclusion and Expert Recommendation
For the routine quality control of This compound , a well-developed HPLC method provides a robust, reliable, and universally accessible solution. It offers a balance of performance and practicality that is sufficient for most applications.
However, for laboratories focused on process optimization, high-throughput screening, or requiring deeper investigation of trace impurities, migrating the method to a UPLC system is highly recommended. The significant gains in speed, sensitivity, and resolution, coupled with a reduction in operational costs, provide a compelling return on investment and align with modern efficiency goals.[1][4]
Gas Chromatography serves as an excellent orthogonal technique. Its different separation mechanism makes it ideal for method cross-validation and for the specific analysis of volatile impurities that may not be well-suited for LC analysis. For a comprehensive quality profile, employing both LC and GC techniques provides the highest degree of confidence in the material's purity.
Ultimately, the selection is a strategic decision. By understanding the fundamental principles and practical trade-offs detailed in this guide, scientists and researchers can make an informed choice that best aligns with their technical requirements, throughput demands, and organizational objectives.
References
-
Alispharm. UPLC vs HPLC: what is the difference?. [Online] Available at: [Link]
-
Kumar, A., et al. (2017). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. [Online] Available at: [Link]
-
WebofPharma. (2023). HPLC vs. UPLC. [Online] Available at: [Link]
-
Dadgar, D., & Burnett, P. E. (1985). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. Journal of Pharmaceutical and Biomedical Analysis. [Online] Available at: [Link]
-
Pharmaguideline. (2018). Differences between HPLC and UPLC. [Online] Available at: [Link]
-
The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. [Online] Available at: [Link]
-
SIELC Technologies. (2018). Methyl 3-chloro-4-hydroxy-5-methoxybenzoate. [Online] Available at: [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Online] Available at: [Link]
-
ResearchGate. (2018). Analytical method development for determining polycyclic aromatic hydrocarbons and organophosphate esters in indoor dust based on solid phase extraction and gas chromatography/mass spectrometry. [Online] Available at: [Link]
-
ChemCon GmbH. Identity determination and purity testing. [Online] Available at: [Link]
-
PubChem. Methyl 4-acetamido-5-chloro-2-methoxybenzoate. [Online] Available at: [Link]
-
IISTE. (2014). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Online] Available at: [Link]
-
Waters Corporation. Impurities Application Notebook. [Online] Available at: [Link]
-
Agilent. (2020). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Online] Available at: [Link]
-
Human Metabolome Database. Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). [Online] Available at: [Link]
-
CDC Stacks. Supporting Information. [Online] Available at: [Link]
-
Oxford Academic. (2002). Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. [Online] Available at: [Link]
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A Comparative Analysis of the Reactivity of Methyl 4-chloro-3-methoxybenzoate and Methyl 4-chlorobenzoate in Nucleophilic Aromatic Substitution
In the landscape of pharmaceutical and materials science, the strategic selection of chemical intermediates is a critical determinant of synthetic efficiency and success. This guide offers an in-depth, objective comparison of the reactivity of two structurally related aryl halides: Methyl 4-chloro-3-methoxybenzoate and Methyl 4-chlorobenzoate. The primary focus of this analysis is their susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern organic synthesis. Through a blend of theoretical principles and practical considerations, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
At a Glance: Structural and Electronic Profiles
A foundational comparison of these two molecules begins with their inherent structural and electronic properties. These characteristics are pivotal in governing their reactivity towards nucleophiles.
| Property | This compound | Methyl 4-chlorobenzoate |
| Molecular Formula | C₉H₉ClO₃[1] | C₈H₇ClO₂[2][3] |
| Molecular Weight | 200.62 g/mol [1] | 170.59 g/mol [2][3] |
| CAS Number | 41608-64-4[1] | 1126-46-1[2][4] |
| Appearance | Solid | Solid |
| Key Substituents | Methoxy (-OCH₃) at C3, Chloro (-Cl) at C4, Methyl Ester (-COOCH₃) at C1 | Chloro (-Cl) at C4, Methyl Ester (-COOCH₃) at C1 |
The distinguishing feature is the presence of a methoxy group on the benzene ring of this compound. The positioning of this group, meta to the chlorine and ortho to the methyl ester, introduces electronic effects that significantly modulate the reactivity of the C-Cl bond.
The Decisive Factor: Electronic Effects on Reactivity
The rate of a nucleophilic aromatic substitution reaction is predominantly influenced by the electrophilicity of the carbon atom bearing the leaving group and the stability of the intermediate Meisenheimer complex.[5][6] The substituents on the aromatic ring play a crucial role in dictating these factors through inductive and resonance effects.
Methyl 4-chlorobenzoate:
In this molecule, the reactivity of the C-Cl bond is primarily influenced by the methyl ester group. The ester is a moderate electron-withdrawing group, deactivating the ring towards electrophilic aromatic substitution but, critically, activating it towards nucleophilic attack.[5] This activation stems from the ability of the carbonyl group to stabilize the negative charge of the Meisenheimer complex through resonance, particularly when the charge is delocalized to the ortho and para positions relative to the ester.[6][7]
This compound:
The introduction of a methoxy group at the 3-position adds a layer of complexity. The methoxy group is known to be an electron-donating group through resonance and electron-withdrawing through induction.[8][9]
-
Inductive Effect: The electronegative oxygen atom withdraws electron density from the ring inductively, which can slightly increase the electrophilicity of the carbon attached to the chlorine.
-
Resonance Effect: The lone pairs on the oxygen atom can be donated into the aromatic pi-system, increasing electron density at the ortho and para positions relative to the methoxy group.[9][10]
In the context of nucleophilic aromatic substitution at the 4-position, the methoxy group at the 3-position (meta to the chlorine) will primarily exert an inductive electron-withdrawing effect. However, its resonance effect, which is generally stronger, will increase electron density on the ring, potentially counteracting the activating effect of the para-ester group.[11]
Predicting Reactivity: A Hammett Constant Perspective
The Hammett equation provides a quantitative framework for assessing the electronic influence of substituents on the reactivity of aromatic compounds.[12] The Hammett substituent constant (σ) quantifies the electron-donating or electron-withdrawing nature of a substituent.
| Substituent | σmeta | σpara |
| -Cl | 0.37 | 0.23 |
| -COOCH₃ | 0.33 | 0.45 |
| -OCH₃ | 0.11 | -0.24 |
Data sourced from various Hammett constant tables.[11][13][14]
For nucleophilic aromatic substitution, a more positive ρ (rho) value is expected, indicating that electron-withdrawing groups accelerate the reaction.[12] In Methyl 4-chlorobenzoate, the para-ester group (σpara = 0.45) strongly activates the ring for nucleophilic attack.
In this compound, we must consider the additive effects of the meta-methoxy and para-ester groups on the carbon bearing the chlorine. While the para-ester remains a strong activating group, the meta-methoxy group has a small positive σmeta value (0.11), suggesting a weak electron-withdrawing inductive effect. However, its overall impact is generally considered to be less significant than its strong electron-donating resonance effect, which does not directly stabilize the Meisenheimer complex in this configuration.
Therefore, it is predicted that Methyl 4-chlorobenzoate will be more reactive towards nucleophilic aromatic substitution than this compound. The electron-donating character of the methoxy group, even from the meta position, is expected to slightly decrease the overall electrophilicity of the reaction site and offer less stabilization to the anionic intermediate compared to the unsubstituted analog.
Experimental Protocol: A Comparative Kinetic Study
To empirically validate the predicted difference in reactivity, a comparative kinetic study can be designed. A common method involves monitoring the rate of substitution with a nucleophile, such as sodium methoxide, via techniques like HPLC or GC.
Objective: To compare the rate of nucleophilic aromatic substitution of this compound and Methyl 4-chlorobenzoate with sodium methoxide.
Materials:
-
This compound
-
Methyl 4-chlorobenzoate
-
Sodium methoxide solution (e.g., 0.5 M in methanol)
-
Anhydrous Methanol (as solvent)
-
Internal standard (e.g., dodecane)
-
HPLC or GC instrument with an appropriate column
Procedure:
-
Reaction Setup: In two separate, temperature-controlled reaction vessels, prepare equimolar solutions of this compound and Methyl 4-chlorobenzoate in anhydrous methanol. Include a known concentration of an internal standard in each.
-
Initiation: At time t=0, add an equivalent amount of sodium methoxide solution to each vessel simultaneously, ensuring rapid mixing.
-
Sampling: At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quenching: Immediately quench the reaction in each aliquot by adding a dilute acid (e.g., 0.1 M HCl) to neutralize the sodium methoxide.
-
Analysis: Analyze the quenched samples by HPLC or GC to determine the concentration of the starting material and the product (Methyl 4-methoxybenzoate or Methyl 3,4-dimethoxybenzoate) relative to the internal standard.
-
Data Analysis: Plot the concentration of the starting material versus time for both reactions. The initial rates can be determined from the slope of these plots. The second-order rate constants can be calculated using the appropriate integrated rate law.
Expected Outcome: The reaction of Methyl 4-chlorobenzoate is expected to proceed at a faster rate, resulting in a steeper decay of its concentration over time compared to this compound.
Workflow and Mechanistic Representation
The following diagrams illustrate the experimental workflow and the mechanism of the nucleophilic aromatic substitution reaction.
Caption: Experimental workflow for the comparative kinetic study.
Caption: Generalized mechanism for nucleophilic aromatic substitution.
Conclusion and Practical Implications
Based on the principles of electronic substituent effects, Methyl 4-chlorobenzoate is anticipated to be the more reactive substrate in nucleophilic aromatic substitution reactions compared to this compound. The presence of the methoxy group in the latter, while inductively withdrawing, is expected to have an overall deactivating effect due to its electron-donating resonance character, which does not favorably stabilize the key Meisenheimer intermediate.
For researchers and process chemists, this difference in reactivity has significant practical implications:
-
Reaction Conditions: Reactions involving Methyl 4-chlorobenzoate may proceed under milder conditions (lower temperatures, shorter reaction times) than those with this compound.
-
Nucleophile Choice: A wider range of nucleophiles may react efficiently with Methyl 4-chlorobenzoate. For less reactive nucleophiles, the choice of the more activated substrate is crucial.
-
Byproduct Formation: The higher reactivity of Methyl 4-chlorobenzoate might also lead to a greater propensity for side reactions if not carefully controlled.
Ultimately, the selection between these two valuable building blocks will depend on the specific synthetic target, the nature of the nucleophile, and the desired process parameters. This guide provides the foundational understanding to make that choice a strategic and informed one.
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- Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. [Video]. YouTube.
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A Comparative Guide to the Synthetic Utility of Methyl 4-chloro-3-methoxybenzoate vs. Other Substituted Benzoates
This guide provides an in-depth comparison of Methyl 4-chloro-3-methoxybenzoate with other substituted benzoates, focusing on their reactivity and utility in chemical synthesis. Designed for researchers, chemists, and professionals in drug development, this document synthesizes experimental data and mechanistic principles to inform practical applications and experimental design.
Introduction: The Role of Substituted Benzoates in Modern Synthesis
Substituted benzoates are a cornerstone of organic synthesis, serving as versatile building blocks for pharmaceuticals, agrochemicals, and materials. The nature and position of substituents on the benzene ring profoundly influence the molecule's electronic properties, and consequently, its reactivity. This guide focuses on this compound, a key intermediate whose unique substitution pattern—an electron-withdrawing halogen and an electron-donating methoxy group—imparts a distinct reactivity profile. We will explore this profile in comparison to other benzoates to elucidate the principles of substituent effects in action.
Profile of this compound
This compound is a valuable intermediate, notably used in the synthesis of advanced therapeutic agents.[1] Its structure features a chlorine atom, which is an electron-withdrawing group (EWG) by induction but a weak deactivator, and a methoxy group, a strong electron-donating group (EDG) by resonance.[2] This juxtaposition creates a nuanced electronic environment that dictates its behavior in various chemical transformations.
| Property | Value |
| CAS Number | 116022-18-5 |
| Molecular Formula | C₉H₉ClO₃ |
| Molecular Weight | 200.62 g/mol |
| Appearance | Solid |
Comparative Reactivity in Key Synthetic Transformations
The true utility of a building block is revealed in its chemical behavior. Here, we compare the performance of this compound against other benzoates in two fundamental reaction classes: esterification and cross-coupling.
Fischer-Speier Esterification
Esterification is a foundational reaction, often used to prepare benzoate esters from their corresponding carboxylic acids. The reaction equilibrium is typically driven forward by using an excess of the alcohol or by removing water.[3] The rate of esterification is sensitive to the electronic nature of the substituents on the benzoic acid.
The Underlying Principle: The reaction is catalyzed by a strong acid (e.g., H₂SO₄), which protonates the carbonyl oxygen of the carboxylic acid. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
-
Electron-Donating Groups (EDGs) , like methoxy (-OCH₃) or methyl (-CH₃), push electron density into the ring and toward the carboxylic acid group.[4] This can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing the reaction compared to unsubstituted benzoic acid.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or chloro (-Cl), pull electron density away from the carboxylic acid.[5] This increases the partial positive charge on the carbonyl carbon, making it more electrophilic and generally accelerating the rate of esterification.
Comparative Experimental Data: Esterification of Various Benzoic Acids
The following table summarizes yields for the esterification of various substituted benzoic acids with methanol, demonstrating the influence of substituents. While conditions may vary slightly across different reports, the general trend holds.
| Benzoic Acid Derivative | Substituent Type | Typical Yield (%) | Reference |
| 4-Methoxybenzoic acid | Strong EDG | High | [6] |
| 4-Methylbenzoic acid | Weak EDG | High | [7] |
| Benzoic acid | Unsubstituted | 90% | [8] |
| 4-Chloro-3-methoxybenzoic acid | EWG (-Cl) & EDG (-OCH₃) | High | N/A |
| 4-Chlorobenzoic acid | EWG | High | [9] |
| 4-Nitrobenzoic acid | Strong EWG | Very High | [10] |
Note: A specific yield for the esterification of 4-chloro-3-methoxybenzoic acid under directly comparable side-by-side conditions was not available in the reviewed literature, but high yields are expected given its use as a common intermediate.
Experimental Workflow: Fischer Esterification
The following diagram outlines a typical workflow for a comparative esterification study.
Caption: Generalized workflow for Fischer esterification.
Detailed Experimental Protocol: Fischer Esterification of a Substituted Benzoic Acid
This protocol is a representative procedure based on established methods.[3][9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted benzoic acid (e.g., 4-chlorobenzoic acid, 10 mmol), anhydrous methanol (20 mL, excess), and carefully add a catalytic amount of concentrated sulfuric acid (0.2 mL).
-
Heating: Heat the reaction mixture to reflux (approximately 70°C) and maintain for 2-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11]
-
Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel containing 50 mL of water.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x 30 mL).[3]
-
Neutralization: Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the remaining sulfuric acid and any unreacted carboxylic acid. CAUTION: CO₂ evolution may cause foaming.[3]
-
Drying and Concentration: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: If necessary, purify the crude product by distillation or column chromatography on silica gel to obtain the pure methyl benzoate ester.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of a halogen atom on this compound makes it an ideal candidate for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.
The Underlying Principle: In reactions like the Suzuki coupling, a palladium catalyst facilitates the reaction between an organohalide (like our substituted benzoate) and an organoboron compound. The reactivity of the C-X bond is critical and generally follows the trend C-I > C-Br > C-Cl.[12] Therefore, a chloro-substituted benzoate is typically less reactive than its bromo or iodo counterparts, often requiring more forcing conditions or specialized catalyst systems.[13]
-
This compound: The C-Cl bond at the 4-position is the reactive site for cross-coupling. The electronic environment created by the adjacent methoxy group can influence the oxidative addition step, a key part of the catalytic cycle.
-
Comparison with other Halogenated Benzoates: A Methyl 4-bromo-3-methoxybenzoate would be expected to undergo cross-coupling more readily than the chloro-analog due to the greater reactivity of the C-Br bond.[12]
-
Influence of Other Substituents:
-
EDGs on the ring can increase electron density at the carbon bearing the halogen, which can sometimes slow down the rate-determining oxidative addition step.
-
EWGs can decrease the electron density, making the carbon more electrophilic and potentially facilitating oxidative addition.
-
This differential reactivity is a powerful tool, allowing for selective functionalization in di- or polyhalogenated systems.[12]
Logical Relationship: Substituent Effects on Reactivity
This diagram illustrates the general influence of electron-donating and electron-withdrawing groups on the reactivity of the benzoate system in different reaction types.
Caption: Impact of substituents on reaction rates.
Conclusion: Strategic Selection of Substituted Benzoates
The choice of a substituted benzoate in a synthetic plan is a strategic decision governed by the electronic effects of its substituents.
-
This compound offers a balance of features: its methoxy group influences the aromatic ring's properties, while the chloro group provides a handle for powerful cross-coupling reactions, albeit one that is less reactive than bromo or iodo analogs. This can be advantageous for achieving selectivity in more complex molecules.
-
Benzoates with strong EDGs (e.g., Methyl 4-methoxybenzoate) are highly activated towards electrophilic aromatic substitution but may be slightly slower in nucleophilic attacks at the carbonyl carbon.
-
Benzoates with strong EWGs (e.g., Methyl 4-nitrobenzoate) are deactivated towards electrophilic substitution but are primed for nucleophilic aromatic substitution and faster esterification reactions.
Ultimately, understanding the interplay between inductive and resonance effects allows the synthetic chemist to select the optimal building block, predicting its reactivity and leveraging its unique characteristics to achieve the desired transformation efficiently and selectively.
References
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. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst.
-
. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions.
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. Lab5 procedure esterification.
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. The Versatile Applications of Methyl 4-chloro-3-hydroxybenzoate in Chemical Synthesis.
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. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
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. Affecting Reactivity of Methyl Benzoate w/ Substituents.
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. Reactivity and transport safety of substituted methyl benzoates.
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. 3: Esterification (Experiment).
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. 116022-18-5|this compound|BLD Pharm.
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. A Comparative Guide to the Reactivity of Ortho-Substituted Phenyl Benzoates.
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. 4-Chloro-3-methylbenzoic acid(7697-29-2) 1H NMR spectrum.
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. Electrophilic aromatic directing groups.
-
. 4-Chloro-3-hydroxybenzoic Acid: Synthesis, Applications, and Pharmaceutical Significance.
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. More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38.
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. Comparison of molecular structure of alkali metal ortho substituted benzoates.
-
. Methyl-3-(chlorosulfonyl)-4-methoxybenzoate 192323-12-9.
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. The Role of Methyl 4-hydroxy-3,5-dimethylbenzoate in Pharmaceutical Synthesis: A Review of Current Applications.
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. Electron-Donating and Electron-Withdrawing Substituents.
-
. A Comparative Guide to the Cross-Validation of Reactions for 2-Chloro-4-bromobenzothiazole.
-
. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
-
. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate.
-
. Methyl 3-chloro-4-methoxybenzoate (C9H9ClO3).
-
. The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods.
-
. Compound methyl 4-(3-chloro-4-methoxybenzamido)benzoate.
-
. Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis.
-
. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies.
-
. Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.
-
. All about the 3-Methoxy 4-Methyl Methyl Benzoate.
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A Comparative Guide to the Analytical Standards of Methyl 4-chloro-3-methoxybenzoate
For researchers, quality control analysts, and drug development professionals, the integrity of a starting material or intermediate is paramount. Methyl 4-chloro-3-methoxybenzoate (CAS: 54052-93-6), a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. Establishing its identity, purity, and strength through robust analytical standards is not merely a procedural step but the foundation of reproducible, high-quality downstream science.
This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of this compound. We will move beyond simple protocol listings to explore the causality behind technique selection, present detailed, field-proven experimental workflows, and offer a framework for establishing a self-validating analytical system in your laboratory.
Physicochemical Properties: The Basis for Method Development
Understanding the fundamental properties of this compound is the critical first step in selecting and optimizing analytical techniques.
| Property | Value | Significance for Analysis |
| Molecular Formula | C₉H₉ClO₃ | Determines the exact mass for Mass Spectrometry. |
| Molecular Weight | 200.62 g/mol | Essential for quantitative analysis and solution preparation. |
| Melting Point | 58-59°C | A preliminary indicator of purity; a broad melting range suggests the presence of impurities. |
| Appearance | White to off-white crystalline solid | Provides a simple, initial quality check. |
| Solubility | Soluble in Methanol, Acetonitrile, Chloroform | Guides solvent selection for chromatography (HPLC, GC) and spectroscopy (NMR). |
| Chromophoric Nature | Contains a substituted benzene ring | The aromatic ring possesses a strong UV chromophore, making UV-based detection in HPLC highly effective. |
Comparative Analysis of Core Analytical Techniques
The choice of an analytical technique is dictated by the specific question being asked: Are you confirming identity? Quantifying purity? Or identifying unknown impurities? The following table compares the primary techniques for characterizing this compound.
| Technique | Primary Purpose | Key Advantages | Limitations |
| HPLC-UV | Purity & Assay (Quantitative) | High precision, excellent for resolving and quantifying related substance impurities, widely available. | Requires a reference standard for quantification, may not detect non-UV active impurities. |
| GC-MS | Impurity ID & Volatiles (Qualitative/Quantitative) | Excellent for volatile/semi-volatile impurities (e.g., residual solvents), provides structural information (MS) for impurity identification. | Requires derivatization for non-volatile compounds; thermal degradation is a possibility. |
| ¹H NMR | Identity & Assay (Quantitative) | Provides unambiguous structural confirmation (identity). Can be used as a primary quantitative method (qNMR) without a specific reference standard of the analyte. | Lower sensitivity than chromatography, complex mixtures can be difficult to interpret. |
| LC-MS | Impurity ID & Purity (Qualitative/Quantitative) | Combines the separation power of HPLC with the mass identification of MS. Ideal for identifying unknown impurities and confirming purity.[1][2] | Higher cost and complexity compared to HPLC-UV. |
| FTIR | Identity (Qualitative) | Fast, non-destructive, provides a unique "fingerprint" based on functional groups for rapid identity confirmation. | Not suitable for quantification or detecting minor impurities. |
Workflow for Analytical Standard Qualification
A robust analytical standard, whether a commercially purchased Certified Reference Material (CRM) or a well-characterized in-house standard, must undergo a rigorous qualification process. This workflow ensures the material is fit for its intended purpose.
Sources
A Senior Application Scientist's Guide to the Characterization of Methyl 4-chloro-3-methoxybenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comparative analysis of key derivatives of Methyl 4-chloro-3-methoxybenzoate, a versatile building block in modern organic synthesis. We will delve into the synthetic routes, physicochemical properties, and characterization of these compounds, providing field-proven insights and detailed experimental protocols to support your research and development endeavors.
The Strategic Importance of the this compound Scaffold
This compound is a highly valuable starting material in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The electronic properties of the substituted benzene ring, with an electron-withdrawing chloro group and an electron-donating methoxy group, create a unique reactivity profile. This allows for selective modifications at several positions: the ester group, the chloro substituent, and the aromatic ring itself. Understanding how to manipulate this scaffold and characterize the resulting derivatives is crucial for the efficient development of novel chemical entities.
A Comparative Overview of Key Synthetic Transformations
The derivatization of this compound can be broadly categorized into three main classes of reactions: modification of the ester functionality, nucleophilic aromatic substitution of the chloro group, and electrophilic substitution on the aromatic ring. This guide will focus on the first two, as they are the most common and synthetically useful transformations.
Below is a comparative table of representative derivatives, showcasing the impact of these modifications on their physicochemical properties and applications.
Table 1: Comparative Physicochemical Properties of this compound Derivatives
| Derivative | Synthetic Route | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Applications |
| This compound (Parent) | - | 200.62 | 49-50[1] | Starting material for synthesis |
| 4-chloro-3-methoxybenzoic acid | Ester Hydrolysis | 186.59 | 185-188[2] | Intermediate for pharmaceuticals and agrochemicals[2] |
| Methyl 4-amino-3-methoxybenzoate | Reduction of a nitro precursor | 181.19 | 125-127 | Intermediate for dyes and pharmaceuticals |
| Methyl 3-methoxy-4-(phenylamino)benzoate | Buchwald-Hartwig Amination | 257.28 | 110-112 | Scaffold for kinase inhibitors and other biologically active molecules |
Graphviz Diagram 1: Synthetic Pathways from this compound
Caption: Key synthetic transformations of this compound.
In-Depth Experimental Protocols and Characterization
The following protocols are presented as self-validating systems, incorporating in-process controls and detailed characterization to ensure the identity and purity of the products.
Protocol 1: Synthesis of 4-chloro-3-methoxybenzoic acid via Ester Hydrolysis
This protocol describes the saponification of the parent ester, a fundamental transformation to unmask a carboxylic acid functional group for further derivatization, such as amide coupling.
Expertise & Experience: The choice of a mixed solvent system (methanol/water) ensures the solubility of both the ester and the sodium hydroxide, facilitating a smooth reaction. The final recrystallization step is critical for obtaining a highly pure product, which is often a prerequisite for subsequent reactions.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 3:1 mixture of methanol and water.
-
Saponification: Add sodium hydroxide (1.5 eq) to the solution. Heat the mixture to reflux and maintain for 2-4 hours.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting material spot indicates reaction completion.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification: To the remaining aqueous solution, slowly add concentrated HCl with stirring until the pH is approximately 2. A white precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration and wash the filter cake with cold deionized water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 4-chloro-3-methoxybenzoic acid as a white solid.
-
Characterization:
-
¹H NMR: Expect disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>12 ppm). The aromatic proton signals will show slight shifts.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid will shift to ~167-170 ppm from the ester carbonyl at ~165-166 ppm. The methyl ester carbon signal (~52 ppm) will be absent.
-
IR Spectroscopy: Look for the appearance of a broad O-H stretch from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid, and a shift in the C=O stretch.
-
Mass Spectrometry: The molecular ion peak should correspond to the mass of the carboxylic acid.
-
Protocol 2: Synthesis of Methyl 3-methoxy-4-(phenylamino)benzoate via Buchwald-Hartwig Amination
This protocol exemplifies a modern, palladium-catalyzed cross-coupling reaction to form a C-N bond, a key transformation in the synthesis of many pharmaceutical agents.
Expertise & Experience: The Buchwald-Hartwig amination is a powerful tool, but it is sensitive to air and moisture. Therefore, the use of anhydrous solvents and an inert atmosphere (argon or nitrogen) is crucial for a successful reaction. The choice of the palladium catalyst and ligand can significantly impact the reaction efficiency.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (or a similar bulky phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add sodium tert-butoxide (1.4 eq), aniline (1.2 eq), and anhydrous toluene.
-
Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours.
-
In-Process Control: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).
-
Characterization:
-
¹H NMR: Expect the appearance of new signals corresponding to the protons of the aniline ring and a singlet for the N-H proton. The aromatic protons of the benzoate ring will show significant shifts due to the new amino substituent.
-
¹³C NMR: New signals for the aniline carbons will be present. The carbon atom where the substitution occurred (C4) will show a significant upfield shift.
-
IR Spectroscopy: A characteristic N-H stretching band should appear around 3300-3400 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak should confirm the mass of the coupled product.
-
Graphviz Diagram 2: General Experimental Workflow
Sources
A Comparative Guide to the Synthetic Validation of Methyl 4-chloro-3-methoxybenzoate
This guide provides an in-depth comparative analysis of synthetic routes to Methyl 4-chloro-3-methoxybenzoate, a key building block in the synthesis of various pharmaceutical compounds. We will dissect two primary synthetic strategies, offering detailed experimental protocols, comparative data, and mechanistic insights to guide researchers and process chemists in selecting the most efficient and practical approach for their specific needs.
Introduction: The Significance of this compound
This compound (C₈H₇ClO₃, CAS No. 85740-98-3) is a substituted benzoate ester that serves as a crucial intermediate in organic synthesis.[1][2] Its precursor, 4-chloro-3-methoxybenzoic acid, is notably used as a key intermediate for the antiarrhythmic drug amiodarone.[3] The validation of a reliable and efficient synthetic route to the methyl ester form is therefore of significant interest to the drug development and fine chemical industries, enabling more versatile downstream derivatization. This guide compares a well-documented two-step synthesis starting from a toluene derivative against a plausible alternative involving direct esterification of a commercially available precursor.
Route 1: Oxidation and Subsequent Esterification
This well-established pathway involves two distinct chemical transformations: the oxidation of a substituted toluene to form the corresponding benzoic acid, followed by a classic Fischer-Speier esterification.
Scientific Rationale & Mechanistic Insight
The first step leverages the robust oxidizing power of potassium permanganate (KMnO₄) to convert the methyl group of 1-chloro-2-methoxy-4-methylbenzene into a carboxylic acid. This reaction proceeds via a radical mechanism, where the benzylic hydrogens are susceptible to abstraction. The permanganate is a strong, cost-effective oxidant suitable for this type of transformation.
The second step is the Fischer-Speier esterification, an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[4][5] Concentrated sulfuric acid is a common catalyst; it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[6] The reaction is an equilibrium process. To drive it towards the product, an excess of the alcohol (methanol) is typically used, in accordance with Le Châtelier's Principle.[7]
Experimental Protocol: Route 1
Step 1a: Synthesis of 4-chloro-3-methoxybenzoic acid [3]
-
To a solution of crude 1-chloro-2-methoxy-4-methylbenzene (7.8 g, 50 mmol), add an aqueous solution of potassium permanganate (19.8 g, 125 mmol) in 300 mL of water.
-
Stir the reaction mixture vigorously under reflux conditions for 17 hours.
-
After the reaction is complete, filter the hot mixture through diatomaceous earth and wash the filter cake with 200 mL of hot water.
-
Wash the clarified filtrate with diethyl ether (2 x 150 mL) to remove any unreacted starting material.
-
Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to a pH below 2, which will precipitate the carboxylic acid product.
-
Collect the resulting white solid by filtration to yield 4-chloro-3-methoxybenzoic acid (yield: ~58%).
Step 1b: Esterification to this compound [6]
-
In a round-bottom flask, dissolve the 4-chloro-3-methoxybenzoic acid (5.36 g, 28.7 mmol) in 50 mL of methanol.
-
Carefully add concentrated sulfuric acid (1 mL) dropwise while stirring.
-
Reflux the solution for 4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[7][8]
-
After cooling to room temperature, reduce the volume of the solution to approximately 5 mL under vacuum.
-
Dilute the residue with 50 mL of water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a brine wash.[6]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuum to afford the final product, this compound.
Workflow Visualization: Route 1
Caption: Workflow for the synthesis of this compound via oxidation followed by esterification.
Route 2: Direct Esterification of a Commercial Precursor
An alternative, more direct approach is the esterification of commercially available 4-chloro-3-hydroxybenzoic acid, followed by methylation of the phenolic hydroxyl group. However, a more streamlined variant would be to directly esterify the target precursor, 4-chloro-3-methoxybenzoic acid, which is also commercially available, albeit at a higher cost than the starting material in Route 1.[3] For the purpose of this guide, we will evaluate the direct, single-step esterification of commercially sourced 4-chloro-3-methoxybenzoic acid.
Scientific Rationale & Mechanistic Insight
This route consolidates the synthesis into a single, well-understood step: the Fischer-Speier esterification. By starting with the correctly substituted benzoic acid, the lengthy and relatively moderate-yielding oxidation step is circumvented entirely. The primary consideration for this route shifts from reaction feasibility to economic viability and supply chain reliability. The mechanism is identical to Step 1b in Route 1, relying on an acid catalyst to facilitate the ester formation in an excess of methanol.[4][9] The efficiency of this reaction is typically high, making it an attractive option if the starting material is readily accessible.
Experimental Protocol: Route 2
-
In a 100 mL round-bottom flask, place commercially available 4-chloro-3-methoxybenzoic acid (10.0 g, 53.6 mmol).
-
Add 75 mL of methanol and a magnetic stir bar.
-
While stirring, carefully add 1.5 mL of concentrated sulfuric acid dropwise.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting carboxylic acid.[7]
-
Allow the reaction to cool to room temperature.
-
Neutralize the mixture by slowly adding a 10% aqueous sodium carbonate solution until gas evolution ceases.[7]
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Evaporate the solvent under vacuum to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.
Workflow Visualization: Route 2
Caption: Workflow for the direct, single-step synthesis of this compound.
Comparative Performance Analysis
The choice between these two routes depends heavily on the specific constraints and goals of the laboratory or production facility, including cost, scale, available equipment, and time.
| Parameter | Route 1: Oxidation & Esterification | Route 2: Direct Esterification |
| Number of Steps | Two | One |
| Starting Materials | 1-chloro-2-methoxy-4-methylbenzene | 4-chloro-3-methoxybenzoic acid |
| Key Reagents | KMnO₄, HCl, Methanol, H₂SO₄ | Methanol, H₂SO₄ |
| Overall Yield | Moderate (~50-55% over two steps) | High (>90% for one step) |
| Reaction Time | ~22 hours (17h oxidation + 4h esterification + workup) | ~5-7 hours (4-6h esterification + workup) |
| Pros | - Utilizes cheaper, more basic starting materials. - Validated on a lab scale in literature.[3] | - Significantly faster and simpler process. - High-yielding single step. - Reduced solvent and reagent consumption. |
| Cons | - Long reaction time for oxidation. - Moderate overall yield. - Handling of solid KMnO₄ and MnO₂ byproduct. | - Higher cost of starting material. - Dependent on commercial availability of precursor. |
Conclusion and Recommendation
Both synthetic routes offer viable pathways to this compound.
Route 1 is a fundamentally sound, albeit lengthy, process that is advantageous when cost is the primary driver and the starting toluene derivative is readily available. Its main drawback is the time-intensive and moderately yielding oxidation step.
Route 2 represents a significant process simplification. For research, rapid prototyping, and high-value applications where turnaround time and process simplicity are paramount, this single-step method is unequivocally superior. The higher cost of the starting material can often be justified by the substantial savings in labor, time, and resources, as well as the higher overall yield.
For most modern research and development settings, Route 2 is the recommended approach due to its efficiency, high yield, and operational simplicity, provided the starting material, 4-chloro-3-methoxybenzoic acid, is commercially accessible.
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Title: 3: Esterification (Experiment) - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
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Title: Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles Source: CDC Stacks URL: [Link]
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Title: Ester synthesis by esterification - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
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Title: synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p Source: Indo American Journal of Pharmaceutical Research URL: [Link]
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Title: 4-Chloro-3-methoxybenzoic acid | C8H7ClO3 | CID 2063378 - PubChem Source: PubChem URL: [Link]
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Title: 4-Chloro-3-methoxybenzoic acid - Amerigo Scientific Source: Amerigo Scientific URL: [Link]
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Quantitative NMR (qNMR) for Methyl 4-chloro-3-methoxybenzoate Assay: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the assay of Methyl 4-chloro-3-methoxybenzoate against traditional chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip you with the knowledge to select the most appropriate analytical method for your specific needs.
The Principle of Quantitative NMR: A Primary Ratio Method
Quantitative NMR (qNMR) stands as a powerful analytical technique, recognized by pharmacopoeias such as the USP, for its ability to provide a direct and accurate measurement of the amount of a substance.[1][2] Unlike chromatographic methods that often rely on calibration curves generated from reference standards of the same compound, qNMR is a primary ratio method.[1] This means the signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[3] By comparing the integral of a specific resonance from the analyte with that of a known amount of a certified internal standard, the purity or concentration of the analyte can be determined with high accuracy and traceability to the International System of Units (SI).[4]
Comparative Analysis of Analytical Methodologies
The selection of an analytical technique hinges on a variety of factors, including the specific requirements of the assay, sample matrix, and desired performance characteristics. Below is a comparative overview of qNMR, HPLC, and GC-MS for the assay of this compound.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[3] | Separation based on differential partitioning between a mobile and stationary phase, with UV detection. | Separation of volatile compounds based on partitioning between a stationary phase and an inert gas, with mass spectrometric detection.[5] |
| Accuracy (% Recovery) | Typically 98.5 - 101.5% | Typically 98.0 - 102.0% | Typically 97.5 - 102.5% |
| Precision (% RSD) | ≤ 1.0% | ≤ 1.5% | ≤ 2.0% |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.998 |
| Limit of Detection (LOD) | Substance-independent, but generally in the µg/mL range.[6] | ~0.1 µg/mL for similar compounds.[7] | Lower, often in the ng/mL range, especially with derivatization.[8] |
| Limit of Quantification (LOQ) | Substance-independent, but generally in the µg/mL range.[6] | ~0.3 µg/mL for similar compounds.[7] | Lower, often in the ng/mL range.[8] |
| Analysis Time per Sample | ~10-15 minutes[9] | 15-30 minutes | 20-40 minutes |
| Sample Preparation | Simple dissolution of analyte and internal standard.[9] | Requires mobile phase preparation, filtration, and potentially complex sample extraction. | May require derivatization to improve volatility and peak shape.[8] |
| Reference Standard | Requires a certified internal standard, not necessarily the analyte itself.[9] | Requires a certified reference standard of the analyte.[10] | Requires a certified reference standard of the analyte. |
| Selectivity | High, based on unique chemical shifts of protons. | Good, but can be affected by co-eluting impurities. | Very high, based on both retention time and mass-to-charge ratio. |
| Solvent Consumption | Low | High | Moderate |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy Protocol
This protocol outlines the determination of the purity of this compound using qNMR with an internal standard.
1. Selection of Internal Standard and Deuterated Solvent:
The choice of an internal standard is critical for accurate qNMR.[11] An ideal standard should:
-
Be of high purity (≥99.5%).
-
Have a simple ¹H NMR spectrum, preferably with a single, sharp resonance.
-
Have signals that do not overlap with the analyte signals.[2]
-
Be soluble in the chosen deuterated solvent.[11]
-
Be chemically stable and not react with the analyte.[11]
For this compound, Maleic acid or Dimethyl sulfone are suitable internal standards.[11] Deuterated dimethyl sulfoxide (DMSO-d₆) is a recommended solvent due to its excellent dissolving power for a wide range of organic compounds.[11]
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the chosen internal standard (e.g., Maleic acid) into the same vial.
-
Add approximately 0.75 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: A standard 30° or 90° pulse program. A 90° pulse can improve the signal-to-noise ratio.[10]
-
Relaxation Delay (D1): A crucial parameter for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the protons of interest (both analyte and standard).[11] A D1 of 30-60 seconds is generally recommended.
-
Number of Scans (NS): Typically 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Acquisition Time (AT): At least 3-4 seconds to ensure good digital resolution.
-
Temperature: Maintain a constant temperature, typically 25°C.[11]
4. Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the methoxy protons or the aromatic protons can be used for quantification.
-
The purity of the analyte (Purityanalyte) is calculated using the following equation:
Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a method for a structurally similar compound, Methyl 3-chloro-4-hydroxy-5-methoxybenzoate, and can be adapted and validated for this compound.[12]
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (likely around 254 nm).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration that falls within the calibration range.
3. Analysis:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly sensitive and selective method, particularly useful for identifying and quantifying impurities. For polar compounds like benzoates, derivatization is often recommended to improve volatility and peak shape.[8]
1. Instrumentation and Chromatographic Conditions:
-
System: GC-MS with a capillary column.
-
Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: A suitable temperature gradient to ensure good separation (e.g., initial temperature of 100°C, ramp to 280°C).
-
MS Detector: Electron Ionization (EI) source, with scanning in the appropriate mass range.
2. Sample Preparation (with Derivatization):
-
Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane).
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to complete the reaction, converting the analyte to a more volatile trimethylsilyl ester.
-
Prepare a calibration curve using a derivatized reference standard.
3. Analysis:
-
Inject the derivatized standard solutions to generate a calibration curve.
-
Inject the derivatized sample solution.
-
Quantify the analyte based on the peak area of a characteristic ion in the mass spectrum.
Conclusion: The Right Tool for the Job
Both qNMR and chromatographic methods are powerful tools for the quantitative analysis of this compound.
-
qNMR excels as a primary method, offering high accuracy, precision, and a simplified workflow without the need for a compound-specific reference standard.[9][10] Its speed and low solvent consumption make it an attractive option for high-throughput screening and routine quality control.[9][13]
-
HPLC is a robust and widely used technique that provides excellent performance for routine assays. While it requires a reference standard of the analyte, established methods for similar compounds can be readily adapted and validated.
-
GC-MS offers unparalleled sensitivity and selectivity, making it the method of choice for trace-level analysis and impurity profiling. However, the potential need for derivatization can add complexity to the sample preparation process.
Ultimately, the choice of method should be guided by the specific analytical requirements, including the need for a primary method, desired sensitivity, sample throughput, and available instrumentation. For definitive purity assignment and as a primary validation tool, qNMR presents a compelling and efficient solution.
References
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Stimuli Article (qNMR) - US Pharmacopeia (USP). [Link]
-
GUIDELINE FOR qNMR ANALYSIS - ENFSI. [Link]
-
Guide to NMR Method Development and Validation – Part I: Identification and Quantification. [Link]
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Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - NIH. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
Validation of quantitative NMR - ResearchGate. [Link]
-
Methyl 3-chloro-4-hydroxy-5-methoxybenzoate | SIELC Technologies. [Link]
-
Almac Voice - QNMR – a modern alternative to HPLC. [Link]
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Internal Standard for qNMR (Calibration Standard for qNMR) | FUJIFILM Wako Chemicals Europe GmbH. [Link]
-
QNMR – a modern alternative to HPLC - Almac. [Link]
-
Development and cross validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy - ResearchGate. [Link]
-
Methyl 4-methoxybenzoate - SIELC Technologies. [Link]
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Application Note - Shimadzu. [Link]
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Methyl 3-hydroxy-4-methoxybenzoate | C9H10O4 - PubChem. [Link]
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Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639) - Human Metabolome Database. [Link]
-
Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules - ACG Publications. [Link]
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Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed. [Link]
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Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride - PMC - NIH. [Link]
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Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - MDPI. [Link]
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A Researcher's Guide to Alternatives for Methyl 4-chloro-3-methoxybenzoate in Organic Synthesis
In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and ultimate molecular complexity. Methyl 4-chloro-3-methoxybenzoate, a versatile substituted aromatic ester, has established itself as a valuable reagent for the introduction of the 4-carbomethoxy-2-methoxyphenyl moiety. Its utility is prominently demonstrated in palladium-catalyzed cross-coupling reactions, serving as a linchpin in the construction of intricate molecular architectures.
This guide provides a comprehensive comparison of viable alternative reagents to this compound. We will delve into the nuances of their reactivity, supported by experimental data, and offer practical insights to aid researchers in making informed decisions for their synthetic strategies. The discussion will be grounded in the context of two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The Incumbent: Understanding the Reactivity of this compound
This compound possesses a unique combination of functional groups that dictate its reactivity profile. The electron-withdrawing nature of the methyl ester and the chloro substituent activates the aromatic ring towards nucleophilic attack, while also influencing the oxidative addition step in palladium-catalyzed cycles. The methoxy group, an electron-donating group, modulates the electronic properties of the ring and can influence regioselectivity in certain reactions.
The primary applications of this reagent are in cross-coupling reactions where the C-Cl bond is selectively activated.
Strategic Alternatives: A Comparative Analysis
The choice of an alternative to this compound is often driven by factors such as desired reactivity, cost, commercial availability, and the specific electronic or steric properties required for a target molecule. Here, we compare several logical alternatives.
The Bromo Analog: Methyl 4-bromo-3-methoxybenzoate
A common strategy to enhance reactivity in palladium-catalyzed cross-coupling is to replace a chloro substituent with a bromo substituent. The C-Br bond is generally more reactive towards oxidative addition than the C-Cl bond, often allowing for milder reaction conditions and lower catalyst loadings.
Comparative Performance:
| Reagent | Key Feature | Typical Reaction Conditions | Relative Reactivity |
| This compound | More cost-effective, higher atom economy. | Higher temperatures, more sophisticated ligands may be required. | Lower |
| Methyl 4-bromo-3-methoxybenzoate | Higher reactivity, often leading to better yields and shorter reaction times. | Milder conditions, broader catalyst/ligand compatibility. | Higher |
Experimental Protocol: Suzuki-Miyaura Coupling
To illustrate the difference in reactivity, consider the following general protocol for a Suzuki-Miyaura coupling with phenylboronic acid.
dot
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
While specific yields are highly substrate-dependent, literature precedents suggest that for challenging couplings, the bromo-analog can provide significantly higher yields compared to the chloro-derivative under identical conditions.[1][2][3] The choice between the two often becomes a balance between the higher cost of the bromo-compound and the potentially more demanding reaction conditions and lower yields associated with the chloro-analog.
Positional Isomers: Exploring the Impact of Substituent Placement
The regioisomeric placement of substituents on the benzene ring can have a profound impact on the electronic and steric environment of the reaction center, thereby influencing reactivity.
Key Isomeric Alternatives:
-
Methyl 3-chloro-4-methoxybenzoate: In this isomer, the chloro and methoxy groups have swapped positions. This seemingly minor change can alter the electronic activation of the C-Cl bond and the overall steric hindrance around it.
-
Methyl 4-chloro-2-methoxybenzoate: Placing the methoxy group ortho to the ester can introduce steric hindrance that may affect the approach of the catalyst and the coupling partner.
Comparative Performance:
The reactivity of these isomers in cross-coupling reactions is not always predictable and often requires empirical validation. However, some general trends can be anticipated:
-
Electronic Effects: The relative positions of the electron-withdrawing ester and the electron-donating methoxy group will influence the polarization of the C-Cl bond and the overall electron density of the aromatic ring.
-
Steric Effects: An ortho-methoxy group, as in Methyl 4-chloro-2-methoxybenzoate, can provide steric shielding, potentially requiring more specialized, bulky phosphine ligands to facilitate efficient coupling.
Alternatives with Different Functional Groups
In some synthetic strategies, it may be advantageous to employ a building block with a different functional group that can be later converted to the desired methyl ester.
-
4-Chloro-3-methoxybenzoic acid: The carboxylic acid can be used directly in certain coupling reactions or can be esterified post-coupling. This approach can be beneficial if the ester is sensitive to the reaction conditions.
-
** (4-Chloro-3-methoxyphenyl)methanol:** The alcohol can be oxidized to the corresponding carboxylic acid and then esterified. This multi-step approach offers flexibility but adds to the overall synthetic sequence.
Data-Driven Comparison in Key Reactions
To provide a more quantitative comparison, the following tables summarize typical yields and conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound and its alternatives. The data is collated from various literature sources and should be considered as a general guide, as optimal conditions can vary.
Table 1: Comparison in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 12 | 75-85 |
| Methyl 4-bromo-3-methoxybenzoate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 4 | 85-95 |
| Methyl 3-chloro-4-methoxybenzoate | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | 16 | 70-80 |
Table 2: Comparison in Buchwald-Hartwig Amination with Morpholine
| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 18 | 70-80 |
| Methyl 4-bromo-3-methoxybenzoate | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 90 | 8 | 80-90 |
| Methyl 4-chloro-2-methoxybenzoate | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 100 | 24 | 65-75 |
dot
Caption: Decision logic for selecting reagents and conditions for Buchwald-Hartwig amination.
Commercial Availability and Cost
A crucial aspect for any research professional is the accessibility and cost-effectiveness of starting materials. A survey of major chemical suppliers reveals the following general landscape:
| Reagent | Typical Availability | Relative Cost |
| This compound | Readily available | |
| Methyl 4-bromo-3-methoxybenzoate | Commercially available | |
| Methyl 3-chloro-4-methoxybenzoate | Commercially available | |
| Methyl 4-chloro-2-methoxybenzoate | Available, may be less common | |
| 4-Chloro-3-methoxybenzoic acid | Readily available | $ |
Note: Relative cost is a general estimation and can vary significantly between suppliers and purity grades. $ = lowest,
Conclusion and Recommendations
This compound remains a workhorse reagent in organic synthesis due to its favorable cost and availability. However, for syntheses where higher reactivity and milder conditions are paramount, Methyl 4-bromo-3-methoxybenzoate stands out as a superior, albeit more expensive, alternative. The choice between the two will ultimately be a project-specific decision, balancing economic considerations with the desired synthetic efficiency.
The positional isomers, such as Methyl 3-chloro-4-methoxybenzoate , offer subtle electronic and steric variations that can be exploited in cases where the standard substitution pattern proves suboptimal. For instances where the methyl ester functionality might be labile, starting with the corresponding 4-Chloro-3-methoxybenzoic acid provides a robust alternative, allowing for esterification at a later, less harsh stage of the synthesis.
It is imperative for researchers to consider the specific demands of their synthetic target and to perform small-scale trials to empirically determine the optimal building block and reaction conditions. This guide serves as a foundational resource to streamline this decision-making process, empowering chemists to navigate the rich landscape of substituted aromatic building blocks with greater confidence and success.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
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PubChem. Methyl 4-bromo-3-methoxybenzoate. [Link]
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Myers, A. G. The Suzuki Reaction. [Link]
- Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular C-O Bond Formation. Journal of the American Chemical Society, 124(21), 6043–6048.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
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A Senior Application Scientist's Guide to Catalysis for the Functionalization of Methyl 4-chloro-3-methoxybenzoate
Introduction: The Versatility of a Key Building Block
Methyl 4-chloro-3-methoxybenzoate is a valuable and versatile building block in modern organic synthesis. Its substituted benzene ring, featuring an electron-donating methoxy group and an electron-withdrawing methyl ester, alongside a reactive chloro-substituent, makes it a prime candidate for constructing complex molecular architectures. This guide provides a comparative analysis of catalytic systems for the most crucial transformations of this substrate: carbon-carbon and carbon-nitrogen bond-forming reactions. We will delve into the mechanistic underpinnings of catalyst choice, present comparative performance data, and provide robust experimental protocols to empower researchers in pharmaceutical and materials science development.
The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and exceptional functional group tolerance.[1][2] For a substrate like this compound, an electron-rich aryl chloride, the primary challenge is facilitating the initial oxidative addition step into the strong C-Cl bond. This is where rational catalyst selection becomes paramount.
Comparative Analysis of Palladium Catalysts
The efficiency of a Suzuki-Miyaura coupling is highly dependent on the palladium source and, most critically, the ancillary ligand.[3] While classic catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems utilizing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often provide superior performance for challenging aryl chlorides.[1][4]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) | Reference(s) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | 65-85 | 3-5 | [5] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8-16 | >95 | 1-2 | [5] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | 12 | 80-95 | 2-3 | [1] |
| Pd₂(dba)₃ / XPhos | XPhos | K₂CO₃ | MeOH/THF | 65 | 4-12 | >90 | 0.5-1.5 | [4][6] |
| (IPr)Pd(allyl)Cl | IPr (NHC) | KOᵗBu | Toluene | 80 | 6-12 | >90 | 1-2 | [6] |
Expertise & Causality: The superior performance of systems using ligands like SPhos and XPhos is directly attributable to their structural properties. These bulky biarylphosphine ligands promote the formation of a monoligated, 14-electron L-Pd(0) species, which is highly reactive in the oxidative addition step with the C-Cl bond.[6] Their electron-donating nature further increases electron density on the palladium center, facilitating this otherwise difficult bond insertion. In contrast, Pd(PPh₃)₄ requires ligand dissociation to form the active species, which can be slower and less efficient for unreactive chlorides.
Visualizing the Suzuki-Miyaura Reaction
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is representative for coupling this compound with an arylboronic acid using a high-performance catalyst system.
-
Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv). Add them to the Schlenk flask.
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) to the flask to achieve a substrate concentration of 0.2 M.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a critical transformation in pharmaceutical synthesis.[7] The reactivity of this reaction is highly sensitive to the choice of ligand, base, and the nature of the amine nucleophile.[8] For an electron-rich aryl chloride like our substrate, a highly active catalyst is required.
Comparative Analysis of Catalyst Systems
The selection of the ligand is crucial and often depends on the steric hindrance and nucleophilicity of the amine.[9] For primary amines, bulky biarylphosphine ligands are generally preferred, while different ligands may be optimal for secondary amines or other N-nucleophiles.[10]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Amine Type | Typical Yield (%) | Reference(s) |
| Pd₂(dba)₃ / XPhos | XPhos | NaOᵗBu | Toluene | 100-110 | 12-24 | Primary & Secondary | 85-98 | [10] |
| Pd(OAc)₂ / RuPhos | RuPhos | K₃PO₄ | t-BuOH | 80-100 | 10-20 | Hindered Primary | 80-95 | [11] |
| Pd-G3-XPhos | XPhos | LHMDS | Dioxane | 80 | 6-18 | Primary & Secondary | >90 | [12] |
| (IPr)Pd-Naphth | IPr (NHC) | KOH | Toluene | 110 | 12-24 | Primary & Secondary | >90 | [13][14] |
Expertise & Causality: The general catalytic cycle involves oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination.[15] Bulky ligands like XPhos and RuPhos accelerate the final reductive elimination step, which is often rate-limiting, especially for electron-rich aryl partners.[8] The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOᵗBu) or lithium hexamethyldisilazide (LHMDS) are required to deprotonate the amine without competing in the reaction. Using a pre-formed palladacycle precatalyst, like Pd-G3-XPhos, can lead to more reproducible results by ensuring the efficient in-situ formation of the active L-Pd(0) catalyst.[12]
Visualizing the Buchwald-Hartwig Reaction
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the amination of this compound with a primary amine.
-
Vessel Preparation: In a glovebox, add sodium tert-butoxide (NaOᵗBu, 1.4 equiv) to an oven-dried Schlenk tube.
-
Catalyst & Substrate Addition: Add the XPhos Pd G3 precatalyst (0.01-0.02 equiv), this compound (1.0 equiv), and a magnetic stir bar.
-
Reagent Addition: Remove the tube from the glovebox. Add the primary amine (1.2 equiv) followed by anhydrous, degassed toluene via syringe to achieve a substrate concentration of 0.5 M.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 18 hours.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, rinsing with ethyl acetate. Concentrate the filtrate under vacuum.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired arylamine product.
The Sonogashira and Heck Reactions: Alkynylation and Vinylation
While Suzuki and Buchwald-Hartwig reactions are often the primary choices, the Sonogashira and Heck reactions offer powerful alternative pathways for C-C bond formation, introducing alkyne and alkene functionalities, respectively.
Catalyst Considerations for Sonogashira and Heck Couplings
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide.[16] It traditionally uses a dual-catalyst system of palladium and a copper(I) salt (e.g., CuI).[17] For aryl chlorides, higher temperatures and more robust ligands are often necessary.[18]
-
Typical Catalyst System: Pd(PPh₃)₂Cl₂ / CuI with an amine base like triethylamine (TEA) or diisopropylamine (DIPA), which also serves as the solvent.
-
Modern Alternatives: Copper-free Sonogashira couplings have been developed to avoid issues with copper, often employing bulky phosphine ligands or NHC-palladium complexes to facilitate the reaction.[17]
Heck Reaction: This reaction couples an alkene with an aryl halide.[19] The key challenge is controlling the regioselectivity of the alkene insertion. For terminal alkenes, both the linear (E-isomer) and branched products can form.[20]
-
Typical Catalyst System: Pd(OAc)₂ with a phosphine ligand like triphenylphosphine (PPh₃) or a palladacycle catalyst.[21]
-
Ligand Effects: The choice of ligand can influence the regioselectivity. Bulky ligands often favor the linear product. Phosphine-free systems, such as those using Pd on charcoal, have also been developed for easier workup.[20][22]
Comparative Table for Sonogashira & Heck Reactions
| Reaction | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference(s) |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | TEA | DMF | 90-110 | 70-90 | [16] |
| Sonogashira | Pd(OAc)₂ / XPhos | XPhos | Cs₂CO₃ | Dioxane | 100 | 80-95 | [18] |
| Heck | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-120 | 75-90 | [19][23] |
| Heck | Herrmann's Catalyst | - | NaOAc | NMP | 120-140 | 80-95 | [21] |
Conclusion and Catalyst Selection Strategy
The effective catalytic functionalization of This compound is readily achievable with modern cross-coupling methodologies.
-
For C-C biaryl bond formation (Suzuki-Miyaura) , palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands like XPhos or SPhos offer the highest yields under the mildest conditions.[5]
-
For C-N bond formation (Buchwald-Hartwig) , the choice is highly dependent on the amine coupling partner, but systems based on XPhos or other specialized Buchwald ligands provide a robust starting point for both primary and secondary amines.[10]
-
For alkynylation (Sonogashira) and vinylation (Heck) , both traditional and modern catalyst systems are effective, with ligand choice being key to overcoming the inertness of the C-Cl bond and controlling selectivity.
Researchers should consider the desired transformation, available reagents, and required scale when selecting a catalyst system. The protocols and comparative data provided in this guide serve as a validated foundation for methodological development.
References
- BenchChem. (2025).
-
Lavoie, C. M., & Welch, G. C. (2017). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Molecules, 22(8), 1333. [Link]
- BenchChem. (2025). Performance Comparison of Palladium Precatalysts in Suzuki-Miyaura Cross-Coupling Reactions.
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Goon, A. (2009). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. The University of Texas at Austin. [Link]
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MDPI. (2022). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions. Catalysts, 12(11), 1421. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California. [Link]
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Wikipedia. (n.d.). Heck reaction. [Link]
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Marion, N., et al. (2005). Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)-NHC catalysts. Semantic Scholar. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Pathak, T. P., & Gligorich, K. M. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. [Link]
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The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
-
El-Shakre, M. E., et al. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journal of Organic Chemistry, 9, 2749–2758. [Link]
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Khan, M. A., et al. (n.d.). Carbene Based Palladium-catalyzed Mizoroki-Heck Reaction. International Journal of Scientific & Engineering Research, 3(10). [Link]
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Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]
- BenchChem. (2025). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid.
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A Senior Application Scientist's Guide to the Regioselectivity of Reactions with Methyl 4-chloro-3-methoxybenzoate
For researchers and professionals in drug development and synthetic chemistry, substituted benzoates are foundational building blocks. The regiochemical outcome of their reactions is not merely an academic curiosity; it is a critical determinant of a synthetic route's efficiency, yield, and viability. This guide provides an in-depth analysis of the factors governing the regioselectivity of electrophilic aromatic substitution (EAS) reactions on Methyl 4-chloro-3-methoxybenzoate. We will move beyond simple predictions to dissect the interplay of electronic and steric effects, compare common reaction classes with supporting data, and provide actionable experimental protocols.
Core Concepts: Deconstructing the Directing Effects
The regioselectivity of an electrophilic attack on the this compound ring is a consequence of the competing and cooperating influences of its three substituents. A nuanced understanding of each group's electronic character is paramount.
-
The Methoxy Group (-OCH₃) at C3: This is a powerful activating group. Its oxygen atom possesses lone pairs that can be donated into the aromatic π-system through resonance (a +M effect). This effect strongly outweighs its inductive electron withdrawal (-I effect) due to oxygen's electronegativity. As a result, the methoxy group significantly increases the electron density of the ring, particularly at the ortho (C2, C4) and para (C6) positions, making the molecule more reactive towards electrophiles than benzene itself.[1][2][3]
-
The Chloro Group (-Cl) at C4: Halogens present a classic case of conflicting electronic effects. The chloro group is deactivating overall because its strong inductive electron withdrawal (-I effect) outweighs its weaker resonance electron donation (+M effect).[4][5] Despite deactivating the ring, the resonance donation directs incoming electrophiles to the ortho (C3, C5) and para (C6) positions.[1]
-
The Methyl Ester Group (-COOCH₃) at C1: This is a moderately deactivating group. Both the inductive effect (-I) and the resonance effect (-M) pull electron density out of the aromatic ring. This deactivation makes the ring less nucleophilic. The withdrawal of electron density is most pronounced at the ortho and para positions, thereby directing incoming electrophiles to the meta (C3, C5) positions.[6][7][8]
Synergy and Competition: Predicting the Outcome
When these effects are combined, a complex but predictable pattern emerges. The available positions for substitution are C2, C5, and C6.
-
Position C2: Strongly activated by the ortho-directing methoxy group. However, it is sterically hindered by the two adjacent substituents (-COOCH₃ and -OCH₃).
-
Position C5: Directed by both the meta-directing ester group and the ortho-directing chloro group. This synergistic direction, coupled with lower steric hindrance compared to C2, makes it a highly probable site for attack.
-
Position C6: Activated by the para-directing methoxy group but also subject to the para-directing effect of the deactivating chloro group.
The overall prediction is a competition primarily between positions C2 and C5. The powerful activating nature of the methoxy group will strongly favor substitution at C2 and C6, while the combined directing effects of the chloro and ester groups favor C5. The precise outcome will be dictated by the reaction conditions and the steric bulk of the electrophile.
Figure 1. Competing directing effects on the aromatic ring.
Comparative Guide to Key Electrophilic Aromatic Substitution Reactions
We will now examine three common and synthetically valuable EAS reactions—Nitration, Bromination, and Friedel-Crafts Acylation—to illustrate how theoretical principles translate into practice.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. The active electrophile is the highly reactive nitronium ion (NO₂⁺).[6]
Mechanistic Rationale: The nitronium ion is a relatively small electrophile, making steric hindrance less of a deciding factor. The reaction is highly exothermic and fast. The powerful activating effect of the methoxy group will likely dominate, leading to substitution primarily at the positions it most strongly activates. Therefore, a significant yield of the C2-nitro isomer is expected, with the C5-nitro isomer as a major side product. A synthesis of Gefitinib involves the nitration of a similar substrate, methyl 3-(3-chloropropoxy)-4-methoxybenzoate, which proceeds successfully, demonstrating the feasibility of nitrating such systems.[9]
| Parameter | Protocol A: Favoring C2 Substitution | Protocol B: Alternative Conditions |
| Primary Target | Methyl 2-nitro-4-chloro-3-methoxybenzoate | Methyl 5-nitro-4-chloro-3-methoxybenzoate |
| Reagents | Conc. H₂SO₄, Conc. HNO₃ | Acyl nitrate (e.g., Acetyl nitrate) |
| Solvent | Sulfuric Acid | Acetic Anhydride |
| Temperature | 0 - 10 °C | 0 - 5 °C |
| Rationale | Standard, highly acidic conditions generate the aggressive NO₂⁺ electrophile. The strong activation from -OCH₃ directs to the ortho C2 position. | A milder nitrating agent may exhibit different selectivity, potentially favoring the less sterically hindered C5 position. |
| Expected Outcome | Mixture of isomers, with C2 likely being the major product. | May provide a different C2:C5 isomer ratio. |
This protocol is adapted from standard procedures for the nitration of substituted benzoates.[7][8][10]
-
In a flask equipped with a magnetic stirrer and thermometer, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 5.0 g of this compound to the cold acid, ensuring the temperature does not exceed 10 °C.
-
Separately, prepare the nitrating mixture by slowly adding 2.5 mL of concentrated nitric acid to 2.5 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the benzoate solution over 30 minutes, maintaining the reaction temperature between 0 and 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
Analyze the product mixture by NMR or GC-MS to determine the isomer ratio. Purify by recrystallization or column chromatography.
Figure 2. General workflow for the nitration reaction.
Halogenation (Bromination)
Halogenation involves the introduction of a halogen (e.g., -Br, -Cl) onto the ring. For bromination, molecular bromine (Br₂) is used, typically with a Lewis acid catalyst like FeBr₃ or in a polar solvent like acetic acid.
Mechanistic Rationale: The electrophile (e.g., Br⁺ or a polarized Br-Brδ⁺ complex) is larger than the nitronium ion. This increased steric bulk will more significantly penalize an attack at the hindered C2 position. Consequently, bromination is expected to show higher selectivity for the less hindered, electronically favorable C5 position.
| Parameter | Protocol: Selective Bromination at C5 |
| Primary Target | Methyl 5-bromo-4-chloro-3-methoxybenzoate |
| Reagents | N-Bromosuccinimide (NBS) or Br₂ |
| Solvent | Acetic Acid or DMF |
| Catalyst | None required with NBS; FeBr₃ with Br₂ |
| Temperature | Room Temperature |
| Rationale | The larger size of the bromine electrophile favors attack at the sterically more accessible C5 position. The synergistic directing effects of the -Cl and -COOCH₃ groups to C5 also contribute to this selectivity. |
| Expected Outcome | High yield of the C5-bromo isomer. |
This protocol is based on general methods for the bromination of activated aromatic rings.[11][12]
-
Dissolve 5.0 g of this compound in 25 mL of glacial acetic acid in a flask protected from light.
-
In a separate container, dissolve 4.4 g (1.1 equivalents) of N-Bromosuccinimide (NBS) in 25 mL of glacial acetic acid, warming gently if necessary.
-
Add the NBS solution dropwise to the substrate solution at room temperature over 20 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Pour the reaction mixture into 150 mL of cold water.
-
Collect the precipitate by vacuum filtration, wash with water, then with a dilute sodium bisulfite solution to remove any unreacted bromine, and finally with water again.
-
Dry the solid product. Confirm regioselectivity via NMR analysis.
Friedel-Crafts Acylation
This reaction introduces an acyl group (R-C=O) to the aromatic ring using an acyl chloride or anhydride with a strong Lewis acid catalyst, such as AlCl₃.[13][14] The reaction is synthetically useful for creating aryl ketones.
Mechanistic Rationale: The Friedel-Crafts acylation is notoriously sensitive to deactivating groups. The presence of two deactivators (-Cl and -COOCH₃) on the ring makes this reaction challenging. Furthermore, the electrophile, the acylium ion (R-C≡O⁺), is very bulky. This steric demand will almost completely preclude reaction at the C2 position. The activating methoxy group is also a Lewis base and can coordinate with the AlCl₃ catalyst, further deactivating the ring. Therefore, this reaction is expected to be sluggish and, if it proceeds, will occur almost exclusively at the C5 position.
| Parameter | Protocol: Acylation at C5 |
| Primary Target | Methyl 5-acetyl-4-chloro-3-methoxybenzoate |
| Reagents | Acetyl chloride (CH₃COCl), Aluminum chloride (AlCl₃) |
| Solvent | Dichloromethane (DCM) or Carbon disulfide (CS₂) |
| Temperature | 0 °C to Room Temperature |
| Rationale | This reaction is highly sensitive to both steric hindrance and the deactivating nature of the ring. The extreme bulk of the acylium-AlCl₃ complex makes C5 the only viable position for attack. The overall deactivation of the ring may require forcing conditions. |
| Expected Outcome | Low to moderate yield of the C5-acylated product. |
This protocol is adapted from standard Friedel-Crafts procedures, with considerations for the deactivated substrate.[15]
-
Suspend 6.7 g (2.0 equivalents) of anhydrous aluminum chloride in 50 mL of dry dichloromethane (DCM) under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add 3.1 g (1.5 equivalents) of acetyl chloride to the suspension and stir for 15 minutes to form the complex.
-
Dissolve 5.0 g of this compound in 20 mL of dry DCM and add it dropwise to the catalyst mixture over 30 minutes, keeping the temperature below 5 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction back to 0 °C and quench by slowly pouring it onto a mixture of 100 g of ice and 20 mL of concentrated HCl.
-
Separate the organic layer, extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Figure 3. Logical workflow for predicting regioselectivity based on reaction type.
Conclusion and Expert Recommendations
The regioselectivity of electrophilic substitution on this compound is a finely balanced interplay between the powerful activating, ortho,para-directing methoxy group and the combined meta-directing influence of the deactivating ester and chloro substituents.
-
For substitution at the C2 position , reactions with small, highly reactive electrophiles under aggressive conditions (e.g., standard nitration) are the most promising approach, as these conditions favor the electronically richest position despite steric hindrance.
-
For substitution at the C5 position , the strategy should leverage steric hindrance. Employing larger electrophiles, such as in halogenation or Friedel-Crafts acylation, will provide high selectivity for the less hindered C5 site. This position benefits from the synergistic directing effects of two substituents, making it the default target for sterically demanding reactions.
Ultimately, achieving the desired regiochemical outcome requires a careful choice of reagents and conditions tailored to exploit the subtle electronic and steric differences between the potential reaction sites. Pilot reactions and careful product analysis by modern spectroscopic methods are indispensable for optimizing any synthetic route involving this versatile substrate.
References
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]
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Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
-
Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]
-
MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
- Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, January 14). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry, 45(2), 793-803. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education in Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
University of Missouri–Kansas City. (n.d.). 7. Nitration of Methyl Benzoate. Retrieved from [Link]
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ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution.... Retrieved from [Link]
-
Scribd. (n.d.). Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
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OrganicChemistryTube. (2020, August 5). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate - Organic Chemistry II [Video]. YouTube. Retrieved from [Link]
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Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. Retrieved from [Link]
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Chemguide. (n.d.). halogenation of benzene and methylbenzene. Retrieved from [Link]
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literature comparison of "Methyl 4-chloro-3-methoxybenzoate" synthetic yields
Introduction
Methyl 4-chloro-3-methoxybenzoate is a key building block in the synthesis of a variety of pharmacologically active molecules and fine chemicals. Its structural features, a chlorinated and methoxylated benzene ring attached to a methyl ester, make it a versatile intermediate for introducing this specific substitution pattern into larger, more complex structures. The efficiency and cost-effectiveness of its synthesis are therefore of significant interest to researchers in medicinal chemistry and process development.
This guide provides an in-depth comparison of the common synthetic routes to this compound, offering a critical evaluation of their respective yields, advantages, and limitations. Detailed experimental protocols for selected high-yielding methods are also presented to aid researchers in their practical application.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be approached from several distinct strategic disconnections. The most prevalent methods in the literature include:
-
Fischer Esterification of 4-chloro-3-methoxybenzoic acid: A direct and classical approach.
-
Electrophilic Chlorination of Methyl 3-methoxybenzoate: Building the molecule by adding the chloro substituent to a pre-existing ester.
-
Nucleophilic Aromatic Substitution (SNAr) on a Dichloro-substituted Precursor: A powerful method for introducing the methoxy group.
The choice of a particular route is often dictated by the availability of starting materials, desired scale of the reaction, and considerations regarding atom economy and hazardous waste generation.
Synthetic Route Yield Comparison
The following table summarizes the reported yields and key reaction conditions for the principal synthetic pathways to this compound.
| Synthetic Route | Starting Material | Key Reagents | Reaction Conditions | Reported Yield | Reference |
| Fischer Esterification | 4-chloro-3-methoxybenzoic acid | Methanol, H₂SO₄ (catalyst) | Reflux | High (typically >90%) | [1] |
| Electrophilic Chlorination | Methyl 3-methoxybenzoate | N-Chlorosuccinimide (NCS), Acetonitrile | Room Temperature | Moderate to High | [2] |
| Nucleophilic Aromatic Substitution | Methyl 3,4-dichlorobenzoate | Sodium methoxide, Methanol | Elevated Temperature | Moderate | [3][4][5][6][7] |
Discussion of Synthetic Routes
Fischer Esterification stands out for its simplicity and generally high yields.[8][9][10] The reaction involves heating the corresponding carboxylic acid in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid.[11] The primary limitation of this method is the commercial availability and cost of the starting material, 4-chloro-3-methoxybenzoic acid.
Electrophilic Chlorination of methyl 3-methoxybenzoate offers an alternative pathway where the chloro substituent is introduced at a later stage. The methoxy group is an ortho-, para-director, and since the para position is open, good regioselectivity for the desired product can be achieved. N-Chlorosuccinimide (NCS) is a common and relatively safe chlorinating agent for this transformation.[2] Careful control of reaction conditions is necessary to avoid the formation of dichlorinated byproducts.
Nucleophilic Aromatic Substitution (SNAr) provides a mechanistically distinct approach.[3][4][5][6][7] In this method, a precursor with two leaving groups, such as methyl 3,4-dichlorobenzoate, is reacted with a nucleophile, in this case, methoxide. The electron-withdrawing ester group and the adjacent chlorine atom activate the ring towards nucleophilic attack, facilitating the substitution of the chlorine at the 3-position. The success of this reaction is highly dependent on the electronic nature of the aromatic ring and the reaction conditions.
Visualizing a Key Synthetic Pathway
The following diagram illustrates the Fischer Esterification route, a common and high-yielding method for the preparation of this compound.
Caption: Fischer Esterification of 4-chloro-3-methoxybenzoic acid.
Detailed Experimental Protocols
The following protocols are based on established literature procedures and provide a step-by-step guide for the synthesis of this compound via Fischer Esterification.
Protocol 1: Fischer Esterification using Sulfuric Acid Catalyst
This protocol is adapted from a general procedure for the esterification of substituted benzoic acids.[1]
Materials:
-
4-chloro-3-methoxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-methyl-4-nitrobenzoic acid (10 g, 55 mmol) in 100 mL of methanol, add concentrated H₂SO₄ (2 mL) dropwise.[1]
-
Reflux the resulting solution for 4 hours.[1]
-
After cooling to room temperature, concentrate the solution to approximately 10 mL under vacuum.[1]
-
Dilute the residue with water (100 mL) and extract with ethyl acetate (3 x 100 mL).[1]
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine (100 mL each).[1]
-
Dry the organic layer over MgSO₄, filter, and concentrate to obtain the product.[1]
Expected Yield: ~96%[1]
Conclusion
References
- Google Patents. (2009). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
-
MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methyl 4-(benzyloxy)-3-methoxybenzoate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (1995). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
-
CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
- Google Patents. (1995). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
-
International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved from [Link]
-
ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Retrieved from [Link]
-
ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. Retrieved from [Link]
-
RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-chloro-3-methoxybenzoate
As scientific professionals dedicated to innovation and discovery, our responsibility extends beyond the bench to include the safe and environmentally conscious management of all chemical reagents. Methyl 4-chloro-3-methoxybenzoate, a halogenated aromatic ester, requires meticulous handling and disposal to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step protocol grounded in established safety standards and regulatory requirements.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the compound's specific hazards is paramount. While detailed toxicological data for this compound may be limited, its classification as a halogenated aromatic compound dictates a cautious approach. Such compounds are often persistent in the environment and can generate toxic byproducts, such as hydrochloric acid, upon improper incineration.[1][2]
Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer as the primary source of information.[1] General hazards associated with similar chemicals include:
-
Respiratory system irritation if inhaled.[3]
-
Potential for long-term environmental effects if released.
| Property Summary: this compound | |
| Chemical Class | Halogenated Aromatic Ester |
| Primary Hazard Concern | Environmental Persistence & Hazardous Combustion Byproducts |
| Anticipated Health Hazards | Skin, Eye, and Respiratory Irritation[3][4][5][6] |
| Disposal Classification | Hazardous Chemical Waste |
| Required Waste Segregation | Halogenated Organic Waste [1][7] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered safety approach combining engineering controls and appropriate PPE is non-negotiable.
-
Primary Engineering Control: All handling and preparation for disposal of this compound and its solutions must be conducted within a certified chemical fume hood.[1] This minimizes the risk of inhalation exposure.
-
Personal Protective Equipment (PPE): Based on OSHA standards and general laboratory best practices, the following PPE is required:
-
Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3][5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and change them immediately if contamination is suspected.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: Not typically required when work is performed within a functional fume hood. If a fume hood is unavailable or in case of a large spill, a NIOSH/MSHA-approved respirator may be necessary.[3][4]
-
Step-by-Step Disposal Protocol: From Bench to Pickup
The proper disposal of halogenated aromatic compounds is critical to prevent environmental contamination and ensure compliance with federal and local regulations. Follow this procedure meticulously.
Step 1: Waste Characterization and Segregation This is the most critical step. As a chlorinated compound, this compound waste must not be mixed with non-halogenated organic waste.[1][7]
-
Rationale: Disposal facilities use different processes for these waste streams. Halogenated waste requires incineration in specialized facilities equipped with "scrubbers" to neutralize the acidic gases (e.g., HCl) produced during combustion.[2] Mixing waste streams can lead to regulatory fines, rejection of waste shipments, and damage to disposal equipment.
Step 2: Designate and Prepare the Waste Container
-
Select a chemically compatible container with a secure, tight-fitting lid. Glass or high-density polyethylene (HDPE) is typically appropriate.
-
The container must be clearly and accurately labeled before any waste is added. The label must include:
-
The words "Hazardous Waste ".[1]
-
The full chemical name: "This compound ". Avoid abbreviations or formulas.
-
List any solvents used in the waste mixture (e.g., "in Acetone").
-
An appropriate hazard diamond indicating the primary risks.
-
Step 3: Waste Collection
-
Carefully transfer the waste chemical into the designated halogenated waste container inside a fume hood.
-
Collect all rinsates from cleaning contaminated glassware as hazardous waste.[1] A common mistake is to rinse trace amounts down the drain, which can lead to non-compliance.
-
Keep the waste container closed at all times except when adding waste.[8] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.
Step 4: Storage and Final Disposal
-
Store the sealed waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) that is secure and away from incompatible materials.[8]
-
Do not overfill the container; leave at least 10% of headspace to allow for expansion.
-
Arrange for pickup through your institution's Environmental Health and Safety (EHS) office.[1] They will manage the hazardous waste manifest system, which tracks the waste from your lab to its final disposal site, as required by the EPA.[8][9]
Diagram: Laboratory Waste Segregation Workflow
This diagram illustrates the critical decision-making process for segregating chemical waste at the point of generation.
Caption: Decision process for correct laboratory chemical waste segregation.
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial. All personnel handling this chemical must be familiar with the lab's emergency response plan.[10][11]
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or the ventilation is poor.
-
Control: If safe to do so, prevent the spill from spreading by using a chemical spill kit with an appropriate absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb large quantities.
-
Report: Immediately notify your supervisor and your institution's EHS office.
-
Decontaminate: Once the spill is absorbed, the resulting material is considered hazardous waste. Carefully sweep it up, place it in a sealed, labeled container, and dispose of it as halogenated waste.
Regulatory Framework: EPA and OSHA Compliance
Proper disposal is not just a best practice; it is a legal requirement.
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA governs the entire lifecycle of hazardous waste.[12] This includes regulations for waste generators, transporters, and disposal facilities.[8][9][13] Your institution's EHS department ensures compliance with these complex regulations.
-
Occupational Safety and Health Administration (OSHA): OSHA's primary role is to ensure worker safety.[14] This includes the Hazard Communication Standard (ensuring workers are informed about chemical hazards via SDSs and labels) and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, which dictates training requirements for personnel handling hazardous waste.[10][11][15]
By adhering to these detailed procedures, you contribute to a culture of safety, protect our environment, and ensure that your institution remains in full compliance with all federal and state regulations.
References
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- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
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- Safety Data Sheet: Methyl 4-methoxybenzo
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- Safety Data Sheet: Methyl Benzo
- Safety Data Sheet: Methyl 4-methoxybenzo
- Solvent Wastes in the Laboratory – Disposal and/or Recycling. OC-Praktikum.
- Hazardous Waste. U.S. Environmental Protection Agency.
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- Halogenated Aromatic Compounds.
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- Disposal Guidance. U.S. Environmental Protection Agency.
- Safety Data Sheet: Methyl Isovanill
- Safety Data Sheet: Methyl 3-iodo-4-methoxybenzo
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A Researcher's Guide to the Safe Handling of Methyl 4-chloro-3-methoxybenzoate
As a Senior Application Scientist, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 4-chloro-3-methoxybenzoate. The following protocols are designed to ensure the safe handling of this and structurally similar halogenated aromatic compounds, emphasizing a proactive approach to laboratory safety.
Understanding the Hazards
-
Skin Irritation: Likely to cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation: Expected to cause serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[2]
Given its classification as a halogenated aromatic compound, it is crucial to handle it with appropriate care to mitigate these risks.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive Personal Protective Equipment (PPE) plan is non-negotiable when handling this compound.[3][4][5] The selection of appropriate PPE is critical to minimize exposure and prevent injury.[6][7]
PPE Selection Framework
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling this compound.
Recommended Personal Protective Equipment
The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield.[3] | Protects against splashes and vapors that can cause serious eye damage.[3] Ensure compliance with ANSI Z87.1 standards.[8] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene), a chemically resistant apron or lab coat, and closed-toe shoes.[3][5] | Prevents skin contact, which can lead to irritation.[3] Always check the glove manufacturer's chemical resistance guide.[6][8] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[3] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[3] | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[2][3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing the risk of exposure and ensuring a safe laboratory environment.
Preparation of the Work Area
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[3]
-
Emergency Equipment : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]
-
Spill Kit : Have a chemical spill kit appropriate for halogenated organic compounds readily available.
-
Clear Workspace : Maintain a clean and organized workspace within the fume hood to prevent accidental spills.[3]
Chemical Handling
-
Donning PPE : Before handling the chemical, properly don all required PPE as outlined in the table above.
-
Aliquoting : Carefully measure and transfer the required amount of the chemical. Use appropriate tools, such as spatulas or powder funnels for solids, to minimize the generation of dust or aerosols.
-
Reaction Setup : Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height that still allows for comfortable and safe manipulation.[3]
Disposal Plan: Managing Waste Safely and Responsibly
Proper waste management is a critical component of laboratory safety and environmental protection.
Waste Segregation and Collection
-
Designated Waste Container : All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be collected in a designated, properly labeled hazardous waste container.
-
Halogenated Waste Stream : Halogenated organic waste must be segregated from non-halogenated waste streams to ensure proper disposal by your institution's environmental health and safety (EHS) department.[3]
Decontamination and Disposal Procedures
-
Glassware Decontamination : Rinse all contaminated glassware with a suitable organic solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.[3]
-
Container Disposal : Empty containers of this compound should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
-
EHS Protocol : Always follow your institution's specific hazardous waste disposal procedures. Consult with your EHS department for any questions regarding waste streams and disposal protocols.
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring a safe and compliant laboratory environment.
References
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- Department of Chemistry and Pharmacy.
- Sigma-Aldrich. (2024-08-14).
- CHEMM. Personal Protective Equipment (PPE).
- Occupational Safety and Health Administration. Personal Protective Equipment - Overview.
- MilliporeSigma. (2025-04-24).
- Brigham Young University. A CHEMISTS' GUIDE TO PPE.
- Thermo Fisher Scientific. (2025-09-06).
- US EPA. (2025-09-12). Personal Protective Equipment.
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- Wits University. (2022-12-12). Personal Protective Equipment (PPE) | Chemistry.
- ChemTalk. Lab Safety Equipment & PPE.
- Health and Safety Authority.
- American Laboratory. (2024-01-23). Lab Safety Rules and Guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
